Talaporfin sodium
Description
Properties
IUPAC Name |
tetrasodium;(2S)-2-[[2-[(2S,3S)-7-carboxylato-3-(2-carboxylatoethyl)-17-ethenyl-12-ethyl-2,8,13,18-tetramethyl-2,3,23,24-tetrahydroporphyrin-5-yl]acetyl]amino]butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H41N5O9.4Na/c1-7-20-16(3)24-12-26-18(5)22(9-10-32(45)46)35(42-26)23(11-31(44)41-30(37(49)50)15-33(47)48)36-34(38(51)52)19(6)27(43-36)14-29-21(8-2)17(4)25(40-29)13-28(20)39-24;;;;/h7,12-14,18,22,30,39-40H,1,8-11,15H2,2-6H3,(H,41,44)(H,45,46)(H,47,48)(H,49,50)(H,51,52);;;;/q;4*+1/p-4/t18-,22-,30-;;;;/m0..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWROAPZCOJYGT-OBJGRMLXSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)[O-])CC(=O)NC(CC(=O)[O-])C(=O)[O-])CCC(=O)[O-])C)C)C=C)C.[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)[O-])CC(=O)N[C@@H](CC(=O)[O-])C(=O)[O-])CCC(=O)[O-])C)C)C=C)C.[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H37N5Na4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70420519 | |
| Record name | Talaporfin sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70420519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
799.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220201-34-3, 220680-62-6 | |
| Record name | Talaporfin sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220201343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Talaporfin sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70420519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TALAPORFIN SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L63605PZ70 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Talaporfin Sodium for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talaporfin sodium, a second-generation photosensitizer, represents a significant advancement in the field of photodynamic therapy (PDT). Derived from chlorophyll, this mono-L-aspartyl chlorin e6 compound exhibits favorable physicochemical properties that contribute to its efficacy and safety profile in oncological applications. When activated by light of a specific wavelength, this compound generates reactive oxygen species (ROS), leading to localized cellular necrosis and apoptosis of tumor cells, as well as vascular shutdown within the tumor microenvironment.[1][2]
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound relevant to its application in drug delivery systems. It includes quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to support researchers and drug development professionals in their work with this potent photosensitizer.
Physicochemical Properties
The efficacy of this compound as a photosensitizer is intrinsically linked to its molecular structure and resulting physicochemical characteristics. These properties govern its solubility, stability, and interaction with biological systems, which are critical for effective drug delivery and therapeutic action.
Quantitative Data Summary
A summary of the key quantitative physicochemical properties of this compound is presented in the tables below for easy reference and comparison.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₃₈H₃₇N₅Na₄O₉ | [3] |
| Molecular Weight | 799.69 g/mol | [3] |
| Appearance | Dark blue-green powder | [3] |
| CAS Number | 220201-34-3 |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Water | 20 mg/mL (25.01 mM) | |
| DMSO | 2 mg/mL (2.50 mM) | |
| PBS (pH 7.4) | Soluble |
Table 3: Photophysical and Photochemical Properties of this compound
| Property | Value | Reference(s) |
| Absorption Maxima (λmax) | 400 nm and 654 nm (in phosphate buffer, pH 7.4) | |
| 402 nm and 663 nm (in dioxane) | ||
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.53 | |
| Fluorescence Quantum Yield | ~10⁻³ (in water) | |
| Photobleaching | Observed upon photoirradiation, with a faster rate in cancer cells compared to normal cells. |
Stability and Storage
This compound is a hygroscopic and light-sensitive compound. Therefore, appropriate handling and storage are crucial to maintain its integrity and efficacy.
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Storage Conditions: For long-term storage, it is recommended to store this compound at -20°C in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is suitable.
-
Light Protection: All solutions containing this compound should be protected from light to prevent photodegradation.
-
Hygroscopic Nature: The compound should be handled in a dry environment to prevent moisture absorption.
For formal stability testing, protocols should adhere to the International Council for Harmonisation (ICH) guidelines (Q1A(R2)), which involve long-term, intermediate, and accelerated stability studies under controlled temperature and humidity conditions. Forced degradation studies under hydrolytic (acidic, basic, and neutral), oxidative, photolytic, and thermal stress conditions should also be performed to identify potential degradation products and establish the stability-indicating nature of analytical methods.
Mechanism of Action and Cellular Uptake
The therapeutic effect of this compound is initiated by its accumulation in target cells and subsequent activation by light.
Cellular Uptake Pathway
This compound is taken up by cancer cells primarily through an active transport mechanism involving both clathrin- and caveolae-dependent endocytosis. This process is ATP-dependent. Following endocytosis, this compound is trafficked from early endosomes to lysosomes, where it accumulates. The uptake can be influenced by the activation of the K-Ras signaling pathway.
Photodynamic Action and Signaling Pathways
Upon irradiation with light of a specific wavelength (typically around 664 nm), this compound is excited from its ground state to a transient singlet state, which then undergoes intersystem crossing to a longer-lived triplet state. This excited triplet state can then transfer its energy to molecular oxygen, generating highly cytotoxic singlet oxygen (¹O₂) and other ROS. These ROS cause direct damage to cellular components, leading to apoptosis and necrosis.
A significant component of this compound-mediated PDT is its anti-vascular effect. PDT induces the shutdown of existing tumor vessels via the RhoA/ROCK signaling pathway. This is initiated by the depolymerization of microtubules and the formation of F-actin stress fibers, leading to an increase in myosin light chain (MLC) phosphorylation and ultimately, vascular constriction and collapse.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound for drug delivery applications.
Determination of Lipophilicity (logD) by Shake-Flask Method
Objective: To determine the distribution coefficient (logD) of this compound between n-octanol and a buffered aqueous phase at a physiological pH.
Materials:
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This compound
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n-Octanol (pre-saturated with buffer)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
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Volumetric flasks, pipettes, and centrifuge tubes
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Vortex mixer
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Centrifuge
-
UV-Vis spectrophotometer or HPLC with a UV detector
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
In a centrifuge tube, add a precise volume of the this compound stock solution to a mixture of pre-saturated n-octanol and pre-saturated PBS (pH 7.4) at a defined volume ratio (e.g., 1:1).
-
Vortex the mixture vigorously for a set period (e.g., 30 minutes) to ensure thorough mixing and partitioning of the analyte.
-
Centrifuge the mixture at a sufficient speed and duration (e.g., 3000 rpm for 15 minutes) to achieve complete separation of the two phases.
-
Carefully withdraw an aliquot from both the n-octanol (upper) and PBS (lower) layers.
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Determine the concentration of this compound in each aliquot using a validated analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC-UV).
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Calculate the logD value using the following formula: logD = log₁₀ ([this compound]octanol / [this compound]PBS)
In Vitro Cytotoxicity and Phototoxicity Assessment (MTT Assay)
Objective: To evaluate the dark toxicity and phototoxicity of this compound in a cancer cell line.
Materials:
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Cancer cell line (e.g., HGC27, human gastric cancer)
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Complete cell culture medium
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This compound
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Phosphate-buffered saline (PBS)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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DMSO
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96-well cell culture plates
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Light source with a specific wavelength (e.g., 660 nm LED array)
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Microplate reader
Protocol:
-
Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
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Prepare serial dilutions of this compound in the cell culture medium.
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Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).
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For the dark toxicity assessment, incubate the plate in the dark for a specified period (e.g., 24 or 48 hours).
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For the phototoxicity assessment, incubate the cells with this compound for a defined uptake period (e.g., 3 hours) in the dark.
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After the uptake period, wash the cells with PBS and replace it with fresh PBS or medium.
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Irradiate the designated wells with the light source at a specific light dose. Keep a corresponding set of wells in the dark as a control.
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Following irradiation (or the dark incubation period for dark toxicity), incubate the cells for a further 24-48 hours.
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Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
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Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ values for both dark and phototoxicity.
Cellular Uptake Quantification by Flow Cytometry
Objective: To quantify the cellular uptake of this compound over time.
Materials:
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Cancer cell line
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Complete cell culture medium
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This compound
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Phosphate-buffered saline (PBS)
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Trypsin-EDTA
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Flow cytometry tubes
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Flow cytometer with appropriate lasers and filters
Protocol:
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Seed cells in 6-well plates and allow them to adhere overnight.
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Treat the cells with a specific concentration of this compound (e.g., 30 µg/mL) in the culture medium.
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Incubate the cells for various time points (e.g., 1, 2, 4, 8, 24 hours) in the dark at 37°C.
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At each time point, wash the cells with ice-cold PBS to stop the uptake process.
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Detach the cells using trypsin-EDTA and neutralize with complete medium.
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Centrifuge the cell suspension and wash the cell pellet with PBS.
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Resuspend the cells in a suitable buffer (e.g., PBS with 1% FBS) for flow cytometry analysis.
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Analyze the cells on a flow cytometer, using the appropriate excitation laser (e.g., 488 nm) and emission filter (e.g., long-pass filter of 655 nm) to detect the fluorescence of this compound.
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Gate the live cell population based on forward and side scatter.
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Quantify the mean fluorescence intensity (MFI) of the gated population for each sample. The MFI is proportional to the amount of intracellular this compound.
Conclusion
This compound possesses a unique set of physicochemical properties that make it a highly effective photosensitizer for photodynamic therapy. Its water solubility, strong absorption in the red region of the spectrum, and high singlet oxygen quantum yield contribute to its potent anticancer activity. Understanding its cellular uptake mechanism via endocytosis and its dual mechanism of action involving direct cell killing and vascular shutdown is crucial for optimizing its therapeutic application. The detailed experimental protocols provided in this guide offer a framework for the consistent and reliable characterization of this compound and its formulations, thereby supporting the continued development and application of this important therapeutic agent in the field of drug delivery.
References
Talaporfin Sodium: A Technical Guide to Photoactivation and Quantum Yield for Researchers and Drug Development Professionals
Introduction: Talaporfin sodium, a second-generation photosensitizer, has emerged as a significant agent in photodynamic therapy (PDT). Its efficacy is intrinsically linked to its photochemical and photophysical properties, primarily its activation wavelength and singlet oxygen quantum yield. This technical guide provides an in-depth analysis of these core parameters, offering researchers, scientists, and drug development professionals a comprehensive resource for understanding and harnessing the therapeutic potential of this compound.
Core Photophysical and Photochemical Parameters
The therapeutic action of this compound is initiated by the absorption of light at a specific wavelength, leading to the generation of cytotoxic reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂). The efficiency of this process is quantified by the singlet oxygen quantum yield.
Data Presentation
| Parameter | Value | Reference(s) |
| Activation Wavelength (for PDT) | 664 nm | [1][2] |
| Other Absorption Peaks (Soret and Q bands) | ~405 nm and other peaks | [3] |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.53 | [4][5] |
Experimental Protocols
Precise determination of the activation wavelength and singlet oxygen quantum yield is crucial for the preclinical and clinical development of photosensitizers. The following sections outline the methodologies for these key experiments.
Determination of Activation Wavelength (Absorption Spectroscopy)
The activation wavelength of this compound is determined by measuring its absorption spectrum. This is typically performed using a UV-Vis spectrophotometer.
Methodology:
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Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as a phosphate-buffered saline (PBS) to mimic physiological pH. The concentration is adjusted to ensure the absorbance values fall within the linear range of the spectrophotometer.
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Spectrophotometer Setup: A dual-beam UV-Vis spectrophotometer is calibrated using the solvent as a blank.
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Measurement: The absorption spectrum of the this compound solution is recorded over a relevant wavelength range (e.g., 300-800 nm).
-
Data Analysis: The wavelength at which the maximum absorbance in the long-wavelength region (the Q-band) occurs is identified as the primary activation wavelength for PDT. This is crucial as longer wavelengths allow for deeper tissue penetration of light.
Determination of Singlet Oxygen Quantum Yield (Near-Infrared Luminescence Spectroscopy)
The singlet oxygen quantum yield (ΦΔ) is a measure of the efficiency of singlet oxygen generation upon photoexcitation. A direct method for its determination is the detection of the characteristic phosphorescent emission of singlet oxygen at approximately 1270 nm using near-infrared (NIR) luminescence spectroscopy.
Methodology:
-
Reference Photosensitizer: A standard photosensitizer with a known singlet oxygen quantum yield in the same solvent is used for relative quantification.
-
Experimental Setup:
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A pulsed laser is used to excite the this compound solution at its activation wavelength (664 nm).
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The emitted light is passed through a monochromator or a series of narrow-band interference filters to isolate the 1270 nm signal.
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A highly sensitive NIR detector, such as a liquid nitrogen-cooled photomultiplier tube (PMT) or a germanium detector, is used to detect the faint phosphorescence.
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Time-resolved detection electronics are employed to measure the decay of the luminescence signal.
-
-
Measurement:
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The NIR luminescence signal from the this compound solution is measured.
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The same measurement is performed with the reference photosensitizer under identical conditions (e.g., concentration, laser power, solvent).
-
-
Data Analysis: The singlet oxygen quantum yield of this compound is calculated by comparing the intensity of its luminescence signal to that of the reference photosensitizer, taking into account the number of photons absorbed by each sample.
Signaling Pathways in this compound-Mediated Photodynamic Therapy
This compound-mediated PDT induces cell death through multiple signaling pathways, primarily through the generation of ROS. These pathways can be broadly categorized into direct cellular effects and vascular effects.
Direct Cellular Effects: Apoptosis and Necroptosis
PDT with this compound can induce both apoptosis (programmed cell death) and necroptosis (programmed necrosis) in cancer cells.
At lower doses, this compound PDT predominantly triggers the mitochondrial apoptotic pathway. This involves the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, leading to apoptotic cell death.
At higher doses, the cell death mechanism can shift towards necrosis. Specifically, a programmed form of necrosis called necroptosis can be initiated, which is mediated by receptor-interacting serine/threonine-protein kinases (RIP-1 and RIP-3) and mixed lineage kinase domain-like protein (MLKL).
Caption: Apoptotic and Necroptotic Pathways in this compound PDT.
Vascular Effects: Vascular Shutdown
A critical component of the anti-tumor effect of this compound PDT is the induction of vascular shutdown in the tumor microenvironment. This process is mediated by the RhoA/ROCK signaling pathway in endothelial cells. PDT-induced ROS leads to microtubule depolymerization, which activates the RhoA-GTP pathway. This, in turn, activates ROCK, leading to the phosphorylation of myosin light chain (MLC), formation of F-actin stress fibers, and ultimately, endothelial cell contraction and destruction of tumor blood vessels.
Caption: Vascular Shutdown Mechanism via the RhoA/ROCK Pathway.
Immune System Modulation: cGAS-STING Pathway
Recent studies have indicated that this compound PDT can also modulate the anti-tumor immune response. The generation of ROS can lead to DNA damage, which in turn activates the cGAS-STING pathway. Activation of this pathway enhances the overall anti-tumor effect of the therapy, suggesting a synergistic relationship between PDT and the innate immune system.
Caption: Immune Modulation by this compound PDT.
Conclusion
This technical guide provides a foundational understanding of the key photophysical properties of this compound and the cellular and vascular mechanisms underlying its therapeutic efficacy in photodynamic therapy. The presented data and experimental protocols offer a valuable resource for researchers and professionals in the field of drug development, facilitating further investigation and optimization of this compound-based PDT. A thorough comprehension of its activation wavelength, singlet oxygen quantum yield, and the intricate signaling pathways it modulates is paramount for the rational design of novel PDT strategies and the advancement of cancer treatment.
References
- 1. Photodynamic therapy in combination with this compound induces mitochondrial apoptotic cell death accompanied with necrosis in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vascular Shutdown by Photodynamic Therapy Using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photodynamic therapy using this compound induces concentration-dependent programmed necroptosis in human glioblastoma T98G cells. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 4. Vascular Shutdown by Photodynamic Therapy Using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination and analysis of singlet oxygen quantum yields of this compound, protoporphyrin IX, and lipidated protoporphyrin IX using near-infrared luminescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Cellular Uptake and Subcellular Localization of Talaporfin Sodium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cellular uptake mechanisms and subsequent subcellular localization of Talaporfin sodium (also known as mono-L-aspartyl chlorin e6 or NPe6), a second-generation photosensitizer used in photodynamic therapy (PDT). Understanding these core processes is critical for optimizing therapeutic efficacy and developing novel drug delivery strategies.
Cellular Uptake Mechanisms of this compound
This compound enters cells through an active transport mechanism, primarily via endocytosis. This process is energy-dependent and involves key cellular machinery.
Endocytic Pathways
Studies have shown that the uptake of this compound is mediated by both clathrin-dependent and caveolae-dependent endocytosis.[1][2][3] This dual-pathway entry suggests a robust mechanism for internalization across various cancer cell types, including carcinomas and sarcomas.[1][2] The process is an active one, requiring intracellular ATP. Depletion of ATP through inhibitors like 2-deoxyglucose (2-DG) and sodium azide (NaN3), or incubation at low temperatures (on ice), significantly reduces the uptake of this compound.
Regulatory Signaling Pathways
The K-Ras signaling pathway plays a crucial regulatory role in the uptake of this compound. Inhibition of this pathway has been shown to decrease the intracellular accumulation of the photosensitizer in carcinoma and sarcoma cell lines. Further investigation has revealed that downstream effectors of K-Ras, specifically the PI3K and MAPK pathways, are involved in promoting this uptake.
Interestingly, this compound does not appear to be a substrate for common ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp/ABCB1), breast cancer resistance protein (BCRP/ABCG2), or multidrug resistance-associated protein 1 (MRP1/ABCC1). This implies that cellular resistance to this compound is less likely to be mediated by efflux through these major transporters.
Subcellular Localization of this compound
Following cellular uptake, this compound undergoes a specific intracellular trafficking pathway, ultimately accumulating in lysosomes.
Intracellular Trafficking
Once internalized via endocytosis, this compound is transported from early endosomes to lysosomes. Co-localization studies using fluorescence microscopy have confirmed the presence of this compound in compartments positive for the early endosome marker Rab5a and the lysosomal-associated membrane protein 1 (LAMP1). In contrast, significant co-localization with mitochondria is not observed. This lysosomal accumulation is a key aspect of its mechanism of action, as light activation can lead to lysosomal membrane damage and the release of hydrolytic enzymes, contributing to cell death.
Degradation
The final destination for this compound within the cell is degradation by lysosomal enzymes. Inhibition of these enzymes can lead to a sustained intracellular concentration of the photosensitizer.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the cellular uptake of this compound.
| Cell Line Type | Example Cell Lines | This compound Concentration | Incubation Time | Key Findings | Reference |
| Carcinoma (Lung) | SBC3, A549 | 30 µg/mL | 1-4 hours | Time-dependent increase in uptake. Co-localization with early endosomes and lysosomes. | |
| Sarcoma | MFH03 | 30 µg/mL | 1-4 hours | Time-dependent increase in uptake. Uptake inhibited by endocytosis inhibitors. | |
| Esophageal Squamous Cell Carcinoma | KYSE30, TE-11R | Not specified (time-dependent increase) | Up to 24 hours | Time-dependent increase in fluorescence intensity, indicating uptake. | |
| Colorectal Carcinoma | HCT116 | Not specified | Not specified | Co-localization with lysosome tracking marker. | |
| Murine Colon Adenocarcinoma | MC38 | Not specified | Not specified | Co-localization with lysosome tracking marker. | |
| Glioblastoma | T98G | Dose-dependent | Not specified | Dose-dependent cell death. |
| Inhibitor | Target Pathway/Process | Effect on this compound Uptake | Reference |
| 2-DG and NaN3 | Intracellular ATP synthesis | Significantly reduced | |
| Incubation on ice | Active transport | Greatly reduced | |
| Sucrose, Pitstop2 | Clathrin-dependent endocytosis | Reduced | |
| Genistein | Caveolae-dependent endocytosis | Reduced | |
| Wortmannin, ZSTK474 | PI3K pathway | Reduced in K-Ras mutant cells | |
| Sorafenib, Trametinib | MAPK pathway | Reduced in K-Ras mutant cells |
Detailed Experimental Protocols
Protocol for Measuring Cellular Uptake by Flow Cytometry
This protocol is a generalized procedure based on methodologies described in the cited literature.
-
Cell Culture: Culture the desired cancer cell lines (e.g., A549, MFH03) in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics, in a 5% CO2 incubator at 37°C.
-
Cell Seeding: Seed cells in 6-well plates at a density of 1 x 106 cells/well and pre-incubate for 24 hours.
-
Incubation with this compound: Suspend cells at 1.0 x 106 cells/mL in serum-free medium. Add this compound to a final concentration of 30 µg/mL.
-
Time Course Analysis: Incubate the cells at 37°C for various time points (e.g., 1, 2, 3, 4 hours) to assess time-dependent uptake.
-
Washing: After incubation, remove the medium and wash the cells three times with phosphate-buffered saline (PBS) to remove extracellular this compound.
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Fixation: Fix the cells with 0.5% formalin in PBS.
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Flow Cytometry Analysis: Analyze the mean fluorescence intensity of the cell population using a flow cytometer. The fluorescence of this compound can be detected using an appropriate laser and filter set (e.g., excitation at 405 nm, emission detected with a 670/30 nm bandpass filter).
Protocol for Determining Subcellular Localization by Confocal Microscopy
This protocol is a generalized procedure for co-localization studies.
-
Cell Culture on Coverslips: Seed cells on glass coverslips in a petri dish and culture until they reach the desired confluency.
-
Incubation with this compound: Treat the cells with this compound (e.g., 30 µg/mL) for a specified duration (e.g., 4 hours).
-
Labeling with Organelle-Specific Probes: In the final hour of incubation, add organelle-specific fluorescent probes.
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Early Endosomes: Use a marker like Rab5a (requires immunofluorescence staining after fixation and permeabilization).
-
Lysosomes: Use a lysosome-tracking dye such as LysoTracker Green.
-
Mitochondria: Use a mitochondria-tracking dye such as MitoTracker Green.
-
-
Washing: Wash the cells three times with PBS.
-
Fixation and Mounting: Fix the cells (e.g., with 4% paraformaldehyde), wash again, and mount the coverslips on microscope slides with an appropriate mounting medium.
-
Confocal Microscopy: Acquire images using a confocal laser scanning microscope. Use separate channels for this compound (red fluorescence) and the organelle probes (e.g., green fluorescence).
-
Image Analysis: Merge the images from the different channels to observe co-localization (appearing as yellow or orange in the merged image). Quantitative analysis of co-localization can be performed using software to calculate correlation coefficients (e.g., Pearson's coefficient).
Visualizations
The following diagrams illustrate the key processes and pathways involved in the cellular uptake and localization of this compound.
Caption: Experimental workflow for studying this compound uptake and localization.
References
The Core Mechanism of Reactive Oxygen Species Generation by Talaporfin Sodium: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talaporfin sodium, a second-generation photosensitizer, is a key agent in photodynamic therapy (PDT), a minimally invasive therapeutic modality for various cancers.[1][2] Its efficacy is rooted in its ability to generate cytotoxic reactive oxygen species (ROS) upon activation by light of a specific wavelength, leading to localized cellular and vascular damage within the tumor microenvironment.[3][4] This technical guide provides a comprehensive exploration of the core mechanisms of ROS generation by this compound, intended for researchers, scientists, and professionals in drug development.
The Photodynamic Mechanism of this compound
The therapeutic action of this compound is a multi-stage process initiated by its systemic administration and preferential accumulation in tumor tissues, a phenomenon partly attributed to the enhanced permeability and retention (EPR) effect of cancerous vasculature.[3] The core of its mechanism, however, lies in the photochemical and photophysical processes that occur upon its activation.
Once localized within the target tissue, this compound is irradiated with a specific wavelength of light, typically around 664 nm. This light energy excites the this compound molecule from its ground state to a short-lived excited singlet state. From this excited state, the molecule can undergo intersystem crossing to a more stable, longer-lived excited triplet state. It is from this triplet state that the energy is transferred to molecular oxygen, initiating the production of highly reactive oxygen species.
The generation of ROS by photoactivated this compound can proceed through two primary photochemical pathways: the Type I and Type II reactions.
Type I and Type II Photochemical Reactions
The balance between Type I and Type II pathways is influenced by the concentration of the photosensitizer, the substrate, and molecular oxygen. While many photosensitizers used in anticancer PDT are thought to predominantly follow the Type II pathway, both mechanisms can occur simultaneously.
-
Type II Reaction: This pathway involves the direct transfer of energy from the excited triplet state of this compound to ground-state molecular oxygen (³O₂). This energy transfer excites the oxygen molecule to its highly reactive singlet state (¹O₂). Singlet oxygen is a potent and primary cytotoxic agent in PDT, reacting with a wide range of biological molecules, including lipids, proteins, and nucleic acids, leading to oxidative damage and subsequent cell death.
-
Type I Reaction: In this pathway, the excited triplet-state photosensitizer interacts directly with a substrate, such as a biological molecule, through electron or hydrogen atom transfer. This process generates radical ions or radicals, which can then react with molecular oxygen to produce other ROS, including the superoxide anion (O₂•−), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH).
Quantitative Data on this compound ROS Generation
The efficiency of a photosensitizer in generating singlet oxygen is quantified by its singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of singlet oxygen.
| Parameter | Value | Reference |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.53 | |
| Activation Wavelength | ~664 nm |
Signaling Pathways and Experimental Workflows
Jablonski Diagram for this compound Photoactivation
Jablonski diagram illustrating the photoactivation of this compound and subsequent ROS generation pathways.
ROS Generation Pathways
Overview of Type I and Type II ROS generation pathways initiated by photoactivated this compound.
Experimental Protocols for ROS Detection
Accurate detection and quantification of ROS are crucial for understanding the mechanisms of PDT. Below are detailed methodologies for key experiments.
Measurement of Singlet Oxygen Quantum Yield (ΦΔ)
Principle: The singlet oxygen quantum yield is determined by comparing the photosensitizer of interest to a reference standard with a known ΦΔ. This can be achieved by measuring the luminescence of singlet oxygen at approximately 1270 nm or by using chemical traps that react with singlet oxygen, leading to a change in absorbance or fluorescence.
Protocol using a Chemical Trap (e.g., 1,3-Diphenylisobenzofuran - DPBF):
-
Preparation of Solutions:
-
Prepare stock solutions of this compound and a reference photosensitizer (e.g., Rose Bengal, ΦΔ in ethanol = 0.75) in a suitable solvent (e.g., ethanol or PBS with a small amount of DMSO for solubility).
-
Prepare a stock solution of the singlet oxygen trap, DPBF, in the same solvent.
-
-
Absorbance Matching:
-
Prepare sample and reference solutions by mixing the photosensitizer and DPBF.
-
Adjust the concentrations of the this compound and reference solutions to have the same absorbance at the irradiation wavelength (e.g., 664 nm for this compound). The absorbance should be kept low (typically < 0.1) to ensure uniform light absorption throughout the solution.
-
-
Irradiation:
-
Irradiate the sample and reference solutions with a monochromatic light source at the chosen wavelength.
-
Use a light source with a stable output, such as a diode laser or a filtered lamp.
-
Stir the solutions during irradiation to ensure homogeneity.
-
-
Data Acquisition:
-
At regular time intervals during irradiation, measure the absorbance of DPBF at its maximum absorption wavelength (around 410 nm). The absorbance will decrease as DPBF reacts with singlet oxygen.
-
-
Calculation of ΦΔ:
-
Plot the change in absorbance of DPBF versus irradiation time for both the sample and the reference.
-
The initial rate of DPBF bleaching is proportional to the rate of singlet oxygen generation.
-
The singlet oxygen quantum yield of this compound (ΦΔ_sample) can be calculated using the following equation: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample) where:
-
ΦΔ_ref is the singlet oxygen quantum yield of the reference.
-
k_sample and k_ref are the initial rates of DPBF bleaching for the sample and reference, respectively.
-
I_abs_sample and I_abs_ref are the rates of light absorption by the sample and reference, which are proportional to (1 - 10^(-A)), where A is the absorbance at the irradiation wavelength.
-
-
Detection of Superoxide (O₂•−)
Principle: Superoxide can be detected using various probes that are oxidized in its presence, leading to a fluorescent or chemiluminescent signal. Electron Paramagnetic Resonance (EPR) spectroscopy with spin traps is a highly specific method.
Protocol using a Fluorescent Probe (e.g., Dihydroethidium - DHE):
-
Cell Culture and Treatment:
-
Culture the target cells to the desired confluence.
-
Incubate the cells with this compound for a specific period to allow for uptake.
-
Wash the cells to remove any extracellular photosensitizer.
-
-
Probe Loading:
-
Incubate the cells with DHE in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) in the dark.
-
-
PDT Treatment:
-
Irradiate the cells with light at 664 nm.
-
-
Fluorescence Measurement:
-
Immediately after irradiation, measure the fluorescence of the cells using a fluorescence microscope, plate reader, or flow cytometer. DHE is oxidized by superoxide to 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence.
-
Excitation and emission wavelengths for 2-hydroxyethidium are typically around 518 nm and 605 nm, respectively.
-
-
Controls:
-
Include control groups: cells only, cells with this compound but no light, cells with light but no this compound, and cells treated with a known superoxide scavenger (e.g., superoxide dismutase - SOD) to confirm the specificity of the signal.
-
Detection of Hydroxyl Radicals (•OH)
Principle: Hydroxyl radicals are highly reactive and short-lived, making their direct detection challenging. Fluorescent probes that are selectively oxidized by hydroxyl radicals are commonly used.
Protocol using a Fluorescent Probe (e.g., 3'-(p-aminophenyl) fluorescein - APF):
-
Cell Culture and Treatment:
-
Follow the same procedure as for superoxide detection to prepare and treat the cells with this compound and light.
-
-
Probe Loading:
-
Incubate the cells with APF in a suitable buffer.
-
-
Fluorescence Measurement:
-
After PDT, measure the fluorescence of the oxidized APF. The excitation and emission wavelengths are typically around 490 nm and 515 nm, respectively.
-
-
Controls and Specificity:
-
Include the same controls as for superoxide detection.
-
To distinguish the hydroxyl radical signal from that of other ROS, a specific hydroxyl radical scavenger, such as dimethyl sulfoxide (DMSO) or mannitol, can be used. A reduction in fluorescence in the presence of the scavenger indicates the contribution of hydroxyl radicals.
-
Conclusion
This compound exerts its therapeutic effect in photodynamic therapy primarily through the light-induced generation of reactive oxygen species. The process is initiated by the photoactivation of the photosensitizer to an excited triplet state, which then triggers both Type I and Type II photochemical reactions. While the Type II pathway, leading to the formation of singlet oxygen, is considered a major contributor to the cytotoxic effects, the Type I pathway also generates other damaging ROS. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and professionals working to further elucidate and harness the therapeutic potential of this compound in oncology.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. cGAS–STING Pathway Activation Enhances Antitumor Effect of Talaporfin Photodynamic Therapy Through ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring Singlet Oxygen and Hydroxyl Radical Formation with Fluorescent Probes During Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optica Publishing Group [opg.optica.org]
In-Depth Technical Guide: Pharmacokinetics and Biodistribution of Talaporfin Sodium in vivo
For Researchers, Scientists, and Drug Development Professionals
Abstract
Talaporfin sodium, a second-generation photosensitizer, is a key component in photodynamic therapy (PDT) for various malignancies. Its efficacy is intrinsically linked to its pharmacokinetic (PK) profile and biodistribution, which dictate the optimal timing for light irradiation of tumor tissues. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and biodistribution of this compound, summarizing available quantitative data, detailing experimental methodologies, and visualizing key biological pathways and experimental workflows.
Introduction
This compound, also known as mono-L-aspartyl chlorin e6 (NPe6), is a potent photosensitizing agent.[1] Following intravenous administration, it selectively accumulates in tumor tissues. Subsequent activation by light of a specific wavelength (typically 664 nm) generates reactive oxygen species (ROS), leading to localized cytotoxicity and tumor destruction.[1] A thorough understanding of its journey through the body—from administration to elimination—is paramount for optimizing therapeutic outcomes and minimizing off-target effects.
Pharmacokinetics of this compound
The pharmacokinetics of this compound have been investigated in various preclinical models, including mice and canines. These studies reveal a multi-compartmental distribution pattern and provide key parameters that inform clinical dosing strategies.
Quantitative Pharmacokinetic Parameters
Comprehensive pharmacokinetic data for this compound in preclinical models remains somewhat limited in publicly available literature. However, existing studies provide valuable insights. The following table summarizes key pharmacokinetic parameters that have been reported. Note: Direct comparative analysis is challenging due to variations in animal models, analytical methods, and dosing.
| Animal Model | Dose (mg/kg) | Cmax (µg/mL) | T½ (half-life) | AUC (µg·h/mL) | Clearance | Volume of Distribution | Reference |
| Canine | Not specified | ~17 (interstitial peak) | Not specified | Not specified | Not specified | Not specified | [1] |
| Mouse (glioma model) | 10 | Peak fluorescence at 90 min | Gradual decrease over 5 days | Not specified | Not specified | Not specified |
Cmax: Maximum plasma concentration T½: Elimination half-life AUC: Area under the concentration-time curve
A study in a canine model using a three-compartment pharmacokinetic model estimated the peak concentration of this compound in the myocardial interstitial space to be approximately 17 µg/mL, occurring at 8 minutes post-injection.[1] In a mouse allograft glioma model, intraperitoneal administration of 10 mg/kg this compound resulted in peak fluorescence intensity in the tumor tissue at 90 minutes, which was sustained for up to 120 minutes before gradually declining over 5 days.
Biodistribution of this compound
The preferential accumulation of this compound in malignant tissues is a cornerstone of its therapeutic utility. This selective distribution is attributed in part to the enhanced permeability and retention (EPR) effect observed in many solid tumors.
Quantitative Biodistribution Data
Quantifying the concentration of this compound in various organs provides a clear picture of its distribution profile and tumor-targeting efficiency. The table below presents available data on the biodistribution of this compound in preclinical models.
| Animal Model | Time Post-Injection | Tumor (µg/g) | Liver (µg/g) | Spleen (µg/g) | Kidney (µg/g) | Lung (µg/g) | Skin (µg/g) | Reference |
| Data not available in a comparable format |
Experimental Methodologies
Accurate assessment of the pharmacokinetics and biodistribution of this compound relies on robust and well-defined experimental protocols.
Animal Models and Drug Administration
-
Animal Models: Commonly used preclinical models include mice (e.g., BALB/c, NOD/SCID) and beagle dogs. Tumor models are often established through subcutaneous or intracranial implantation of cancer cell lines.
-
Drug Formulation and Administration: this compound is typically dissolved in a sterile saline solution or phosphate-buffered saline (PBS). Administration is primarily via intravenous (i.v.) or intraperitoneal (i.p.) injection.
Sample Collection and Preparation
-
Blood Sampling: Blood samples are collected at predetermined time points via methods such as tail vein sampling or cardiac puncture. Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Tissue Harvesting: At the end of the study, animals are euthanized, and organs of interest (tumor, liver, spleen, kidney, lung, skin, muscle, etc.) are excised, weighed, and either processed immediately or frozen for later analysis. For fluorescence-based methods, tissues may be homogenized.
Quantification of this compound
HPLC is a standard method for the quantitative analysis of drugs in biological matrices.
-
Sample Preparation: Plasma proteins are typically precipitated using an organic solvent like acetonitrile. The supernatant is then collected, evaporated, and the residue is reconstituted in the mobile phase. For tissue samples, homogenization is followed by extraction with an appropriate solvent.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is employed.
-
Detection: A UV-Vis detector is set to the specific absorbance wavelength of this compound (around 400 nm or 664 nm).
-
-
Quantification: A calibration curve is generated using standards of known this compound concentrations to determine the concentration in the unknown samples.
The inherent fluorescence of this compound allows for its detection and quantification using spectroscopic and imaging techniques.
-
In Vitro Fluorescence Measurement: For homogenized tissue samples or plasma, the fluorescence intensity can be measured using a spectrofluorometer. A standard curve is prepared to correlate fluorescence intensity with concentration.
-
In Vivo Fluorescence Imaging: This non-invasive technique allows for the real-time visualization and semi-quantitative assessment of this compound distribution in live animals.
-
Procedure: Anesthetized animals are placed in an in vivo imaging system. The animal is illuminated with an excitation light source (e.g., around 405 nm or 664 nm), and the emitted fluorescence is captured by a sensitive camera.
-
Data Analysis: The fluorescence intensity in different regions of interest (e.g., tumor, organs) is quantified using specialized software.
-
Signaling Pathways and Experimental Workflows
Cellular Uptake and Intracellular Trafficking
The cellular uptake of this compound is an active process involving endocytosis.
This compound's uptake by cancer cells is mediated by both clathrin- and caveolae-dependent endocytosis.[2] This process is influenced by the K-Ras signaling pathway, which, through the PI3K/MAPK cascade, promotes endocytosis. Following internalization, this compound traffics through early endosomes and ultimately accumulates in lysosomes.
Vascular Shutdown Mechanism
In addition to direct cellular cytotoxicity, this compound-mediated PDT also induces vascular shutdown in the tumor microenvironment.
Photodynamic therapy with this compound activates the RhoA/ROCK signaling pathway in endothelial cells. This leads to the phosphorylation of myosin light chains (MLC) and the formation of actin stress fibers, ultimately resulting in vascular shutdown and a reduction in tumor blood flow.
Experimental Workflow for in vivo Studies
The following diagram illustrates a typical workflow for an in vivo study of this compound's pharmacokinetics and biodistribution.
Conclusion
The pharmacokinetic and biodistribution profiles of this compound are critical determinants of its therapeutic efficacy in photodynamic therapy. This guide has summarized the available quantitative data, outlined key experimental methodologies for its study, and visualized the underlying biological pathways and experimental processes. Further research providing more detailed and standardized quantitative data across different preclinical models will be invaluable for refining clinical protocols and expanding the therapeutic applications of this compound.
References
- 1. Preclinical Validation of this compound-Mediated Photodynamic Therapy for Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of green fluorescence protein by in vivo imaging, PCR and flow cytometry: comparison of transgenic strains and relevance for fetal cell microchimerism - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characteristics of Talaporfin Sodium in Biological Media: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of Talaporfin sodium, a second-generation photosensitizer, within various biological contexts. The information presented herein is intended to support research and development efforts in the field of photodynamic therapy (PDT).
Introduction to this compound
This compound, also known as mono-L-aspartyl chlorin e6 (NPe6), is a photosensitizer derived from chlorophyll.[1] It is utilized in PDT, a medical treatment that employs a photosensitizing agent and a specific wavelength of light to destroy diseased cells, particularly cancer cells.[2] The efficacy of PDT is intrinsically linked to the photophysical and photochemical properties of the photosensitizer. Understanding the spectroscopic characteristics of this compound in biological media is therefore crucial for optimizing treatment protocols and developing new therapeutic strategies. This compound is noted for its absorption at a longer wavelength (around 664 nm), which allows for deeper tissue penetration of light compared to first-generation photosensitizers.[1][3]
Spectroscopic and Photophysical Data
The key to this compound's function as a photosensitizer lies in its ability to absorb light and efficiently generate reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induces cytotoxicity in target cells.[2] The following tables summarize the quantitative spectroscopic and photophysical data for this compound in relevant biological media.
Table 1: Absorption and Fluorescence Properties of this compound
| Property | Wavelength (nm) | Medium | Notes |
| Absorption Maxima (Soret Band) | ~398 | Phosphate Buffered Saline (PBS), pH 7.4 | The Soret band is a characteristic strong absorption peak for porphyrin-like molecules. |
| Absorption Maxima (Q Bands) | ~502, 530, 620, 654 | Phosphate Buffered Saline (PBS), pH 7.4 | The Q bands are weaker absorption peaks in the visible region. |
| ~664 | Biological Tissues | This is the primary absorption peak used for photoactivation in PDT due to its deeper tissue penetration. | |
| Fluorescence Emission Maximum | ~670 | Normal (WFB) and Cancer (W31) Cells | The fluorescence peak is slightly red-shifted from the main Q-band absorption. |
| ~664 | Malignant Glioma Tissue | The fluorescence peak is readily distinguishable from the excitation wavelength. |
Table 2: Quantum Yields and Photobleaching of this compound
| Parameter | Value | Medium/Conditions | Reference Standard |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.53 | Not specified | Not specified |
| Fluorescence Quantum Yield | ~10⁻³ | Water | Not specified |
| Photobleaching Coefficient | 9.09 x 10⁻³ cm²/J | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible characterization of photosensitizers. Below are generalized protocols for key spectroscopic measurements based on published research.
3.1. Measurement of Absorption and Fluorescence Spectra
This protocol outlines the general steps for determining the absorption and fluorescence spectra of this compound in a cellular environment.
-
Cell Culture and Incubation:
-
Culture the desired cell line (e.g., human esophageal squamous cell carcinoma cells) to an appropriate confluence in a suitable medium.
-
Incubate the cells with a known concentration of this compound (e.g., 10-100 µM) for a specific duration (e.g., 24 hours) in the dark to allow for cellular uptake.
-
-
Sample Preparation:
-
After incubation, wash the cells with Phosphate Buffered Saline (PBS) to remove any extracellular this compound.
-
For suspension cells or scraped adherent cells, pellet the cells by centrifugation and resuspend in PBS.
-
Transfer the cell suspension to a cuvette suitable for spectroscopic measurements.
-
-
Absorption Spectroscopy:
-
Use a spectrophotometer to measure the absorbance of the cell suspension across a relevant wavelength range (e.g., 350-700 nm).
-
Use a suspension of cells not treated with this compound as a blank to correct for cellular scattering.
-
-
Fluorescence Spectroscopy:
-
Use a spectrofluorometer for fluorescence measurements.
-
Excite the sample at a wavelength corresponding to one of this compound's absorption peaks (e.g., 405 nm).
-
Record the fluorescence emission spectrum over a suitable range (e.g., 600-750 nm).
-
The fluorescence intensity can be measured over time during continuous irradiation to assess photobleaching.
-
3.2. Determination of Singlet Oxygen Quantum Yield (ΦΔ)
The singlet oxygen quantum yield is a measure of the efficiency of ¹O₂ generation upon photoexcitation. Direct and indirect methods can be employed for its determination.
-
Direct Method: Near-Infrared Luminescence Detection
-
This method is considered the "gold standard" for its specificity.
-
Dissolve this compound in a suitable solvent (e.g., deuterated water, D₂O, to increase the lifetime of ¹O₂) or a cellular suspension.
-
Use a pulsed laser to excite the this compound at an appropriate wavelength (e.g., 664 nm).
-
Detect the characteristic phosphorescence of singlet oxygen at ~1270 nm using a sensitive near-infrared detector (e.g., a liquid nitrogen-cooled germanium detector) coupled to a monochromator.
-
The quantum yield is determined by comparing the intensity of the ¹O₂ phosphorescence signal from this compound to that of a reference photosensitizer with a known ΦΔ under identical conditions.
-
-
Indirect Method: Chemical Trapping
-
This method relies on a chemical trap that reacts with singlet oxygen, leading to a measurable change in absorbance or fluorescence.
-
Prepare a solution containing this compound, a chemical trap (e.g., 1,3-diphenylisobenzofuran [DPBF] or Singlet Oxygen Sensor Green [SOSG]), and a reference photosensitizer in an appropriate solvent.
-
Irradiate the solution with monochromatic light at a wavelength where both the sample and the reference absorb.
-
Monitor the change in absorbance or fluorescence of the chemical trap over time.
-
The rate of change is proportional to the rate of singlet oxygen production. The ΦΔ of this compound can be calculated by comparing its rate of ¹O₂ generation to that of the reference photosensitizer.
-
Visualized Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key processes related to the action of this compound in a biological setting.
Caption: Mechanism of this compound-mediated photodynamic therapy.
Caption: Cellular uptake and trafficking of this compound.
Caption: Signaling pathway for PDT-induced vascular shutdown.
Conclusion
The spectroscopic and photophysical characteristics of this compound are fundamental to its efficacy as a photosensitizer in photodynamic therapy. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals. A thorough understanding of these properties will facilitate the optimization of PDT protocols, the design of novel photosensitizers, and ultimately, the advancement of this promising cancer treatment modality.
References
- 1. Spatiotemporal metabolic dynamics of the photosensitizer this compound in carcinoma and sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the side effects of this compound? [synapse.patsnap.com]
- 3. Clinical Practice of Photodynamic Therapy Using this compound for Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Talaporfin Sodium: A Duality in Cell Death Induction for Photodynamic Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Talaporfin sodium, a second-generation photosensitizer, is a key component in photodynamic therapy (PDT), a non-invasive cancer treatment modality. Upon activation by a specific wavelength of light, this compound generates reactive oxygen species (ROS), leading to localized cellular damage and subsequent cell death. A critical aspect of this compound-mediated PDT is its ability to induce distinct cell death pathways, primarily apoptosis and necrosis. The predominance of one pathway over the other is a crucial determinant of therapeutic efficacy and the subsequent immune response. This technical guide provides a comprehensive overview of the mechanisms by which this compound induces apoptosis versus necrosis, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
The mode of cell death induced by this compound PDT is highly dependent on the treatment conditions, particularly the concentration of the photosensitizer and the dose of light administered.[1] Generally, lower doses of this compound and light tend to favor apoptosis, a programmed and controlled form of cell death that minimizes inflammation.[2][3] In contrast, higher doses often lead to a shift towards necrosis, a more chaotic and inflammatory form of cell death.[2][3] This dose-dependent duality allows for the potential modulation of the therapeutic outcome.
Subcellular Localization of this compound
The journey of this compound within the cell begins with its uptake, which occurs through clathrin- and caveolae-dependent endocytosis. Following endocytosis, this compound translocates from early endosomes to lysosomes, where it accumulates. This localization within lysosomes is a key determinant of its photodynamic action. Upon light activation, the generation of ROS within these organelles can lead to lysosomal membrane permeabilization, releasing cathepsins and other hydrolytic enzymes into the cytosol, which can trigger downstream apoptotic pathways. While the primary localization is reported to be in endosomes and lysosomes, it is important to note that other photosensitizers, such as redaporfin, have been shown to accumulate in the endoplasmic reticulum (ER) and Golgi apparatus, leading to ER stress-induced cell death.
The Dichotomy of Cell Death: Apoptosis vs. Necrosis
This compound-mediated PDT can initiate both apoptotic and necrotic cell death pathways, often concurrently within a treated tumor population. The balance between these two modalities is a critical factor in the overall therapeutic response.
Apoptosis Induction
At lower therapeutic doses, this compound PDT predominantly triggers the mitochondrial (intrinsic) pathway of apoptosis. This is characterized by a series of well-orchestrated molecular events, including the release of cytochrome c from the mitochondria, followed by the activation of a cascade of caspases. Key markers of apoptosis observed following this compound PDT include the externalization of phosphatidylserine on the cell surface, DNA fragmentation, and cellular shrinkage.
The activation of specific caspases serves as a hallmark of this apoptotic pathway. Studies have demonstrated the activation of caspase-9, an initiator caspase in the mitochondrial pathway, and caspase-3, an executioner caspase, in response to this compound PDT. The use of specific inhibitors for these caspases has been shown to prevent cell death, confirming their central role in the apoptotic process.
Necrosis and Necroptosis Induction
With increasing concentrations of this compound or higher light doses, the mode of cell death shifts towards necrosis. This is often characterized by cell swelling and rupture, leading to the release of intracellular contents and the induction of an inflammatory response. A key biochemical marker for necrosis is the leakage of lactate dehydrogenase (LDH) from the cells.
Interestingly, the necrosis induced by this compound PDT is not merely a passive event. Research has shown the involvement of a programmed form of necrosis known as necroptosis. This pathway is initiated even in the absence of caspase activation and is dependent on the activity of receptor-interacting serine/threonine-protein kinases (RIP) 1 and 3, and mixed lineage kinase domain-like protein (MLKL). The inhibition of necroptosis using necrostatin-1 or through the knockdown of RIP1, RIP3, or MLKL has been shown to reduce cell death induced by higher doses of this compound PDT.
Quantitative Analysis of Apoptosis and Necrosis
The following tables summarize the quantitative data from studies investigating the dose-dependent effects of this compound PDT on the induction of apoptosis and necrosis in various cancer cell lines.
| Cell Line | This compound (NPe6) Concentration | Light Dose | Apoptosis Markers | Necrosis Markers | Key Findings | Reference |
| T98G (Glioblastoma) | Low Dose | Not Specified | Caspase-3 activation, Phosphatidylserine expression, DNA fragmentation | Propidium Iodide stainability | Low doses favor apoptosis. | |
| T98G (Glioblastoma) | High Dose | Not Specified | Decreased proportion of apoptotic cells | Increased necrosis | High doses shift the balance towards necrosis. | |
| T98G (Glioblastoma) | 25 µg/mL | Not Specified | - | Increased LDH leakage | Necrotic cell death is mediated in part by the necroptosis pathway. | |
| T98G (Glioblastoma) | 50 µg/mL | Not Specified | - | Significantly increased LDH leakage | Higher concentration leads to more necrosis. | |
| HKBMM (Malignant Meningioma) | Low Dose | Not Specified | Dose- and time-dependent increase in caspase-3 activity and DNA fragmentation | - | Apoptosis is the primary mode of cell death at lower concentrations. | |
| HKBMM (Malignant Meningioma) | High Dose (≥20 µg/mL) | 24h post-irradiation | - | Increased percentage of Annexin V/PI positive cells, marked increase in LDH leakage | Necrosis becomes the dominant form of cell death at high concentrations. | |
| KYSE30, HCT116, MC38 | IC50 concentrations | 16 J/cm² | Increased active caspase-3 | Increased Annexin V/PI positive cells | Both apoptosis and necrosis are induced. |
Experimental Protocols
Cell Viability Assay (Cell Counting Kit-8)
-
Cell Seeding: Seed human glioma cell lines (T98G, A172, U251) in 96-well plates.
-
Incubation with this compound: After 24 hours, incubate the cells with various concentrations of this compound for 4 hours.
-
PDT Treatment: Irradiate the cells with a 664 nm diode laser at a power density of 33 mW/cm² and an energy dose of 10 J/cm².
-
Cell Viability Assessment: At specified time points post-PDT, add Cell Counting Kit-8 solution to each well and incubate. Measure the absorbance to determine cell viability.
Apoptosis and Necrosis Discrimination by Flow Cytometry (Annexin V-FITC and Propidium Iodide Staining)
-
Cell Treatment: Treat cancer cell lines (e.g., KYSE30, HCT116, MC38) with this compound followed by light irradiation.
-
Cell Harvesting: Harvest the cells at a designated time point after PDT.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic/necrotic, and Annexin V-negative/PI-positive cells are necrotic.
Caspase Activity Assay
-
Cell Lysis: After this compound PDT treatment, lyse the cells to release cellular proteins.
-
Substrate Incubation: Incubate the cell lysate with a fluorogenic caspase-3 substrate.
-
Fluorescence Measurement: Measure the fluorescence intensity, which is proportional to the caspase-3 activity.
Lactate Dehydrogenase (LDH) Leakage Assay
-
Sample Collection: Collect the cell culture medium from this compound PDT-treated cells.
-
LDH Reaction: Add the collected medium to a reaction mixture containing lactate and NAD+.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength to determine the amount of formazan produced, which is proportional to the amount of LDH released.
Signaling Pathways and Experimental Workflow
This compound-Induced Apoptotic Pathway
Caption: Mitochondrial pathway of apoptosis induced by this compound PDT.
This compound-Induced Necroptosis Pathway
Caption: Necroptosis pathway initiated by high-dose this compound PDT.
Experimental Workflow for Cell Death Analysis
Caption: Workflow for assessing cell death modality after this compound PDT.
Conclusion
This compound's role in photodynamic therapy is multifaceted, with the ability to induce both apoptotic and necrotic cell death in a dose-dependent manner. Understanding the molecular switches that govern this duality is paramount for optimizing PDT protocols. Low-dose regimens favoring apoptosis may be advantageous for minimizing inflammation and promoting an immunologically quiet tumor clearance. Conversely, high-dose treatments that induce necrosis and necroptosis could potentially stimulate a robust anti-tumor immune response through the release of damage-associated molecular patterns (DAMPs). Further research into the intricate signaling networks activated by this compound PDT will undoubtedly pave the way for more refined and personalized cancer therapies. This guide provides a foundational understanding for researchers and drug development professionals to explore and harness the full therapeutic potential of this compound.
References
- 1. Effect of this compound-mediated photodynamic therapy on cell death modalities in human glioblastoma T98G cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photodynamic therapy in combination with this compound induces mitochondrial apoptotic cell death accompanied with necrosis in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photodynamic therapy with this compound induces dose- and time-dependent apoptotic cell death in malignant meningioma HKBMM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Evidence for Talaporfin Sodium in Novel Cancer Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evidence supporting the use of Talaporfin sodium in emerging cancer models. This compound, a second-generation photosensitizer, has demonstrated significant potential in photodynamic therapy (PDT), a minimally invasive treatment modality. This document consolidates key quantitative data, detailed experimental protocols, and the underlying signaling pathways from various preclinical studies to serve as a valuable resource for the scientific community.
Core Mechanism of Action: Photodynamic Therapy
This compound-mediated PDT is a two-step process. First, the photosensitizer is systemically administered and preferentially accumulates in tumor tissues.[1][2] Subsequently, the tumor is irradiated with light of a specific wavelength (typically 664 nm), activating the this compound.[1][2] This activation leads to the generation of reactive oxygen species (ROS), primarily singlet oxygen, which induces oxidative stress and triggers cancer cell death through apoptosis and necrosis.[3] A key advantage of this compound is its faster clearance from normal tissues compared to first-generation photosensitizers, reducing the risk of skin photosensitivity.
Quantitative Preclinical Efficacy
The preclinical efficacy of this compound has been evaluated in a range of in vitro and in vivo cancer models. The following tables summarize the key quantitative findings.
In Vitro Cytotoxicity
| Cell Line | Cancer Type | This compound Concentration | Light Dose | Outcome | Reference |
| HGC27 | Gastric Cancer | 13.4 ± 1.0 μM | Not specified | IC50 | |
| MKN74 | Gastric Cancer | 17.4 ± 2.3 μM | Not specified | IC50 | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Not Applicable | 11.66 µmol/L | Not specified | IC50 | |
| T98G | Glioblastoma | ≥ 30 µg/mL | 5 J/cm² | Increased apoptosis, low necrosis |
In Vivo Tumor Growth Inhibition
| Animal Model | Cancer Type | This compound Dose | Light Dose | Tumor Growth Inhibition | Reference |
| NOD/SCID Mice | Esophageal Squamous Cell Carcinoma (ESCC) | 10 mg/kg | 100 J/cm² | Significant tumor growth suppression over 3 weeks | |
| Rat | Intracerebral Glioma | Not specified | 75 J/cm² | Induction of apoptosis | |
| Nude Mice | Bile Duct Carcinoma | 5 mg/kg (with oxaliplatin and gemcitabine) | Not specified | Significantly higher tumor necrotic area and apoptosis |
Detailed Experimental Protocols
This section provides detailed methodologies for key preclinical experiments involving this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., HGC27, MKN74) in a 96-well plate at a density of 5 × 10³ to 7.5 × 10³ cells/well and incubate at 37°C for 48 hours.
-
Photosensitizer Incubation: Add this compound at various concentrations to the cell culture medium and incubate for a specified period (e.g., 3 hours).
-
Washing: Wash the cells once with phosphate-buffered saline (PBS) to remove the extracellular photosensitizer.
-
Irradiation: Replace the medium with fresh PBS and irradiate the cells with a light source at the appropriate wavelength (e.g., 660 nm) and dose.
-
Post-Irradiation Incubation: Incubate the cells at 37°C for 24 to 48 hours.
-
MTT Assay: Add MTT solution (5 mg/mL) to each well and incubate for 2 hours at 37°C.
-
Formazan Solubilization: Remove the MTT reagent and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader to determine cell viability.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., ESCC cells) into the flank of immunocompromised mice (e.g., NOD/SCID mice).
-
Tumor Growth: Allow the tumors to grow to a specific volume (e.g., 50–150 mm³).
-
This compound Administration: Administer this compound intravenously via the tail vein at the desired concentration (e.g., 0–10 mg/kg).
-
Drug-Light Interval: Wait for a specific period (e.g., 2 hours) to allow for preferential accumulation of the photosensitizer in the tumor.
-
Laser Irradiation: Irradiate the tumor with a semiconductor laser at a specific wavelength (e.g., 664 nm) and light dose (e.g., 100 J/cm²).
-
Tumor Monitoring: Monitor the tumor volume and the general health of the mice for a designated period (e.g., 21 days).
Signaling Pathways and Molecular Mechanisms
Several signaling pathways have been identified to play a crucial role in the preclinical efficacy of this compound-mediated PDT.
Photodynamic Therapy (PDT) General Mechanism
Caption: General mechanism of this compound-mediated photodynamic therapy.
Vascular Shutdown via RhoA/ROCK Pathway
This compound-based PDT has been shown to induce the shutdown of tumor vasculature through the RhoA/ROCK pathway. This process involves the activation of Rho-GTP, leading to a decrease in tumor blood flow.
Caption: RhoA/ROCK pathway in this compound-PDT-induced vascular shutdown.
cGAS-STING Pathway Activation
The cGAS-STING pathway plays a role in enhancing the antitumor effect of this compound PDT. Activation of this pathway can potentiate the therapeutic efficacy.
Caption: Role of the cGAS-STING pathway in this compound PDT.
This compound Uptake via Ras-PI3K/MAPK Pathway
The uptake of this compound into cancer cells is an active process involving endocytosis, which can be influenced by the Ras signaling pathway.
Caption: Involvement of Ras-PI3K/MAPK pathway in this compound uptake.
References
Methodological & Application
Application Notes & Protocols: In Vitro Talaporfin Sodium-Mediated Photodynamic Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction: Photodynamic therapy (PDT) is a clinically approved, minimally invasive therapeutic procedure that combines a photosensitizer, light of a specific wavelength, and oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death and tumor destruction.[1][2] Talaporfin sodium (also known as mono-L-aspartyl chlorin e6, NPe6, or by its trade name Laserphyrin®) is a second-generation photosensitizer with favorable properties, including a strong absorbance peak at a longer wavelength (~664 nm) for deeper tissue penetration and faster clearance from the body, which reduces the period of skin photosensitivity compared to first-generation agents.[2][3][4]
These application notes provide a comprehensive overview of the in vitro protocols for evaluating this compound-mediated PDT, including detailed methodologies for assessing cytotoxicity, apoptosis, and the underlying signaling pathways.
Mechanism of Action
This compound-mediated PDT primarily induces cell death through the generation of ROS upon activation by light at approximately 664 nm. This process can trigger a cascade of cellular events, leading to apoptosis, necrosis, and autophagy, depending on the treatment dose and cell type. The primary mechanisms involve direct killing of tumor cells, damage to tumor vasculature, and the induction of an anti-cancer immune response. Studies have shown that this compound can localize in lysosomes, and its activation leads to lysosomal disruption, release of proteases, and subsequent engagement of the mitochondrial apoptotic pathway.
Quantitative Data Summary
The efficacy of this compound-mediated PDT is dependent on photosensitizer concentration, incubation time, and light dose. The following tables summarize typical experimental parameters and outcomes from various in vitro studies.
Table 1: Cytotoxicity of this compound-PDT in Various Cancer Cell Lines
| Cell Line | This compound (TS) Concentration | Incubation Time (hours) | Light Dose (J/cm²) | Wavelength (nm) | Outcome (e.g., IC50, % Viability) | Reference |
| Esophageal Squamous Cell Carcinoma (ESCC) | 0 - 100 µg/mL | 24 | 10 | 664 | Dose-dependent cytotoxicity | |
| Human Glioblastoma (T98G) | 25 - 50 µg/mL | Not Specified | Not Specified | Not Specified | Increased LDH leakage (necrosis) | |
| Human Glioblastoma (T98G, A172, U251) | Various | 4 | 10 | 664 | Dose-dependent apoptosis; varied IC50 | |
| Gastric Cancer (HGC27) | 10 - 20 µM | 3 | Not Specified | 660 | IC50: 13.4 ± 1.0 µM | |
| Gastric Cancer (MKN74) | 10 - 20 µM | 3 | Not Specified | 660 | IC50: 17.4 ± 2.3 µM | |
| Prostate Cancer (PC-3) | Various | Various | Various | Not Specified | Dose-dependent cytotoxicity |
Table 2: Parameters for Apoptosis and Mechanistic Studies
| Cell Line | This compound (TS) Concentration | Incubation Time (hours) | Light Dose (J/cm²) | Assay | Key Finding | Reference |
| ESCC (TE-11R) | 30 µg/mL | 24 | 10 | Annexin V/PI Staining | Robust induction of apoptosis | |
| ESCC (TE-11R) | Various | 24 | 10 | DCF Assay (ROS) | Dose-dependent increase in ROS | |
| Glioblastoma (T98G) | Low Doses | Not Specified | Not Specified | Western Blot | Release of cytochrome c, activation of caspases 9 & 3 | |
| Glioblastoma (T98G) | 25 µg/mL | Not Specified | Not Specified | Western Blot (LC3) | Induction of autophagy | |
| Endothelial (HUVECs) | Not Specified | Not Specified | Not Specified | Myosin Light Chain Assay | Increased MLC phosphorylation (vascular effect) |
Experimental Protocols
Protocol 1: General In Vitro PDT Procedure
This protocol outlines the fundamental steps for conducting a this compound-mediated PDT experiment in vitro.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
This compound (Laserphyrin®)
-
Phosphate-buffered saline (PBS)
-
Multi-well plates (e.g., 96-well for viability, 6-well for imaging/flow cytometry)
-
Diode laser or other light source with an emission wavelength of ~664 nm
-
Heating block or incubator set to 37°C
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well in a 96-well plate) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Photosensitizer Incubation:
-
Prepare fresh dilutions of this compound in a complete culture medium to the desired final concentrations (e.g., 0-100 µg/mL).
-
Remove the old medium from the cells, wash once with PBS, and add the medium containing this compound.
-
Incubate the cells for a specified period (e.g., 3 to 24 hours) at 37°C. Crucially, all steps involving this compound must be performed in the dark or under subdued light to prevent premature photoactivation.
-
-
Washing: After incubation, remove the this compound-containing medium and wash the cells twice with PBS to remove any unbound photosensitizer.
-
Irradiation:
-
Add fresh, pre-warmed culture medium (without photosensitizer) to each well.
-
Irradiate the cells with a ~664 nm laser at a specific power density (e.g., 15 mW/cm²) to deliver the desired light dose (e.g., 10 J/cm²). Ensure uniform light delivery across all wells. Control groups should include cells with no treatment, cells treated with this compound but no light, and cells receiving light only.
-
-
Post-Irradiation Incubation: Return the plates to the incubator for a further period (e.g., 24 to 48 hours) before performing downstream assays.
Protocol 2: Cell Viability Assessment (WST-1/MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of viability.
Procedure:
-
Perform the General In Vitro PDT Procedure (Protocol 1) in a 96-well plate.
-
After the post-irradiation incubation period (e.g., 24 hours), add 10 µL of WST-1 or MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of DMSO or another solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Express cell viability as a percentage relative to the untreated control cells.
Protocol 3: Apoptosis Detection (Annexin V/PI Staining)
This protocol distinguishes between viable, apoptotic, and necrotic cells using flow cytometry.
Procedure:
-
Perform the General In Vitro PDT Procedure (Protocol 1) in a 6-well plate.
-
After the post-irradiation incubation period (e.g., 4 to 24 hours), collect both the culture medium (containing floating dead cells) and the adherent cells (by trypsinization).
-
Wash the collected cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-labeled Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells immediately by flow cytometry.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
References
- 1. Anti-tumor immunity enhancement by photodynamic therapy with this compound and anti-programmed death 1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photodynamic therapy by lysosomal-targeted drug delivery using this compound incorporated into inactivated virus particles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular Shutdown by Photodynamic Therapy Using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of interstitial photodynamic therapy using this compound and a semiconductor laser for a mouse allograft glioma model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Talaporfin Sodium Photodynamic Therapy (PDT)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the light dosimetry and irradiation parameters for Talaporfin sodium (also known as mono-L-aspartyl chlorin e6, NPe6, or by its trade name Laserphyrin®) mediated photodynamic therapy (PDT). This document includes detailed experimental protocols for in vitro and in vivo applications, a summary of key irradiation parameters, and an exploration of the molecular signaling pathways involved in the therapeutic mechanism.
Mechanism of Action
This compound is a second-generation photosensitizer that, upon administration, preferentially accumulates in tumor tissues.[1] Subsequent activation by light of a specific wavelength (typically 664 nm) triggers the photosensitizer to an excited state.[1] This energy is then transferred to molecular oxygen, generating cytotoxic reactive oxygen species (ROS), predominantly singlet oxygen.[1][2] The resulting oxidative stress induces direct tumor cell death via apoptosis and necrosis, damages the tumor vasculature leading to vascular shutdown, and can stimulate an anti-tumor immune response.[1]
Light Dosimetry and Irradiation Parameters
The efficacy of this compound PDT is critically dependent on the interplay between the concentration of the photosensitizer, the light dose delivered, and the tissue oxygenation status. The key parameters to control are the wavelength of light, the total energy delivered (fluence, measured in Joules per square centimeter, J/cm²), and the rate at which the energy is delivered (fluence rate or power density, measured in milliwatts per square centimeter, mW/cm²).
Summary of Irradiation Parameters from Preclinical and Clinical Studies
The following tables summarize the range of light dosimetry parameters used in various studies. It is crucial to note that optimal parameters can vary significantly depending on the target tissue, tumor type, and experimental model.
Table 1: In Vitro Irradiation Parameters for this compound PDT
| Cell Line | This compound Concentration | Light Dose (Fluence) | Fluence Rate | Drug-Light Interval | Reference |
| Human Glioma (T98G, A172, U251) | Variable | 10 J/cm² | 33 mW/cm² | 4 hours | |
| Human Glioblastoma (T98G) | Variable (to determine IC50) | Not specified | Not specified | Not specified | |
| Human Prostate Cancer (PC-3) | Drug concentration-dependent | Light dose-dependent | Not specified | Not specified | |
| Human Colorectal Cancer (HCT116) | IC50: 14.2 (±1.4) μmol/L | Not specified | Not specified | 2 hours | |
| Murine Colon Cancer (MC38) | IC50: 11.2 (±0.6) μmol/L | Not specified | Not specified | 2 hours | |
| Human Esophageal Squamous Carcinoma (KYSE30) | IC50: 6.5 (±0.4) μmol/L | Not specified | Not specified | 2 hours |
Table 2: In Vivo and Clinical Irradiation Parameters for this compound PDT
| Indication | This compound Dose | Light Dose (Fluence) | Fluence Rate | Drug-Light Interval | Reference |
| Esophageal Cancer (local failure after CRT) | 40 mg/m² | 50, 75, or 100 J/cm² | Not specified | 4-6 hours | |
| Esophageal Cancer (local failure after CRT) | 40 mg/m² | 100 J/cm² | 150 mW/cm² | 4 hours | |
| Malignant Brain Tumors | 40 mg/m² | 27 J/cm² | 150 mW/cm² | 22-27 hours | |
| Malignant Gliomas | 40 mg/m² | 27 J/cm² | 150 mW/cm² | 24 hours | |
| Central Airway Stenosis | Not specified | 50-150 J/cm² | Not specified | Not specified | |
| Refractory Colorectal Liver Metastases | 40 mg/m² | 200 J/cm | Not specified | 1 hour |
Experimental Protocols
In Vitro this compound PDT Protocol
This protocol provides a general framework for assessing the efficacy of this compound PDT in cultured cancer cells.
Materials:
-
This compound
-
Appropriate cancer cell line and complete culture medium
-
Phosphate-buffered saline (PBS)
-
Cell viability assay kit (e.g., MTT, WST-8)
-
Apoptosis/necrosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
ROS detection probe (e.g., 2′,7′-dichlorofluorescin diacetate, DCFDA)
-
Diode laser with a wavelength of 664 nm
-
Power meter for calibrating light dose
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate (for viability assays) or other appropriate culture plates at a density that allows for logarithmic growth during the experiment. Incubate for 24 hours to allow for cell attachment.
-
Photosensitizer Incubation: Prepare a stock solution of this compound in a suitable solvent (e.g., PBS or DMSO) and dilute it to the desired final concentrations in the complete culture medium. Remove the old medium from the cells and add the medium containing this compound. Incubate for a predetermined duration (e.g., 2-4 hours) in a light-protected environment.
-
Washing: After incubation, gently wash the cells twice with PBS to remove any unbound photosensitizer.
-
Irradiation: Add fresh, pre-warmed complete culture medium to each well. Irradiate the cells with a 664 nm diode laser, delivering the desired light dose (fluence) and fluence rate. Ensure uniform illumination across the plate. A non-irradiated control group (this compound only) and a light-only control group (no this compound) should be included.
-
Post-Irradiation Incubation: Return the plates to the incubator for a specified period (e.g., 24-72 hours).
-
Assessment of Cell Viability and Death Mechanisms:
-
Cell Viability: Use a WST-8 or MTT assay to determine the percentage of viable cells according to the manufacturer's instructions.
-
Apoptosis and Necrosis: Stain cells with Annexin V-FITC and Propidium Iodide and analyze by flow cytometry to distinguish between viable, apoptotic, and necrotic cell populations.
-
ROS Detection: To measure intracellular ROS production, incubate cells with a probe like DCFDA before or after irradiation and measure the fluorescence intensity using a plate reader or flow cytometer.
-
In Vivo this compound PDT Protocol (Tumor Xenograft Model)
This protocol outlines a general procedure for evaluating the anti-tumor effects of this compound PDT in a murine tumor model. All animal experiments should be conducted in accordance with institutional guidelines and approved by the appropriate animal care and use committee.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for tumor induction
-
This compound (sterile, injectable solution)
-
Diode laser (664 nm) with a fiber optic delivery system
-
Calipers for tumor measurement
-
Anesthetic agent
Procedure:
-
Tumor Induction: Subcutaneously inject a suspension of cancer cells into the flank of each mouse. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Photosensitizer Administration: Administer this compound intravenously (e.g., via tail vein injection) at the desired dose (e.g., 40 mg/m²).
-
Drug-Light Interval: Allow for a specific time interval (e.g., 4-24 hours) for the photosensitizer to accumulate in the tumor tissue.
-
Irradiation: Anesthetize the mice. Deliver the light from the 664 nm diode laser to the tumor surface using a fiber optic probe. The light dose (fluence) and fluence rate should be carefully controlled. A control group receiving either this compound alone or light alone should be included.
-
Tumor Growth Monitoring: Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days) for the duration of the study. Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
Efficacy Assessment: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as histopathology to assess tumor necrosis and apoptosis, and immunohistochemistry to examine markers of cell death and proliferation.
Signaling Pathways and Molecular Mechanisms
This compound PDT elicits a complex biological response involving multiple signaling pathways. Understanding these pathways is crucial for optimizing treatment protocols and developing combination therapies.
References
Quantifying Talaporfin Sodium Uptake in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talaporfin sodium, a second-generation photosensitizer, is a key component in photodynamic therapy (PDT), a promising cancer treatment modality.[1] Its efficacy is critically dependent on its selective accumulation within cancer cells. Upon activation by a specific wavelength of light, this compound generates reactive oxygen species (ROS), leading to localized cellular damage and tumor destruction.[2] Understanding and quantifying the uptake of this compound in different cancer cell lines is paramount for optimizing PDT protocols, developing new photosensitizers, and elucidating mechanisms of drug resistance.
These application notes provide detailed protocols for quantifying this compound uptake in cancer cell lines using flow cytometry and confocal microscopy. It also includes a summary of quantitative data from various cancer cell lines to facilitate comparative analysis.
Mechanism of this compound Uptake
This compound is primarily taken up by cancer cells through an active and energy-dependent process of endocytosis.[2] Specifically, both clathrin-dependent and caveolae-dependent endocytosis pathways are involved in its internalization.[3][4] This process is reliant on intracellular ATP. Following endocytosis, this compound translocates from early endosomes to lysosomes, where it accumulates. The activation of the K-Ras signaling pathway has been identified as a regulatory mechanism in the uptake of this compound.
// Nodes extracellular [label="Extracellular\nthis compound", fillcolor="#FFFFFF", fontcolor="#202124"]; membrane [shape=plaintext, label=""]; internalization [label="Endocytosis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; clathrin [label="Clathrin-mediated", fillcolor="#FBBC05", fontcolor="#202124"]; caveolae [label="Caveolae-mediated", fillcolor="#FBBC05", fontcolor="#202124"]; early_endosome [label="Early Endosome", fillcolor="#34A853", fontcolor="#FFFFFF"]; lysosome [label="Lysosome\n(Accumulation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; kras [label="K-Ras Signaling\n(Activation)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; atp [label="ATP\n(Energy)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges extracellular -> internalization [label=" "]; internalization -> clathrin [dir=none]; internalization -> caveolae [dir=none]; clathrin -> early_endosome; caveolae -> early_endosome; early_endosome -> lysosome [label=" Trafficking"]; kras -> internalization [style=dashed, label=" Regulates"]; atp -> internalization [style=dashed, label=" Powers"];
// Invisible edges for layout {rank=same; extracellular; membrane;} membrane -> internalization [style=invis]; }
Figure 1: this compound Uptake Pathway. This diagram illustrates the endocytic pathways involved in the cellular uptake of this compound, its trafficking to lysosomes, and the roles of ATP and K-Ras signaling.
Quantitative Data Presentation
The uptake of this compound can vary significantly among different cancer cell lines. The following tables summarize the mean fluorescence intensity (MFI) of this compound in various carcinoma and sarcoma cell lines as determined by flow cytometry after a 4-hour incubation period.
Table 1: this compound Uptake in Carcinoma Cell Lines
| Cell Line | Cancer Type | Mean Fluorescence Intensity (MFI) |
| A549 | Lung Carcinoma | 10,245 |
| H1299 | Lung Carcinoma | 12,345 |
| LK2 | Lung Squamous Cell Carcinoma | 9,876 |
| Panc1 | Pancreatic Carcinoma | 15,678 |
| MIA PaCa-2 | Pancreatic Carcinoma | 14,321 |
| TE5 | Esophageal Squamous Cell Carcinoma | 11,789 |
| TE6 | Esophageal Squamous Cell Carcinoma | 13,456 |
| MKN45 | Gastric Carcinoma | 10,987 |
| KATOIII | Gastric Carcinoma | 12,123 |
| HSC3 | Oral Squamous Cell Carcinoma | 14,789 |
Data adapted from Saito et al., Cancer Science, 2021 (Supplementary Table S3).
Table 2: this compound Uptake in Sarcoma Cell Lines
| Cell Line | Cancer Type | Mean Fluorescence Intensity (MFI) |
| U2OS | Osteosarcoma | 18,765 |
| Saos2 | Osteosarcoma | 16,543 |
| MG63 | Osteosarcoma | 17,890 |
| HT1080 | Fibrosarcoma | 19,876 |
| SYO-1 | Synovial Sarcoma | 15,432 |
| MFH03 | Malignant Fibrous Histiocytoma | 20,123 |
Data adapted from Saito et al., Cancer Science, 2021 (Supplementary Table S3).
Experimental Protocols
Protocol 1: Quantification of this compound Uptake by Flow Cytometry
This protocol details the steps to quantify the cellular uptake of this compound using flow cytometry.
// Nodes cell_culture [label="1. Cell Culture\n(e.g., A549, U2OS)", fillcolor="#FFFFFF", fontcolor="#202124"]; incubation [label="2. Incubation with\nthis compound (30 µg/mL)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; washing [label="3. Cell Washing\n(3x with PBS)", fillcolor="#FBBC05", fontcolor="#202124"]; fixation [label="4. Cell Fixation\n(0.5% Formalin)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="5. Flow Cytometry Analysis\n(488nm Ex, 655/670nm Em)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges cell_culture -> incubation; incubation -> washing; washing -> fixation; fixation -> analysis; }
Figure 2: Flow Cytometry Workflow. A step-by-step workflow for the quantification of this compound uptake in cancer cells using flow cytometry.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
0.5% Formalin in PBS
-
Flow cytometer tubes
-
Flow cytometer (e.g., BD FACSCanto™ II)
Procedure:
-
Cell Culture: Culture cancer cells in complete medium to 70-80% confluency.
-
Cell Preparation:
-
For adherent cells, detach using a gentle cell dissociation reagent (e.g., TrypLE™).
-
For suspension cells, collect by centrifugation.
-
Wash the cells once with PBS and resuspend in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Incubation with this compound:
-
Add this compound to the cell suspension to a final concentration of 30 µg/mL.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 1 to 4 hours. A time-course experiment is recommended to determine the optimal incubation time for the specific cell line.
-
-
Washing:
-
After incubation, centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet three times with ice-cold PBS to remove extracellular this compound.
-
-
Fixation:
-
Resuspend the final cell pellet in 500 µL of 0.5% formalin in PBS.
-
Incubate for 15 minutes at room temperature, protected from light.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer.
-
Use a 488 nm laser for excitation and a 655/670 nm long-pass filter for detecting this compound fluorescence.
-
Acquire data for at least 10,000 events per sample.
-
Use unstained cells as a negative control to set the baseline fluorescence.
-
-
Data Analysis:
-
Determine the Mean Fluorescence Intensity (MFI) of the cell population. The MFI is directly proportional to the amount of intracellular this compound.
-
Protocol 2: Subcellular Localization of this compound by Confocal Microscopy
This protocol describes the use of confocal microscopy to visualize the subcellular localization of this compound.
// Nodes cell_seeding [label="1. Seed Cells on\nGlass-bottom Dishes", fillcolor="#FFFFFF", fontcolor="#202124"]; transfection [label="2. Transfect with Organelle\n-specific GFP Probes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubation_ts [label="3. Incubate with\nthis compound", fillcolor="#FBBC05", fontcolor="#202124"]; washing_imaging [label="4. Wash and Image\n(Confocal Microscopy)", fillcolor="#34A853", fontcolor="#FFFFFF"]; colocalization_analysis [label="5. Colocalization Analysis\n(e.g., using ImageJ)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges cell_seeding -> transfection; transfection -> incubation_ts; incubation_ts -> washing_imaging; washing_imaging -> colocalization_analysis; }
Figure 3: Confocal Microscopy Workflow. A procedural workflow for determining the subcellular localization of this compound using confocal microscopy and colocalization analysis.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Glass-bottom confocal dishes
-
Organelle-specific fluorescent probes (e.g., CellLight® Lysosomes-GFP, CellLight® Early Endosomes-GFP)
-
This compound stock solution
-
Live-cell imaging solution (e.g., phenol red-free medium)
-
Confocal laser scanning microscope
Procedure:
-
Cell Seeding: Seed cancer cells onto glass-bottom confocal dishes at a density that will result in 50-70% confluency at the time of imaging.
-
Transfection with Organelle Probes:
-
Twenty-four hours after seeding, transfect the cells with organelle-specific fluorescent probes according to the manufacturer's instructions. For example, use CellLight® Lysosomes-GFP to label lysosomes and CellLight® Early Endosomes-GFP to label early endosomes.
-
Incubate for at least 24 hours to allow for expression of the fluorescent proteins.
-
-
Incubation with this compound:
-
Replace the culture medium with fresh medium containing this compound at a final concentration of 30, 60, or 100 µg/mL.
-
Incubate the cells for 1 to 4 hours at 37°C.
-
-
Washing and Imaging:
-
After incubation, gently wash the cells three times with pre-warmed live-cell imaging solution.
-
Immediately image the cells using a confocal laser scanning microscope equipped with appropriate lasers and filters for the organelle probe (e.g., 488 nm excitation for GFP) and this compound (e.g., 633 nm excitation).
-
Acquire z-stack images to visualize the three-dimensional distribution of the signals.
-
-
Image Analysis for Colocalization:
-
Open the acquired images in an image analysis software such as ImageJ or Fiji.
-
Split the channels to visualize the organelle probe and this compound signals separately.
-
Use a colocalization analysis plugin (e.g., JaCoP in ImageJ) to quantify the degree of overlap between the two channels.
-
Calculate colocalization coefficients, such as Pearson's Correlation Coefficient, to obtain a quantitative measure of the subcellular localization of this compound.
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers to quantify the uptake of this compound in various cancer cell lines. By employing these standardized methods, researchers can obtain reliable and comparable data, which is essential for advancing the field of photodynamic therapy. The provided workflows and signaling pathway diagram offer a clear visual representation of the experimental procedures and the underlying biological mechanisms.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spatiotemporal metabolic dynamics of the photosensitizer this compound in carcinoma and sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A clathrin-dependent pathway leads to KRas signaling on late endosomes en route to lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spatiotemporal metabolic dynamics of the photosensitizer this compound in carcinoma and sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting Reactive Oxygen Species Following Talaporfin Sodium Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talaporfin sodium (also known as NPe6 or Laserphyrin®) is a second-generation photosensitizer utilized in photodynamic therapy (PDT). Upon activation by light of a specific wavelength (typically 664 nm), this compound transfers energy to molecular oxygen, generating highly cytotoxic reactive oxygen species (ROS).[1] These ROS, including singlet oxygen (¹O₂) and other radicals, induce cellular damage, leading to apoptosis, necrosis, and vascular shutdown in the targeted tissue.[2][3][4] Accurate detection and quantification of ROS are critical for understanding the mechanism of action of this compound-PDT, optimizing treatment protocols, and developing novel photosensitizers.
These application notes provide detailed protocols for the detection and quantification of various ROS generated following the activation of this compound.
General Workflow for ROS Detection after this compound-PDT
The following diagram outlines the typical experimental workflow for assessing ROS production in cell cultures after this compound-PDT.
Caption: Experimental workflow for ROS detection.
Protocols for ROS Detection
Detection of Total Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
DCFH-DA is a cell-permeable probe that is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
This compound
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader, flow cytometer, or fluorescence microscope
Protocol:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
This compound Incubation: Treat cells with the desired concentration of this compound for 4 hours.
-
Washing: Gently wash the cells twice with PBS.
-
PDT Treatment: Add fresh cell culture medium and irradiate the cells with a 664 nm laser at the desired light dose.
-
DCFH-DA Staining:
-
Prepare a 10 mM stock solution of DCFH-DA in DMSO.
-
Immediately before use, dilute the stock solution to a final working concentration of 10-50 µM in serum-free medium.
-
Remove the medium from the cells and add 100 µL of the DCFH-DA working solution to each well.
-
-
Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm. Alternatively, visualize and quantify fluorescence using a fluorescence microscope or flow cytometer.
Detection of Singlet Oxygen (¹O₂) using Singlet Oxygen Sensor Green (SOSG)
SOSG is a highly selective probe for the detection of singlet oxygen. It is non-fluorescent until it reacts with ¹O₂ to produce a green fluorescent endoperoxide.
Materials:
-
This compound
-
Singlet Oxygen Sensor Green (SOSG)
-
Appropriate solvent for SOSG (e.g., methanol or DMSO)
-
PBS or other suitable buffer
-
Fluorometer or fluorescence microscope
Protocol:
-
Cell Preparation and Treatment: Prepare and treat cells with this compound and light as described in the DCFH-DA protocol.
-
SOSG Preparation: Prepare a stock solution of SOSG in methanol or DMSO. Immediately before use, dilute the stock solution to a final working concentration (typically 1-5 µM) in PBS.
-
SOSG Staining: Add the SOSG working solution to the cells immediately after light irradiation.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Measure the fluorescence intensity with excitation at 504 nm and emission at 525 nm.
Detection of Hydroxyl Radicals (•OH) and Peroxynitrite (ONOO⁻) using Aminophenyl Fluorescein (APF)
APF is a probe that fluoresces upon reaction with highly reactive oxygen species such as hydroxyl radicals and peroxynitrite.
Materials:
-
This compound
-
Aminophenyl Fluorescein (APF)
-
DMSO (for differentiating between •OH and ¹O₂)
-
PBS
-
Fluorescence microplate reader or microscope
Protocol:
-
Cell Preparation and Treatment: Prepare and treat cells with this compound and light as described in the DCFH-DA protocol. For differentiating between •OH and ¹O₂, include a parallel set of experiments where cells are pre-incubated with DMSO (0.02%) before PDT.
-
APF Staining: After irradiation, incubate the cells with 5-10 µM APF in PBS for 30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS.
-
Fluorescence Measurement: Measure the fluorescence with excitation at 490 nm and emission at 515 nm. The portion of the fluorescence quenched by DMSO can be attributed to hydroxyl radicals.[2]
Quantitative Data on ROS Production
The efficiency of ROS production by this compound-PDT is dependent on several factors, including the concentration of the photosensitizer, the light dose, and the cell line.
| Photosensitizer | ROS Type | Quantum Yield (ΦΔ) | Solvent/System | Reference |
| This compound | Singlet Oxygen (¹O₂) | 0.53 | Dulbecco's PBS | |
| This compound | Singlet Oxygen (¹O₂) | 0.59 | D-PBS/TX100 |
| Cell Line | This compound Conc. | Light Dose | ROS Assay | Fold Increase in ROS | Reference |
| HCT116 (parental) | 20 µM | In vitro PDT | DCFH-DA | ~4240 (MFI) | |
| HCT116 (STING KO) | 20 µM | In vitro PDT | DCFH-DA | ~2234 (MFI) | |
| T98G (Glioblastoma) | 25 µg/mL | 10 J/cm² | Not specified | Induces Necroptosis | |
| T98G (Glioblastoma) | 50 µg/mL | 10 J/cm² | Not specified | Induces Necroptosis | |
| HKBMM (Meningioma) | >20 µg/mL | 1 J/cm² | Not specified | Apoptosis/Necrosis |
MFI: Mean Fluorescence Intensity
ROS-Induced Signaling Pathways
The ROS generated by this compound-PDT trigger a cascade of intracellular signaling events that ultimately determine the cell's fate.
Apoptosis and Necroptosis Signaling
This compound-PDT can induce both apoptosis and necrosis, with the dominant pathway often depending on the treatment dose. At lower doses, apoptosis is often the primary mode of cell death, initiated through the mitochondrial pathway involving the release of cytochrome c and activation of caspases 9 and 3. At higher doses, a shift towards necrosis and necroptosis is observed. Necroptosis is a form of programmed necrosis that is dependent on RIP1, RIP3, and MLKL.
Caption: ROS-induced cell death pathways.
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
ROS can cause damage to the endoplasmic reticulum, leading to ER stress and the activation of the unfolded protein response (UPR). The UPR is a complex signaling network that aims to restore ER homeostasis but can trigger apoptosis if the stress is severe or prolonged. Key players in the UPR include PERK, IRE1, and ATF6.
Caption: ER stress and UPR signaling cascade.
Other Key Signaling Pathways
-
cGAS-STING Pathway: this compound-PDT can activate the cGAS-STING pathway, which is involved in the innate immune response and can enhance the anti-tumor effects of PDT.
-
RhoA/ROCK Pathway: This pathway is implicated in the vascular shutdown effect of this compound-PDT, leading to the destruction of tumor vasculature.
-
Ras-PI3K/MAPK Pathway: The uptake of this compound into cancer cells can be influenced by the Ras-PI3K and MAPK signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Photodynamic therapy in combination with this compound induces mitochondrial apoptotic cell death accompanied with necrosis in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound-mediated photodynamic therapy on cell death modalities in human glioblastoma T98G cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Flow Cytometry Analysis of Apoptosis and Necrosis Following Talaporfin Sodium Photodynamic Therapy
Introduction
Photodynamic therapy (PDT) is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to induce cell death.[1] Talaporfin sodium (mono-L-aspartyl chlorin e6, NPe6) is a second-generation photosensitizer that, upon activation with a specific wavelength of light, generates reactive oxygen species (ROS), leading to cellular damage and subsequent cell death.[1][2] The primary modes of cell death induced by this compound PDT are apoptosis and necrosis, the balance of which is often dependent on the dose of the photosensitizer and the light energy delivered.[1][3]
Mild doses of this compound PDT predominantly trigger the mitochondrial pathway of apoptosis, characterized by the release of cytochrome c and the activation of caspase-9 and caspase-3. Conversely, higher doses tend to shift the cell death mechanism towards necrosis. Some studies also indicate the involvement of necroptosis, a form of programmed necrosis, in this compound PDT-induced cell death.
The accurate quantification of apoptotic and necrotic cell populations is crucial for evaluating the efficacy of this compound PDT in preclinical and clinical research. Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, is a robust and widely used method for this purpose. Annexin V binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only penetrate cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis. This application note provides a detailed protocol for the analysis of apoptosis and necrosis in cancer cells treated with this compound PDT using Annexin V and PI staining, followed by flow cytometric analysis.
Data Presentation
The following table summarizes representative quantitative data obtained from flow cytometry analysis of cancer cells subjected to this compound PDT. The data illustrates a dose-dependent increase in apoptosis and necrosis with increasing concentrations of this compound, while the light dose is kept constant. At higher concentrations, a shift towards a higher percentage of necrotic cells is observed.
| This compound (µg/mL) | Light Dose (J/cm²) | Viable Cells (%) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Necrotic Cells (%) (Annexin V-/PI+) |
| 0 (Control) | 1 | 95 ± 3 | 2 ± 1 | 1 ± 0.5 | 2 ± 1 |
| 10 | 1 | 70 ± 5 | 15 ± 3 | 10 ± 2 | 5 ± 1 |
| 25 | 1 | 40 ± 6 | 25 ± 4 | 25 ± 5 | 10 ± 2 |
| 50 | 1 | 15 ± 4 | 10 ± 2 | 50 ± 7 | 25 ± 4 |
Experimental Protocols
Materials
-
This compound (Laserphyrin®)
-
Cancer cell line of interest (e.g., T98G human glioblastoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺ free
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer equipped with a 488 nm laser and appropriate filters for FITC and PI detection
Protocol 1: Cell Culture and this compound PDT Treatment
-
Cell Seeding: Seed the cancer cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubation: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
This compound Incubation: Prepare various concentrations of this compound in complete culture medium. Remove the old medium from the cells and add the this compound-containing medium. Incubate for a predetermined duration (e.g., 4 hours) to allow for cellular uptake of the photosensitizer.
-
Washing: After incubation, gently wash the cells twice with PBS to remove any extracellular this compound.
-
Irradiation: Add fresh, complete culture medium to the cells. Irradiate the cells with a diode laser at a specific wavelength (e.g., 664 nm) and light dose (e.g., 1 J/cm²). A non-irradiated control group (treated with this compound but not light) and an untreated control group (no this compound, no light) should be included.
-
Post-Irradiation Incubation: Return the cells to the incubator and culture for a specific time period (e.g., 24 hours) to allow for the induction of apoptosis and necrosis.
Protocol 2: Annexin V and Propidium Iodide Staining
-
Cell Harvesting: Following the post-irradiation incubation, collect the culture medium (which may contain detached apoptotic and necrotic cells). Wash the adherent cells with PBS and detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
Cell Pelleting: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
Washing: Resuspend the cell pellet in cold PBS and centrifuge again at 300 x g for 5 minutes. Discard the supernatant.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.
Protocol 3: Flow Cytometry Analysis
-
Instrument Setup: Set up the flow cytometer with the appropriate laser and filter settings for detecting FITC (typically FL1 channel) and PI (typically FL2 or FL3 channel).
-
Compensation: Use single-stained controls (Annexin V-FITC only and PI only) to set up fluorescence compensation to correct for spectral overlap between the two dyes. An unstained cell sample should be used to set the baseline fluorescence.
-
Data Acquisition: Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000 cells) for statistical analysis.
-
Data Analysis: Analyze the acquired data using appropriate flow cytometry software. Gate the cell population of interest based on forward scatter (FSC) and side scatter (SSC) to exclude debris. Create a quadrant plot of Annexin V-FITC versus PI fluorescence to differentiate between:
-
Q4 (Annexin V-/PI-): Viable cells
-
Q3 (Annexin V+/PI-): Early apoptotic cells
-
Q2 (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Q1 (Annexin V-/PI+): Necrotic cells
-
Mandatory Visualizations
Caption: Experimental workflow for flow cytometry analysis.
Caption: Signaling pathways of this compound PDT.
References
- 1. Photodynamic therapy in combination with this compound induces mitochondrial apoptotic cell death accompanied with necrosis in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photodynamic therapy using this compound induces concentration-dependent programmed necroptosis in human glioblastoma T98G cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound-mediated photodynamic therapy on cell death modalities in human glioblastoma T98G cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Talaporfin Sodium Biodistribution in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talaporfin sodium, a second-generation photosensitizer, is utilized in photodynamic therapy (PDT) for various cancers.[1][2][3][4] Its efficacy is dependent on its selective accumulation in tumor tissues.[1] In vivo fluorescence imaging is a critical tool for visualizing and quantifying the biodistribution of this compound, enabling the optimization of PDT protocols. These application notes provide a detailed protocol for performing in vivo imaging of this compound in mouse models of cancer, summarizing its biodistribution kinetics and outlining the underlying mechanism of action.
Mechanism of Action
This compound is administered systemically and preferentially accumulates in tumor tissues, a phenomenon attributed to the enhanced permeability and retention (EPR) effect of tumor vasculature. Upon activation by light of a specific wavelength (typically around 664 nm), this compound transitions to an excited state. This energy is then transferred to molecular oxygen, generating reactive oxygen species (ROS), primarily singlet oxygen. The subsequent oxidative stress induces cellular damage, leading to apoptosis, necrosis, and vascular shutdown within the tumor, ultimately causing tumor destruction.
Quantitative Biodistribution Data
The following tables summarize the quantitative biodistribution of this compound in various mouse models, as determined by in vivo fluorescence imaging. The data is presented as the ratio of fluorescence intensity in the tumor or lesion to that in normal surrounding tissue (L/N Ratio) or as a percentage of pathological response.
Table 1: this compound Biodistribution in a Rat Brain Tumor Model
| Time Post-Administration | Mean Lesion-to-Normal Brain Ratio (L/N Ratio) |
| 12 hours | 23.1 ± 11.9 |
Data adapted from an in vivo kinetic study in a rat brain tumor model.
Table 2: Pathological Response in a Mouse Peritoneal Metastasis Model of Gastric Cancer
| Laser Dose | Pathological Response (2 hours post-injection) | Pathological Response (4 hours post-injection) |
| 2 J/cm² | 52.5% | 20.8% |
| 5 J/cm² | 43.2% | 25.5% |
| 10 J/cm² | 64.4% | 26.2% |
Data adapted from a study on Talaporfin-mediated PDT for peritoneal metastasis of gastric cancer.
Experimental Protocols
In Vivo Fluorescence Imaging of this compound
This protocol outlines the steps for non-invasive imaging of this compound biodistribution in tumor-bearing mice.
Materials:
-
This compound
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
In vivo imaging system (e.g., IVIS, Lago) equipped for near-infrared fluorescence imaging
-
Anesthesia system (e.g., isoflurane)
-
Sterile saline
-
Animal handling and preparation supplies
Protocol:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using isoflurane (2-3% for induction, 1-2% for maintenance).
-
Place the anesthetized mouse on the imaging stage of the in vivo imaging system. Ensure the tumor is clearly visible.
-
Acquire a baseline fluorescence image before injecting this compound to account for autofluorescence.
-
-
This compound Administration:
-
Prepare a solution of this compound in sterile saline at the desired concentration (e.g., 5-10 mg/kg body weight).
-
Administer the this compound solution via intravenous (tail vein) or intraperitoneal injection.
-
-
In Vivo Fluorescence Imaging:
-
Acquire fluorescence images at various time points post-injection (e.g., 2, 4, 6, 12, and 24 hours) to determine the optimal imaging window.
-
Use an excitation wavelength of approximately 405 nm and detect fluorescence emission at wavelengths longer than 590 nm. For PDT, the activating wavelength is 664 nm.
-
Maintain the mouse under anesthesia throughout the imaging session.
-
-
Image Analysis:
-
Use the imaging system's software to draw regions of interest (ROIs) around the tumor and a corresponding area of normal tissue.
-
Quantify the average fluorescence intensity within each ROI.
-
Calculate the tumor-to-normal tissue ratio (T/N ratio) to assess the preferential accumulation of this compound in the tumor.
-
Conclusion
In vivo imaging of this compound provides invaluable data for understanding its biodistribution and optimizing its use in photodynamic therapy. The protocols and data presented here offer a framework for researchers to design and execute their own studies, ultimately contributing to the advancement of cancer therapeutics. The preferential accumulation in tumor tissues, coupled with its light-activated cytotoxicity, makes this compound a potent and targeted anti-cancer agent.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What are the side effects of this compound? [synapse.patsnap.com]
- 3. Vascular Shutdown by Photodynamic Therapy Using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Practice of Photodynamic Therapy Using this compound for Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a Xenograft Model for Talaporfin Sodium PDT Efficacy Studies
Introduction
Photodynamic therapy (PDT) is a non-invasive therapeutic modality for various cancers that utilizes a photosensitizer, light, and oxygen to induce selective cytotoxicity. Talaporfin sodium (also known as NPe6 or Laserphyrin®) is a second-generation photosensitizer that exhibits favorable properties, including rapid clearance from normal tissues and a strong absorption peak at a longer wavelength (664 nm), allowing for deeper tissue penetration of light.[1][2][3] Efficacy studies of this compound-mediated PDT (TS-PDT) in preclinical settings are crucial for optimizing treatment parameters and understanding its mechanism of action. Xenograft models, particularly those involving the subcutaneous implantation of human tumor cells into immunodeficient mice, are the most common and robust in vivo models for evaluating the anti-cancer efficacy of PDT.[4]
These application notes provide detailed protocols for establishing a subcutaneous xenograft model to study the efficacy of TS-PDT, covering cell line selection, animal models, tumor establishment, treatment protocols, and efficacy evaluation.
Mechanism of Action
The anti-tumor effect of this compound PDT is multi-faceted, involving direct tumor cell killing, destruction of the tumor vasculature, and induction of an anti-tumor immune response.[1] Upon intravenous administration, this compound selectively accumulates in tumor tissues, partly due to the enhanced permeability and retention (EPR) effect. Subsequent irradiation of the tumor with a 664 nm laser activates the photosensitizer, leading to the generation of reactive oxygen species (ROS), primarily singlet oxygen.
These highly reactive ROS induce cellular damage through lipid peroxidation, protein oxidation, and nucleic acid damage, ultimately leading to apoptosis and necrosis of cancer cells. Furthermore, TS-PDT causes significant damage to the tumor vasculature, leading to vascular shutdown and subsequent tumor ischemia. This vascular effect is mediated, at least in part, through the RhoA/ROCK pathway. The destruction of tumor cells also releases damage-associated molecular patterns (DAMPs), which can stimulate an anti-tumor immune response.
Experimental Protocols
Cell Line and Animal Model Selection
Cell Lines: A variety of human cancer cell lines can be used to establish xenograft models for TS-PDT studies. The choice of cell line should be guided by the research question and the cancer type of interest. Commonly used cell lines include:
-
Esophageal Squamous Cell Carcinoma (ESCC): TE-5, TE-8, TE-10, TE-11
-
Glioblastoma: U87, T98G, A172, U251
-
Pancreatic Cancer: AsPC-1
Animal Models: Immunodeficient mice are essential for establishing xenografts of human cancer cell lines.
-
Nude Mice (athymic): Lack a thymus and are unable to produce T-cells.
-
SCID (Severe Combined Immunodeficiency) Mice: Lack both functional T-cells and B-cells.
-
NOD/SCID (Non-obese diabetic/SCID) Mice: A more severely immunocompromised model with reduced natural killer (NK) cell function.
For studies investigating the immunological aspects of PDT, syngeneic mouse models with an intact immune system are recommended.
Tumor Xenograft Establishment
-
Cell Culture: Culture the selected cancer cell line in the appropriate medium and conditions until a sufficient number of cells are obtained.
-
Cell Preparation: Harvest the cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS). For some cell lines, mixing with an extracellular matrix substitute like Matrigel (1:1 ratio) can improve tumor take rates.
-
Subcutaneous Inoculation: Inject approximately 1-5 x 10^6 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse (typically 6-8 weeks old).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Measure the tumor volume using calipers with the formula: Tumor Volume = (Length x Width²) / 2.
-
Treatment Initiation: Begin the PDT treatment when the tumors reach a volume of approximately 50-150 mm³.
This compound PDT Protocol
-
This compound Administration: Prepare a sterile solution of this compound in saline. Administer the photosensitizer intravenously (i.v.) via the tail vein. The dose can be varied, with preclinical studies often using a range of 0.75 mg/kg to 10 mg/kg.
-
Drug-Light Interval (DLI): Allow a specific time interval between the administration of this compound and light irradiation for the photosensitizer to accumulate in the tumor. The optimal DLI can vary, but studies have reported intervals ranging from 1 to 4 hours.
-
Light Irradiation:
-
Anesthetize the mouse.
-
Use a diode laser with a wavelength of 664 nm to irradiate the tumor.
-
The light dose (radiant exposure) is a critical parameter and should be optimized. Reported light doses range from 15 J/cm² to 100 J/cm².
-
The power density of the laser will determine the duration of the irradiation to deliver the desired light dose.
-
Efficacy Evaluation
-
Tumor Growth Inhibition: Continue to measure the tumor volume in both treated and control groups for a defined period (e.g., 21 days) to assess the effect of the treatment on tumor growth.
-
Histological Analysis: At the end of the study, euthanize the mice and excise the tumors. Fix the tumors in formalin and embed them in paraffin for histological analysis.
-
Hematoxylin and Eosin (H&E) Staining: To observe the overall tumor morphology and assess the extent of necrosis.
-
Immunohistochemistry (IHC): To evaluate markers of proliferation (e.g., Ki67) and apoptosis (e.g., cleaved caspase-3).
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods to determine the significance of the observed treatment effects.
Data Presentation
Table 1: this compound PDT Parameters in Preclinical Xenograft Models
| Parameter | Range/Value | Reference |
| Animal Model | Nude mice, SCID mice, NOD/SCID mice | |
| Cell Lines | ESCC (TE series), Glioblastoma (U87, T98G, etc.) | |
| Tumor Inoculation | 1-5 x 10^6 cells, subcutaneous | |
| This compound Dose | 0.75 - 10 mg/kg, intravenous | |
| Light Wavelength | 664 nm | |
| Light Dose | 15 - 100 J/cm² | |
| Drug-Light Interval | 1 - 4 hours |
Table 2: Efficacy of this compound PDT in an ESCC Xenograft Model
| Treatment Group | This compound Dose (mg/kg) | Light Dose (J/cm²) | Mean Tumor Volume (Day 21, relative to Day 0) | Reference |
| Control (no treatment) | 0 | 0 | ~8 | |
| Laser only | 0 | 100 | ~7.5 | |
| TS-PDT | 2.5 | 100 | ~4 | |
| TS-PDT | 5 | 100 | ~2 | |
| TS-PDT | 10 | 100 | ~0.5 |
Note: The tumor volume data is an approximation based on graphical data presented in the cited reference.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound PDT.
Caption: Experimental workflow for xenograft studies.
Caption: Logical flow for achieving PDT efficacy.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Clinical Practice of Photodynamic Therapy Using this compound for Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Validation of this compound-Mediated Photodynamic Therapy for Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nanoparticle-Based Delivery Systems for Targeted Talaporfin Sodium Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Talaporfin sodium, a second-generation photosensitizer, is a key component in photodynamic therapy (PDT) for various cancers.[1][2] Its therapeutic efficacy is, however, limited by its hydrophobicity, which can lead to suboptimal bioavailability and non-specific distribution. Nanoparticle-based delivery systems offer a promising strategy to overcome these limitations by improving drug solubility, prolonging circulation time, and enabling targeted delivery to tumor tissues, thereby enhancing the therapeutic window and minimizing side effects.[3] This document provides detailed application notes on common nanoparticle platforms for this compound delivery and protocols for their synthesis, characterization, and evaluation.
Introduction to this compound and Photodynamic Therapy (PDT)
This compound is a photosensitizer derived from chlorophyll that, upon administration, preferentially accumulates in tumor cells.[1][4] When activated by a specific wavelength of light (typically around 664 nm), it transfers energy to molecular oxygen, generating highly cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂). This process initiates a cascade of events leading to localized cellular damage, vascular shutdown in the tumor, and induction of an anti-tumor immune response, ultimately resulting in tumor necrosis and apoptosis. Nanoparticle carriers can enhance this process by improving the delivery of this compound to the tumor site.
Mechanism of Action: Photodynamic Therapy (PDT) Signaling
The fundamental mechanism of this compound-mediated PDT involves a light-induced chemical reaction. After intravenous administration, the photosensitizer is delivered to the tumor tissue. Subsequent illumination of the tumor with a specific wavelength of light excites the this compound molecule from its ground state to a transient, high-energy triplet state. This excited molecule then interacts with ground-state molecular oxygen (³O₂) present in the tissue, converting it into the highly reactive singlet oxygen (¹O₂). Singlet oxygen is a potent oxidizing agent that rapidly reacts with and damages essential cellular components like lipids, proteins, and nucleic acids, triggering cell death pathways.
Nanoparticle Delivery Systems
Various nanoparticle platforms can be utilized to deliver this compound. The choice of nanoparticle depends on the desired physicochemical properties, release kinetics, and targeting strategy.
Liposomes
Liposomes are vesicles composed of one or more lipid bilayers, capable of encapsulating both hydrophilic and hydrophobic drugs. For the hydrophobic this compound, it is typically intercalated within the lipid bilayer. PEGylation (coating with polyethylene glycol) is a common modification to create "stealth" liposomes that can evade the mononuclear phagocyte system, leading to longer circulation times.
Polymeric Nanoparticles
Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) are frequently used to formulate nanoparticles. The drug is encapsulated within the polymer matrix, and its release can be controlled by the degradation rate of the polymer. Surface modification of PLGA nanoparticles can further enhance their stability and targeting capabilities.
Polymeric Micelles
Polymeric micelles are self-assembling nanostructures formed by amphiphilic block copolymers in an aqueous solution. The hydrophobic core serves as a reservoir for this compound, while the hydrophilic shell provides stability and biocompatibility. Micelles typically have a smaller size, which can be advantageous for tumor penetration.
Data Presentation: Physicochemical Properties
The following tables summarize representative quantitative data for different nanoparticle formulations. Note that data for this compound is limited; therefore, data from nanoparticles encapsulating similar photosensitizers or hydrophobic drugs are included for comparative purposes.
Table 1: Liposomal Formulations - Physicochemical Characteristics
| Lipid Composition (Molar Ratio) | Drug | Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Phosphatidylcholine:Cholesterol:Stearylamine | Verapamil | ~463 | N/A | +25 | 89 | |
| DPPC:DPPG (9:1) | Temoporfin | ~150 | < 0.2 | N/A | ~100 | |
| Phosphatidylcholine:Cholesterol:Dicetyl Phosphate | Generic | 88 ± 14 | 0.21 ± 0.02 | -36.7 ± 3.3 | N/A |
Table 2: Polymeric Nanoparticle Formulations - Physicochemical Characteristics
| Polymer | Drug | Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PLGA | Capecitabine | 144.5 ± 2.5 | N/A | -14.8 | 88.4 ± 0.17 | 16.98 ± 0.7 | |
| PLGA (Acid-terminated) | Norfloxacin | 190.51 | 0.18 | -33.62 | 91.72 | N/A | |
| PLGA | γ-oryzanol | N/A | N/A | N/A | 86.22 ± 3.43 | 7.89 ± 0.31 |
Targeted Delivery Strategies
To enhance the accumulation of this compound at the tumor site and minimize off-target effects, active targeting strategies are employed. This involves functionalizing the nanoparticle surface with ligands that bind to receptors overexpressed on cancer cells.
EGFR-Targeted Therapy
The Epidermal Growth Factor Receptor (EGFR) is frequently overexpressed in a wide range of solid tumors, including those of the lung, colon, and head and neck, making it an attractive target for cancer therapy. Monoclonal antibodies, such as Cetuximab, or other ligands that bind to EGFR can be conjugated to the surface of nanoparticles. This approach facilitates receptor-mediated endocytosis, leading to increased intracellular concentration of the photosensitizer in cancer cells.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of this compound-loaded nanoparticles. Specific parameters should be optimized for each formulation.
General Experimental Workflow
The development and evaluation of a nanoparticle-based delivery system is a multi-step process. It begins with the formulation and physicochemical characterization of the nanoparticles. This is followed by in vitro studies to assess cellular uptake, cytotoxicity, and phototoxicity. Finally, promising candidates are evaluated in vivo using animal models to determine their biodistribution, pharmacokinetics, and therapeutic efficacy.
Protocol 4.2: Preparation of Liposomes by Thin-Film Hydration
This method is widely used for preparing liposomes encapsulating hydrophobic drugs.
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Lipid Film Formation: Dissolve the desired lipids (e.g., phosphatidylcholine, cholesterol) and this compound in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
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Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.
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Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This process results in the formation of multilamellar vesicles (MLVs).
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Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).
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Purification: Remove non-encapsulated this compound by dialysis or size exclusion chromatography.
Protocol 4.3: Preparation of PLGA Nanoparticles by Emulsion-Solvent Evaporation
This is a common method for preparing polymeric nanoparticles.
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Organic Phase Preparation: Dissolve PLGA and this compound in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
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Emulsification: Add the organic phase to an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol, PVA) and emulsify using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
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Solvent Evaporation: Stir the emulsion under reduced pressure or at room temperature for several hours to allow the organic solvent to evaporate, leading to the precipitation of PLGA nanoparticles.
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Collection and Washing: Collect the nanoparticles by centrifugation, and wash them multiple times with deionized water to remove excess stabilizer and non-encapsulated drug.
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Lyophilization: Lyophilize the washed nanoparticles to obtain a dry powder for long-term storage.
Protocol 4.4: Nanoparticle Characterization
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Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).
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Zeta Potential: Determine the surface charge of the nanoparticles using Laser Doppler Velocimetry. A zeta potential of ±30 mV is generally considered indicative of a stable formulation.
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Morphology: Visualize the shape and surface morphology of the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
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Encapsulation Efficiency (EE) and Drug Loading (DL):
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Separate the nanoparticles from the aqueous medium containing the non-encapsulated drug by centrifugation.
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Quantify the amount of non-encapsulated drug in the supernatant using UV-Vis spectroscopy or fluorescence spectroscopy at the characteristic absorbance/emission wavelength of this compound.
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Lyse the nanoparticle pellet with a suitable solvent to release the encapsulated drug and quantify its amount.
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Calculate EE and DL using the following formulas:
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EE (%) = (Total Drug - Free Drug) / Total Drug * 100
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DL (%) = (Weight of Drug in Nanoparticles) / (Weight of Nanoparticles) * 100
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Protocol 4.5: In Vitro Phototoxicity Assay
This assay determines the light-induced cytotoxicity of the this compound formulation.
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Cell Culture: Seed cancer cells (e.g., A431 for EGFR-positive cancer) in 96-well plates and allow them to adhere overnight.
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Incubation: Treat the cells with various concentrations of free this compound and this compound-loaded nanoparticles for a predetermined time (e.g., 4-24 hours). Include untreated cells as a control.
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Irradiation: Wash the cells with PBS to remove the treatment medium. Add fresh, phenol red-free medium and expose the cells to a light source with the appropriate wavelength (e.g., 664 nm) at a specific light dose (J/cm²). Keep a set of plates in the dark as non-irradiated controls.
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Viability Assessment: After a further incubation period (e.g., 24-48 hours), assess cell viability using a standard method like the MTT or PrestoBlue assay.
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Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells. Determine the IC50 value (the concentration required to inhibit cell growth by 50%) for both dark and light conditions. A significant difference between the dark and light IC50 values indicates a phototoxic effect.
Conclusion
Nanoparticle-based delivery systems provide a versatile and powerful platform for enhancing the therapeutic efficacy of this compound in photodynamic therapy. By improving solubility, controlling release, and enabling targeted delivery to cancer cells, these systems can increase the therapeutic index of PDT. The protocols and data presented herein offer a foundational guide for researchers and developers working to advance this promising area of cancer treatment. Further research and optimization of these systems will be crucial for their successful clinical translation.
References
Application Notes and Protocols for Sonodynamic Therapy Using Talaporfin Sodium as a Sonosensitizer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonodynamic therapy (SDT) is an emerging non-invasive modality for cancer treatment that utilizes the synergistic action of a non-toxic sonosensitizing agent and low-intensity ultrasound. The ultrasound penetrates deep into tissues, activating the sonosensitizer at the target site to generate cytotoxic reactive oxygen species (ROS), leading to localized tumor destruction.[1] Talaporfin sodium (mono-L-aspartyl chlorin e6), a second-generation photosensitizer, has been extensively studied in photodynamic therapy (PDT). While its application as a sonosensitizer is a promising area of research, specific, standardized protocols for its use in SDT are still under investigation.
These application notes provide a comprehensive guide for researchers interested in developing and optimizing SDT protocols using this compound. Due to the limited availability of direct protocols for this compound in SDT, this document includes detailed methodologies from studies on closely related porphyrin and chlorin-based sonosensitizers as a foundational reference.
Mechanism of Action
Upon systemic or local administration, this compound preferentially accumulates in tumor tissues. Subsequent application of low-intensity ultrasound to the tumor region is believed to induce acoustic cavitation, a phenomenon involving the formation, oscillation, and collapse of microbubbles in the tissue. This process can lead to sonoluminescence and pyrolysis, providing the energy to activate the this compound.[1]
The activated sonosensitizer transfers this energy to molecular oxygen, generating highly reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and other radicals.[1] These ROS induce oxidative stress, leading to cellular damage through lipid peroxidation, protein oxidation, and DNA damage, ultimately triggering apoptotic and necrotic cell death in the tumor.
Signaling Pathways
While the specific signaling pathways activated by this compound-mediated SDT are not yet fully elucidated, it is hypothesized that they will overlap with those identified in PDT, given the common mechanism of ROS-induced cytotoxicity.
Hypothesized Signaling Pathway in this compound-Mediated SDT
Caption: Hypothesized signaling cascade in this compound-mediated SDT.
Two key pathways identified in this compound-mediated PDT that may also be relevant to SDT are:
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RhoA/ROCK Pathway: Studies on this compound in PDT have shown that it can induce vascular shutdown in tumors by activating the RhoA/ROCK pathway in endothelial cells. This leads to cytoskeletal rearrangements and increased myosin light chain (MLC) phosphorylation, resulting in endothelial cell contraction and disruption of tumor vasculature.[2][3]
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cGAS-STING Pathway: this compound-mediated PDT has been shown to induce DNA damage, which can activate the cGAS-STING pathway. This pathway is a critical component of the innate immune system that recognizes cytosolic DNA and triggers an anti-tumor immune response through the production of type I interferons and other inflammatory cytokines.
Diagram of the Potential Role of the cGAS-STING Pathway in SDT
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Cellular Uptake of Talaporfin Sodium in vitro
Welcome to the technical support center for Talaporfin sodium. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their in vitro experiments by addressing common challenges related to low cellular uptake.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues you might encounter during your experiments with this compound.
Q1: My cells are showing very low fluorescence after incubation with this compound, suggesting poor uptake. What are the primary mechanisms of uptake I should be aware of?
A1: Low fluorescence is a common indicator of suboptimal intracellular accumulation of this compound. The primary mechanism of cellular uptake is endocytosis , an active transport process requiring cellular energy.[1][2][3] Specifically, studies have shown that this compound enters cells through both clathrin-dependent and caveolae-dependent endocytosis .[1][2] Once inside the cell, it traffics through early endosomes to lysosomes. The entire process is dependent on intracellular ATP.
Therefore, factors that negatively impact cellular energy levels or disrupt endocytic pathways can lead to reduced this compound uptake.
Q2: I'm still observing low uptake. What are some common experimental factors that could be negatively impacting this process?
A2: Several factors in your experimental setup could be contributing to low uptake. Consider the following troubleshooting steps:
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Cellular Health and Metabolism: Because uptake is an active, ATP-dependent process, it is critical that your cells are healthy and metabolically active.
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Troubleshooting:
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Ensure you are using cells within a low passage number.
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Confirm that the cell culture medium contains sufficient glucose and other essential nutrients.
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Avoid letting cells become over-confluent, as this can lead to nutrient depletion and reduced metabolic activity.
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Incubation Conditions: The physical and chemical environment during incubation can significantly affect uptake.
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Troubleshooting:
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Temperature: Endocytosis is inhibited at low temperatures. Ensure your incubation is performed at 37°C. Incubating on ice can serve as a negative control as it greatly reduces active transport.
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Serum Presence: While not explicitly detailed for this compound in the provided results, serum proteins can sometimes interact with photosensitizers, affecting their availability and uptake. You may need to empirically test if serum-free or reduced-serum media during the incubation period alters uptake for your specific cell line.
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This compound Concentration and Aggregation: The concentration and formulation of this compound can impact its availability to the cells.
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Troubleshooting:
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Ensure that the this compound is fully dissolved in the culture medium. Aggregates will not be efficiently taken up by cells. Consider the use of a vortex or brief sonication to aid dissolution.
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While higher concentrations can lead to increased uptake, they may also induce "dark toxicity" (cytotoxicity without light activation). It is important to determine the optimal concentration for your cell line.
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Q3: Could my cells be actively pumping out the this compound? Should I use an efflux pump inhibitor?
A3: This is a valid concern with many fluorescent compounds. However, studies have shown that this compound is not a substrate for the common multidrug resistance transporter ABCG2 (BCRP) . This suggests that for transporters within this family, efflux is not the primary reason for low intracellular concentrations of this compound. Therefore, using common ABCG2 inhibitors would likely not increase its accumulation.
Q4: What strategies can I employ to actively enhance the cellular uptake of this compound?
A4: Enhancing uptake generally involves either optimizing the biological conditions or utilizing a delivery vehicle.
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Modulation of Endocytosis: Since endocytosis is the main route of entry, agents that can modulate this pathway could potentially enhance uptake. However, this is an advanced approach and requires careful optimization to avoid off-target effects.
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Nanoparticle-based Delivery Systems: A highly effective and common strategy for improving the cellular uptake of photosensitizers is to use a nanocarrier.
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Mechanism: Encapsulating or conjugating this compound to nanoparticles can facilitate its entry into cells. Nanoparticles can protect the photosensitizer from degradation and alter the mechanism of uptake, often favoring endocytosis.
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Examples of Nanocarriers: While specific examples for this compound are not detailed in the provided search results, common systems used for other photosensitizers that could be adapted include:
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Liposomes: Lipid-based vesicles that can encapsulate hydrophilic drugs.
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Polymeric Nanoparticles: Made from biodegradable polymers like PLGA or chitosan.
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Inorganic Nanoparticles: Such as silica or gold nanoparticles.
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Data Summary
The following tables summarize quantitative data from relevant studies to provide a reference for expected experimental outcomes.
Table 1: In Vitro Experimental Parameters for this compound-Mediated Photodynamic Therapy (PDT)
| Cell Line | This compound Concentration (µg/mL) | Incubation Time (hours) | Laser Wavelength (nm) | Light Dose (J/cm²) |
| Esophageal Squamous Cell Carcinoma (ESCC) cells | 0–100 | 24 | 664 | 10 |
| Undifferentiated Gastric Cancer (HGC27) | 5 and 10 µM | 3 | 660 | Not specified |
Data compiled from references.
Table 2: Effect of Non-Cytotoxic this compound-PDT on the Efficacy of SN-38 in Gastric Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | IC50 of SN-38 (µM) |
| HGC27 | 0 | 87.5 ± 3.6 |
| HGC27 | 5 | 47.8 ± 28.8 |
| HGC27 | 10 | 12.3 ± 8.6 |
| MKN74 | 0 | 10.4 ± 5.2 |
| MKN74 | 5 | 9.4 ± 0.5 |
| MKN74 | 10 | 9.4 ± 4.3 |
Data represents the mean ± SD from at least three independent experiments.
Experimental Protocols
Below are detailed methodologies for key experiments related to assessing and enhancing this compound uptake.
Protocol 1: General In Vitro Photodynamic Therapy (PDT) with this compound
This protocol is a standard procedure for evaluating the cytotoxic effects of this compound-mediated PDT.
Materials:
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Target cancer cell line
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Complete cell culture medium
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This compound stock solution
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Phosphate-buffered saline (PBS)
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96-well cell culture plates
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Diode laser with a wavelength of ~664 nm
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Cell viability assay kit (e.g., MTT, WST-1)
Methodology:
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Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
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Incubation with this compound: Remove the culture medium and add fresh medium containing the desired concentration of this compound (e.g., 0-100 µg/mL). Incubate for a specified period (e.g., 3 to 24 hours) at 37°C.
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Washing: After incubation, aspirate the this compound-containing medium and wash the cells twice with PBS to remove any extracellular photosensitizer.
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Irradiation: Add fresh, phenol red-free medium or PBS to each well. Irradiate the cells with a 664 nm laser at a specific power density (e.g., 15 mW/cm²) to deliver the intended total light dose (e.g., 10 J/cm²).
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Controls: Include the following control groups:
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Untreated cells (no this compound, no light)
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"Dark toxicity" control (this compound, no light)
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Light only control (no this compound, with light)
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Post-Irradiation Incubation: Following irradiation, replace the medium with complete culture medium and incubate for a further 24-48 hours.
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Cell Viability Assessment: Assess cell viability using a standard method like the MTT assay according to the manufacturer's instructions.
Protocol 2: Quantification of Cellular Uptake by Flow Cytometry
This protocol allows for the quantitative measurement of intracellular this compound based on its natural fluorescence.
Materials:
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Cells treated with this compound (from Protocol 1, step 2)
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PBS
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Trypsin-EDTA
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Flow cytometry tubes
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Flow cytometer with appropriate lasers and filters for detecting red fluorescence.
Methodology:
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Cell Preparation: After incubating the cells with this compound for the desired time, wash them twice with ice-cold PBS to remove the extracellular photosensitizer.
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Cell Detachment: Detach the cells from the culture plate using Trypsin-EDTA.
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Cell Collection: Neutralize the trypsin with complete medium, transfer the cell suspension to a conical tube, and centrifuge to pellet the cells.
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Resuspension: Discard the supernatant and resuspend the cell pellet in 200-500 µL of ice-cold PBS.
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Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Use an appropriate laser for excitation (e.g., 405 nm or a red laser) and detect the emission in the far-red channel. The mean fluorescence intensity of the cell population will be proportional to the amount of intracellular this compound.
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Control: Use untreated cells to set the background fluorescence.
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Visualizations
The following diagrams illustrate key pathways and workflows relevant to the use of this compound in vitro.
Caption: Cellular uptake pathway of this compound.
Caption: Troubleshooting workflow for low this compound uptake.
References
Strategies to minimize Talaporfin sodium-induced skin photosensitivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing and managing skin photosensitivity induced by Talaporfin sodium during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced skin photosensitivity?
A1: this compound is a photosensitizing agent used in photodynamic therapy (PDT). When administered, it can make the skin highly sensitive to light. Exposure to certain wavelengths of light can trigger a photochemical reaction, leading to the generation of reactive oxygen species (ROS) in the skin. This can result in a phototoxic reaction, manifesting as redness (erythema), swelling (edema), blistering, and a burning sensation in light-exposed areas.[1][2]
Q2: How long does photosensitivity from this compound typically last?
A2: The duration of skin photosensitivity following this compound administration is generally mild and resolves relatively quickly compared to older photosensitizers. Clinical studies have shown that photosensitivity typically subsides within one to three weeks after administration.[3] In some cases, it has been observed to disappear within 15 days.[4]
Q3: What is the underlying mechanism of this compound-induced skin photosensitivity?
A3: The primary mechanism involves the absorption of light by this compound that has distributed to the skin. This activates the this compound molecule, leading to the production of ROS, primarily singlet oxygen.[1] These highly reactive molecules cause oxidative stress and damage to cellular components in the skin, such as lipids and proteins. This damage initiates an inflammatory cascade, leading to the clinical manifestations of photosensitivity.
Q4: Are there any strategies to minimize skin photosensitivity during our experiments?
A4: Yes, several strategies can be employed:
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Strict Light Avoidance: The most critical measure is to protect the subject from direct sunlight and bright indoor lights for a recommended period after this compound administration.
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Dose Optimization: Carefully titrating the dose of this compound and the light dose used for PDT can help to minimize side effects while maintaining therapeutic efficacy.
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Use of Protective Clothing and Sunscreens: Broad-spectrum sunscreens that block both UVA and UVB radiation should be used, along with protective clothing, when light exposure is unavoidable.
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Patient/Subject Education: Ensuring that study subjects are fully aware of the risks and necessary precautions is paramount.
Q5: At what plasma concentration of this compound is it generally considered safe to expose skin to light?
A5: Studies in healthy volunteers have shown that subjects no longer exhibited photosensitivity at plasma drug levels between 600 and 2900 ng/mL. However, it is crucial to note that individual responses can vary, and these values should be considered as a general guideline.
Troubleshooting Guides
In Vitro Phototoxicity Assays (e.g., 3T3 NRU Assay)
| Issue | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells | - Inconsistent cell seeding- Uneven drug concentration- Non-uniform light exposure | - Ensure proper cell counting and seeding techniques.- Thoroughly mix drug solutions before and during application.- Verify the uniformity of the light source output across the plate. |
| False positive results, especially with poorly water-soluble compounds | - Drug precipitation at high concentrations, leading to cytotoxicity independent of light. | - Use a suitable solvent and ensure the final solvent concentration is not cytotoxic.- Consider modifying the protocol, such as reducing the pre-incubation time, for poorly soluble substances. |
| No phototoxic effect observed with a known photosensitizer (positive control) | - Incorrect light wavelength or dose- Inactive positive control- Issues with the neutral red uptake assay | - Calibrate the light source and ensure it emits the correct wavelength and dose.- Use a fresh, validated batch of the positive control.- Verify the viability and proper functioning of the cells and the neutral red solution. |
In Vivo Animal Studies
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent skin reactions between animals | - Variation in drug administration (e.g., IV injection)- Differences in light exposure due to animal movement- Variation in skin pigmentation | - Standardize the administration technique and ensure consistent dosing.- Use anesthesia and appropriate animal holders to ensure uniform light exposure to the target area.- Use animals with consistent skin pigmentation for the study. |
| Severe skin necrosis or ulceration | - Excessive light dose or drug concentration | - Perform dose-ranging studies to determine the optimal drug and light dose that induces a measurable photosensitive response without causing severe tissue damage. |
| Difficulty in accurately measuring erythema and edema | - Subjective visual scoring- Lack of quantitative measurement tools | - Use a standardized visual scoring scale for erythema and edema.- Employ quantitative methods such as a colorimeter to measure changes in skin color (erythema) and calipers to measure skin fold thickness (edema). |
Data Presentation
Table 1: Quantitative Data on this compound-Induced Skin Photosensitivity from Clinical Trials
| Study Population | This compound Dose | Incidence of Photosensitivity | Duration of Photosensitivity | Notes |
| Healthy Volunteers | 0.25-1.0 mg/kg | Not explicitly stated as incidence, but reactions were induced for characterization. | Subsided between 1 and 3 weeks. | Skin reactions were generally mild (asymptomatic erythema). |
| Patients with Malignant Brain Tumors | 40 mg/m² | 7.4% (rash, blister, erythema) | Fully disappeared within 15 days. | Photosensitivity was reported as relatively mild. |
| Patients with Esophageal Cancer | 40 mg/m² | 4.5% | Disappeared within two weeks in 84.8% of patients. | Significantly lower than with porfimer sodium (18.2%). |
| Patients with Central Early Stage Lung Cancer | 40 mg/m² | Mild and temporary reactions reported in a small number of cases. | Not explicitly detailed, but described as temporary. | The treatment was found to be safe for day treatment. |
Experimental Protocols
In Vitro Phototoxicity Testing on Human Keratinocytes
This protocol is adapted from a study that developed a phototoxicity assay using normal human keratinocytes.
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Cell Culture:
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Culture normal human epidermal keratinocytes (NHEK) in appropriate keratinocyte growth medium.
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Seed cells in 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.
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Preparation of Test Substance:
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Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
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Prepare a series of dilutions of the test substance in the culture medium.
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Exposure to Test Substance:
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Remove the growth medium from the cells and replace it with the medium containing the different concentrations of this compound.
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Incubate the cells with the test substance for a defined period (e.g., 1 hour).
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Irradiation:
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Expose one set of plates to a non-cytotoxic dose of simulated sunlight (e.g., 5 J/cm² UVA) using a solar simulator.
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Keep a duplicate set of plates in the dark as a control.
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Cell Viability Assessment (Neutral Red Uptake Assay):
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After irradiation, wash the cells and incubate with fresh medium for 24 hours.
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Incubate the cells with a medium containing neutral red dye.
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After the incubation period, extract the dye from the viable cells.
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Measure the absorbance of the extracted dye using a plate reader.
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Calculate cell viability as a percentage of the untreated control.
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Data Analysis:
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Compare the cytotoxicity in the irradiated versus non-irradiated plates to determine the phototoxic potential.
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In Vivo Assessment of Skin Photosensitivity in an Animal Model
This protocol is based on a study assessing histologic changes in rat skin following this compound-mediated PDT.
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Animal Model:
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Use Sprague-Dawley rats or another suitable rodent model.
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Allow animals to acclimate to the laboratory conditions.
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Drug Administration:
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Administer this compound intravenously (IV) at the desired dose (e.g., 0.75 mg/kg).
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Light Exposure:
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At a specific time point after drug administration (e.g., 15 minutes), anesthetize the animals.
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Expose a defined area of the shaved dorsal skin to a specific wavelength of light (e.g., 664 nm) at various radiant exposures (e.g., 15-100 J/cm²).
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Assessment of Skin Reactions:
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At defined time points after light exposure (e.g., 24, 48, and 72 hours), visually assess the irradiated skin for signs of photosensitivity.
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Use a standardized scoring system for erythema and edema.
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Histological Analysis:
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At the end of the observation period, euthanize the animals and collect skin biopsies from the irradiated and control areas.
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Fix the tissues in formalin, embed in paraffin, and section for histological staining (e.g., Hematoxylin and Eosin) to assess tissue damage.
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Mandatory Visualizations
Signaling Pathway of this compound-Induced Skin Photosensitivity
References
- 1. Possible Mechanisms of Oxidative Stress-Induced Skin Cellular Senescence, Inflammation, and Cancer and the Therapeutic Potential of Plant Polyphenols [mdpi.com]
- 2. What are the side effects of this compound? [synapse.patsnap.com]
- 3. Role of reactive oxygen species in ultraviolet-induced photodamage of the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A multicenter Phase I safety study of intratumoral photoactivation of this compound in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-Target Toxicity of Talaporfin Sodium in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the off-target toxicity of Talaporfin sodium in preclinical photodynamic therapy (PDT) models.
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target toxicity observed with this compound in preclinical models?
A1: The most significant off-target toxicity associated with this compound is cutaneous photosensitivity.[1][2] This manifests as skin redness, swelling, and in severe cases, blistering and necrosis upon exposure to light.[2] However, this compound, a second-generation photosensitizer, was developed to have a more rapid clearance from the body, which reduces the duration and severity of skin phototoxicity compared to first-generation photosensitizers like porfimer sodium.[1][3]
Q2: How does this compound's mechanism of action contribute to off-target effects?
A2: this compound accumulates in tissues and, upon activation by light of a specific wavelength (typically around 664 nm), generates reactive oxygen species (ROS), primarily singlet oxygen. This ROS production is not entirely specific to tumor cells and can also occur in healthy tissues where the photosensitizer has accumulated, leading to off-target damage. The primary mechanisms of damage are direct cytotoxicity through apoptosis and necrosis, as well as vascular shutdown.
Q3: What is the recommended drug-light interval (DLI) to minimize off-target toxicity?
A3: The optimal DLI can vary depending on the preclinical model and the target tumor. However, studies in mouse models have suggested that a relatively short DLI can be effective. For instance, in a mouse glioma model, a DLI of 90 minutes after intraperitoneal administration of 10 mg/kg this compound was found to be optimal for interstitial PDT. In another study with an esophageal squamous cell carcinoma xenograft model, tumors were irradiated 2 hours after intravenous injection. It is crucial to empirically determine the optimal DLI for your specific experimental setup to maximize tumor uptake and minimize accumulation in healthy tissues.
Q4: Are there differences in off-target toxicity between different preclinical models (e.g., mice vs. rats)?
A4: Yes, different animal models can exhibit varying responses to this compound PDT. For example, a study comparing the photodynamic therapy cytotoxicity of this compound in cultured human and rat cells found that it was more effective in human-derived cell lines, while a third-generation photosensitizer was more effective in rat primary cultures and rat-derived cell lines. This suggests that the biodistribution and cellular uptake of this compound can differ between species, which may influence off-target toxicity profiles.
Q5: How can I minimize unintentional light exposure to the animals after PDT?
A5: After PDT, animals should be housed in a light-controlled environment to prevent unintended activation of the photosensitizer. This includes keeping them in darkened rooms or using filtered light to avoid the activating wavelength. For dogs and cats undergoing PDT, it is recommended to keep them indoors and in darkened rooms for 10-14 days. For rodents, providing opaque shelters within their cages can also help minimize light exposure.
Troubleshooting Guides
Problem 1: Excessive Skin Necrosis and Damage in the Treatment Area
| Possible Cause | Troubleshooting Step |
| Light dose is too high. | Reduce the light fluence (J/cm²) delivered to the treatment area. A dose-dependent increase in skin injury has been observed in preclinical models. |
| This compound dose is too high. | Perform a dose-response study to determine the optimal drug concentration that provides a therapeutic effect with minimal off-target damage. |
| Inaccurate light delivery. | Ensure the light is precisely targeted to the tumor area. Use appropriate light delivery devices and consider shielding the surrounding healthy tissue. |
| High accumulation of this compound in the skin. | Optimize the drug-light interval. A shorter DLI may result in higher drug concentration in the vasculature, leading to more vascular damage, while a longer DLI may allow for more clearance from healthy tissues. |
Problem 2: Inconsistent or Lack of Therapeutic Effect
| Possible Cause | Troubleshooting Step |
| Insufficient light penetration. | Ensure the wavelength of the light source matches the absorption peak of this compound (~664 nm). For deeper tumors, consider using interstitial light delivery methods. |
| Suboptimal drug-light interval. | The timing between drug administration and light application is critical. Perform a kinetic study to determine the peak tumor accumulation of this compound in your model. |
| Low this compound uptake by the tumor. | Investigate the tumor microenvironment. Factors such as poor vascularization can limit drug delivery. |
| Tumor hypoxia. | PDT consumes oxygen to generate ROS. If the tumor is hypoxic, the therapeutic effect will be diminished. Consider strategies to improve tumor oxygenation or use photosensitizers that are less oxygen-dependent. |
Problem 3: Difficulty Differentiating Therapeutic Effect from Off-Target Toxicity in Histology
| Possible Cause | Troubleshooting Step |
| Overlapping damage mechanisms. | Both on-target and off-target effects involve apoptosis and necrosis. Utilize immunohistochemistry (IHC) to assess specific markers. For example, staining for tumor-specific antigens alongside apoptosis markers (e.g., cleaved caspase-3) can help delineate the therapeutic effect. |
| Inappropriate time point for tissue collection. | The histological presentation of PDT-induced damage evolves over time. Collect tissue samples at multiple time points post-treatment (e.g., a few hours, 24 hours, and several days) to observe the progression of tissue response. |
| Lack of clear margins. | When irradiating, ensure a clear margin of untreated tissue around the tumor to serve as a direct internal control for assessing off-target damage. |
Quantitative Data from Preclinical Studies
Table 1: Dose-Dependent Skin Injury in Sprague-Dawley Rats Following this compound PDT
| Light Dose (J/cm²) | Observed Skin Injury | Depth of Injury |
| 15 | Minimal epidermal damage, no significant vascular injury. | Superficial |
| 25 | Minimal epidermal damage, some vascular injury. | Superficial Dermis |
| 50 | Epidermal damage and vascular injury. | Dermis |
| >50 | Vasculitis, extravasated red blood cells, coagulative necrosis. | Deeper Dermis |
| 75-100 | Extensive coagulative necrosis involving deeper adnexal structures. | Deep Dermis and Subcutis |
Data synthesized from a study on Sprague-Dawley rats administered 0.75 mg/kg of this compound.
Table 2: Comparative Photosensitivity of this compound and Porfimer Sodium
| Photosensitizer | Typical Sunshade Period Required | Reported Skin Phototoxicity Rate (Clinical Study) |
| This compound | ~2 weeks | 4.5% |
| Porfimer sodium | >1 month | 18.2% |
Detailed Experimental Protocols
Protocol 1: Assessment of Cutaneous Photosensitivity in a Mouse Model
-
Animal Model: Use a hairless mouse strain (e.g., SKH1) or shave the dorsal side of a haired mouse strain (e.g., C57BL/6) 24 hours before the experiment.
-
This compound Administration: Administer this compound intravenously or intraperitoneally at the desired dose.
-
Drug-Light Interval (DLI): Wait for the predetermined DLI (e.g., 90 minutes, 2 hours, or as optimized for your model).
-
Light Exposure: Anesthetize the mouse and expose a defined area of the dorsal skin to a light source with a wavelength of ~664 nm. Use a range of light doses (e.g., 10, 25, 50, 100 J/cm²). A non-irradiated area on the same animal should serve as a control.
-
Observation: Visually assess the irradiated skin at regular intervals (e.g., 24, 48, and 72 hours) for signs of photosensitivity, including erythema (redness) and edema (swelling). Score the severity of the reaction using a standardized scale (e.g., 0 = no reaction, 1 = mild erythema, 2 = moderate erythema, 3 = severe erythema and edema, 4 = necrosis).
-
Histopathological Analysis: At the end of the observation period, euthanize the animals and collect skin biopsies from the irradiated and control areas. Fix the tissues in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining. Analyze the sections for evidence of epidermal and dermal damage, inflammation, vascular changes, and necrosis.
Protocol 2: In Vivo Biodistribution Study of this compound
-
Animal Model: Use the desired preclinical model (e.g., tumor-bearing mice).
-
This compound Administration: Administer a known dose of this compound intravenously.
-
Tissue Collection: At various time points post-injection (e.g., 15 min, 1 hr, 4 hr, 24 hr), euthanize a cohort of animals.
-
Organ Harvesting: Collect major organs (e.g., liver, spleen, kidneys, lungs, heart, skin) and the tumor.
-
Quantification:
-
Fluorescence-based method: Homogenize the tissues and measure the fluorescence of this compound using a spectrofluorometer. Create a standard curve with known concentrations of this compound to quantify the amount in each tissue.
-
Radiolabeling method: If using a radiolabeled version of this compound, measure the radioactivity in each organ using a gamma counter.
-
-
Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g) to compare the accumulation in different organs and at different time points.
Signaling Pathways and Experimental Workflows
Below are diagrams generated using the DOT language to visualize key pathways and workflows.
Caption: On-Target Therapeutic Signaling Pathway of this compound PDT.
Caption: Off-Target Toxicity Signaling Pathway of this compound PDT.
Caption: Experimental Workflow for Managing Off-Target Toxicity.
References
- 1. Clinical Practice of Photodynamic Therapy Using this compound for Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histologic Changes Associated with this compound-Mediated Photodynamic Therapy in Rat Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Validation of this compound-Mediated Photodynamic Therapy for Esophageal Squamous Cell Carcinoma | PLOS One [journals.plos.org]
Optimizing drug-light interval for maximal therapeutic effect of Talaporfin sodium
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Talaporfin sodium. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the drug-light interval (DLI) for maximal therapeutic effect in your photodynamic therapy (PDT) experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in PDT?
This compound (also known as mono-L-aspartyl chlorin e6 or NPe6) is a second-generation photosensitizer.[1] In photodynamic therapy, it is administered and preferentially accumulates in tumor cells.[2] Upon activation by light of a specific wavelength, typically 664 nm, this compound transfers energy to molecular oxygen, generating highly reactive oxygen species (ROS), primarily singlet oxygen.[2] These ROS induce cellular damage, leading to tumor cell death through apoptosis and necrosis, shutdown of the tumor vasculature, and the stimulation of an anti-tumor immune response.[2][3]
Q2: What is the drug-light interval (DLI), and why is it a critical parameter?
The drug-light interval is the time between the administration of the photosensitizer (this compound) and the illumination of the target tissue with light. This interval is crucial because it determines the biodistribution of the photosensitizer at the time of light activation. The DLI significantly influences the therapeutic outcome by affecting which cellular and tissue compartments are targeted, the overall efficacy of the treatment, and the severity of side effects, such as skin photosensitivity.
Q3: How does the DLI affect the mechanism of action of this compound PDT?
The duration of the DLI can shift the primary therapeutic mechanism:
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Short DLI (minutes to a few hours): At shorter intervals, a significant concentration of this compound may still be present in the tumor vasculature. Light activation at this stage can lead to rapid damage to endothelial cells, causing vascular shutdown, thrombosis, and subsequent tumor death due to ischemia.
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Long DLI (several hours to 24+ hours): With longer intervals, this compound has more time to be cleared from the bloodstream and to accumulate within the tumor cells themselves, localizing in organelles like lysosomes. Light activation at this point will primarily induce direct cytotoxicity to the cancer cells through apoptosis and necrosis.
Q4: What is the cellular uptake mechanism of this compound?
This compound is taken up by cancer cells through an active transport process, specifically via both clathrin-dependent and caveolae-dependent endocytosis. This process is energy-dependent, requiring ATP. Following endocytosis, this compound translocates from early endosomes to lysosomes, where it accumulates.
Q5: What are the typical DLIs used for this compound in preclinical and clinical studies?
The DLI for this compound varies depending on the cancer type and model being studied. There is no single universal optimal DLI. Below are examples from published studies:
| Model/Indication | Drug-Light Interval (DLI) | Reference |
| In vitro (Human cancer cell lines) | 4 hours | |
| In vivo (Mouse glioma model) | 90 minutes | |
| Clinical (Esophageal Cancer) | 4 to 6 hours | |
| Clinical (Recurrent High-Grade Glioma) | 22 to 26 hours |
Troubleshooting Guide
| Issue Encountered | Potential Cause Related to DLI | Suggested Action |
| Suboptimal Tumor Necrosis or Therapeutic Effect | The DLI may be too short or too long, resulting in a suboptimal concentration of this compound in the target compartment (vasculature vs. tumor cells). | Perform a DLI optimization study. Test a range of intervals (e.g., 1h, 4h, 8h, 24h) and assess the therapeutic outcome (e.g., tumor volume reduction, cell viability). Refer to the Experimental Protocol for DLI Optimization below. |
| High Normal Tissue Damage or Skin Photosensitivity | The DLI may be too short, leading to a high concentration of the photosensitizer in the circulation and normal tissues during light application. | Increase the DLI to allow for more complete clearance of this compound from the plasma and healthy tissues, thereby improving the tumor-to-normal tissue ratio. |
| Predominantly Vascular Damage, Limited Direct Tumor Cell Killing | The DLI is likely very short, targeting the drug while it is still largely within the blood vessels. | If direct tumor cell cytotoxicity is the desired mechanism, increase the DLI to allow for greater intracellular accumulation of this compound. |
| Inconsistent or Variable Treatment Results | Inconsistent timing of light application relative to drug administration. Inter-subject variability in drug uptake and clearance. | Strictly adhere to the chosen DLI for all subjects in an experimental group. Consider performing pharmacokinetic studies to understand the biodistribution of this compound in your specific model. |
Data on Dose-Dependent Cell Death Modalities
The concentration of this compound and the light dose can influence whether cells undergo apoptosis or necrosis. Higher doses tend to shift the cell death mechanism towards necrosis.
Table 1: Effect of this compound Concentration on Cell Death Modality in T98G Glioma Cells
| Treatment Condition | Primary Cell Death Pathway | Key Observations | Reference |
| Low Dose NPe6-PDT | Apoptosis | Release of cytochrome c from mitochondria, activation of caspase-9 and caspase-3. | |
| High Dose NPe6-PDT | Necrosis | Increased proportion of necrotic cell death, decreased apoptosis. LDH leakage from cells. | |
| 25 µg/ml NPe6-PDT | Necroptosis (Programmed Necrosis) | Cell death inhibited by necrostatin-1 and knockdown of RIP-1/RIP-3. |
Signaling Pathways and Visualizations
This compound-mediated PDT triggers several signaling pathways to induce its therapeutic effects. The primary mechanisms include the induction of apoptosis via the mitochondrial pathway and vascular shutdown through the RhoA/ROCK pathway.
Caption: Overview of this compound PDT mechanisms.
Caption: Workflow for empirical determination of optimal DLI.
Experimental Protocols
Protocol: In Vitro Determination of Optimal Drug-Light Interval
This protocol provides a framework to determine the optimal DLI for this compound-mediated PDT in a cancer cell line.
1. Materials:
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Cancer cell line of interest
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Standard cell culture medium and supplements
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This compound
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Phosphate-buffered saline (PBS)
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Cell viability assay kit (e.g., MTT, WST-1)
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Multi-well plates (e.g., 96-well)
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Diode laser with an output of 664 nm
-
Power meter for laser calibration
2. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase (e.g., 5,000-10,000 cells/well) at the time of the experiment.
-
Incubate for 24 hours to allow for cell attachment.
3. Drug Incubation:
-
Prepare a stock solution of this compound and dilute it in a complete culture medium to the desired final concentration (e.g., 10 µg/mL).
-
Remove the old medium from the cells and add the this compound-containing medium.
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Incubate the cells for a fixed duration, for example, 4 hours, as a starting point.
4. Drug-Light Interval (DLI) Application:
-
This protocol variation focuses on the time after drug washout.
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After the 4-hour incubation, remove the drug-containing medium, wash the cells twice with PBS, and add fresh, drug-free medium.
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Divide the plates into DLI groups (e.g., 0h, 2h, 4h, 8h, 24h post-washout). These intervals will test the effect of intracellular drug retention and processing time on PDT efficacy.
5. Light Irradiation:
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At the end of each designated DLI, irradiate the corresponding wells with the 664 nm laser.
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Ensure a consistent and pre-calibrated light dose (fluence, J/cm²) is delivered to each well. A typical starting dose could be 5-10 J/cm².
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Include control groups: no drug/no light, drug only, and light only.
6. Post-Irradiation Incubation:
-
Return the plates to the incubator for a period sufficient to allow for cell death to occur (e.g., 24-48 hours).
7. Assessment of Cell Viability:
-
Perform a cell viability assay (e.g., MTT) according to the manufacturer's instructions.
-
Read the absorbance using a plate reader.
8. Data Analysis:
-
Calculate the percentage of cell viability for each DLI group relative to the untreated control.
-
Plot cell viability as a function of the DLI. The DLI that results in the lowest cell viability is considered the optimal interval under these experimental conditions.
Protocol: In Vivo Determination of Optimal Drug-Light Interval
This protocol outlines a general procedure for optimizing the DLI in a tumor-bearing animal model. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
1. Animal Model and Tumor Induction:
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Establish tumors in an appropriate animal model (e.g., subcutaneous xenografts in immunodeficient mice) until they reach a palpable, measurable size (e.g., 100-200 mm³).
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Randomize animals into different DLI groups (e.g., 1.5h, 4h, 8h, 24h) with a sufficient number of animals per group (n ≥ 5).
2. Drug Administration:
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Administer a fixed dose of this compound (e.g., 10 mg/kg) via an appropriate route (typically intravenous).
3. Light Application:
-
At the end of the designated DLI for each group, anesthetize the animal.
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Irradiate the tumor area with a 664 nm laser at a fixed light dose (e.g., 100 J/cm²).
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Include control groups: vehicle + light, drug only, and untreated.
4. Monitoring and Endpoint Analysis:
-
Monitor tumor growth daily by measuring tumor dimensions with calipers. Calculate tumor volume.
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Monitor the general health and body weight of the animals.
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The primary endpoint is typically the time for the tumor to reach a predetermined size or a specific time point post-treatment (e.g., 21 days).
5. Data Analysis:
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Plot the mean tumor volume over time for each DLI group.
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Compare the tumor growth inhibition between the different DLI groups. The DLI that results in the most significant and sustained tumor regression is the optimal interval.
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At the end of the study, tumors can be excised for histological analysis to assess the extent of necrosis and apoptosis.
References
- 1. Clinical Practice of Photodynamic Therapy Using this compound for Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vascular Shutdown by Photodynamic Therapy Using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular Shutdown by Photodynamic Therapy Using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Talaporfin sodium PDT experiments
Welcome to the technical support center for Talaporfin sodium-mediated photodynamic therapy (PDT) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and ensuring consistency and accuracy in your results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use for in vitro experiments?
A1: The optimal concentration is cell-line dependent. It is recommended to perform a dose-response curve to determine the concentration that provides significant uptake without causing "dark toxicity" (cytotoxicity in the absence of light). For many cancer cell lines, concentrations ranging from 10 µM to 100 µM are a good starting point for optimization.
Q2: What is the recommended light dose for this compound PDT in vitro?
A2: The light dose, or fluence, required for effective PDT is dependent on the this compound concentration and the cell line's sensitivity. A common starting point is a fluence of 10 J/cm² delivered by a 664 nm light source. However, it is crucial to perform a light dose-response experiment to identify the optimal fluence for your specific experimental setup.
Q3: How can I prepare and store this compound stock solutions?
A3: Due to its low aqueous solubility, this compound should first be dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. Ensure the final DMSO concentration in your cell culture medium is non-toxic to your cells, typically below 0.5%. It is advisable to prepare fresh dilutions in culture medium for each experiment. Store the stock solution in aliquots at -20°C or -80°C, protected from light, to prevent degradation from repeated freeze-thaw cycles.
Q4: My cells are showing high background fluorescence. What could be the cause?
A4: High background fluorescence can be caused by several factors. Ensure that after incubating the cells with this compound, you wash them thoroughly with phosphate-buffered saline (PBS) to remove any unbound photosensitizer before light irradiation or imaging. Additionally, some cell culture media components, like riboflavin and pyridoxal, can contribute to background fluorescence. Using a phenol red-free medium during the experiment can also help reduce background.
Q5: How can I minimize photobleaching of this compound during fluorescence microscopy?
A5: Photobleaching can be minimized by reducing the exposure time and intensity of the excitation light to the minimum required for adequate signal detection. Using antifade reagents in your mounting medium for fixed cells or specialized live-cell imaging solutions can also protect against photobleaching. For live-cell imaging, consider using imaging systems with environmental controls to maintain cell health and reduce phototoxicity.
Troubleshooting Guides
Issue 1: Inconsistent or Low Cytotoxicity After PDT
| Possible Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. Ensure the incubation time is sufficient for cellular uptake (typically 4-24 hours). |
| Inadequate Light Dose | Calibrate your light source to ensure accurate and uniform light delivery to all samples. Conduct a light dose-response experiment to find the optimal fluence for your experimental conditions. |
| This compound Aggregation | Prepare fresh dilutions of this compound in serum-free or low-serum medium for incubation, as serum proteins can sometimes promote aggregation. Visually inspect the medium for any precipitates. |
| Low Oxygen Levels (Hypoxia) | Ensure adequate gas exchange in the cell culture incubator. For dense cultures, consider using a lower cell seeding density to prevent hypoxia, as reactive oxygen species (ROS) generation is oxygen-dependent. |
| Cell Line Resistance | Different cell lines exhibit varying sensitivity to PDT. This could be due to differences in this compound uptake or inherent resistance to oxidative stress.[1] Consider using a positive control cell line known to be sensitive to this compound PDT. |
Issue 2: High Variability Between Replicate Wells
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding and use appropriate techniques to avoid edge effects in multi-well plates. |
| Non-uniform Light Delivery | Verify that your light source provides a uniform beam across the entire plate. For multi-well plates, ensure each well receives an identical light dose. |
| Inconsistent Incubation Times | Standardize the incubation time with this compound for all wells to ensure consistent uptake. |
| Variable "Dark Toxicity" | Include a "dark control" (cells treated with this compound but not exposed to light) for each concentration to assess any inherent toxicity of the photosensitizer. |
Experimental Protocols & Data
General In Vitro this compound PDT Workflow
This workflow outlines the key steps for a typical in vitro PDT experiment.
A high-level overview of the in vitro this compound PDT experimental process.
Cell Viability Assay (WST-8 / CCK-8)
Methodology:
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Seed cells in a 96-well plate and allow them to adhere overnight.
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Incubate the cells with varying concentrations of this compound for a predetermined time (e.g., 4-24 hours).
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Wash the cells with PBS and replace the medium with fresh, phenol red-free medium.
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Irradiate the cells with a 664 nm light source at the desired fluence. Include dark control (this compound, no light) and light-only control (no this compound, with light) groups.
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Incubate the cells for a further 24-48 hours.
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Add WST-8/CCK-8 reagent to each well and incubate for 1-4 hours.
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Measure the absorbance at 450 nm using a microplate reader.
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Calculate cell viability as a percentage relative to the untreated control.
Example Data:
| Cell Line | This compound IC50 (µM) after 16 J/cm² irradiation |
| KYSE30 | 6.5 (±0.4)[2] |
| HCT116 | 14.2 (±1.4)[2] |
| MC38 | 11.2 (±0.6)[2] |
Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)
Methodology:
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Following the PDT treatment and post-irradiation incubation, harvest the cells (including any floating cells in the supernatant).
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Wash the cells with cold PBS.
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Resuspend the cells in 1X Annexin V binding buffer.
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Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
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Incubate for 15 minutes at room temperature in the dark.
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Analyze the cells by flow cytometry.
Interpretation of Results:
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Annexin V- / PI-: Live cells
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Annexin V+ / PI-: Early apoptotic cells
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Annexin V+ / PI+: Late apoptotic/necrotic cells
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Annexin V- / PI+: Necrotic cells
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
Methodology:
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After PDT treatment, wash the cells with PBS.
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Load the cells with DCFH-DA solution (typically 5-10 µM in serum-free medium) and incubate for 30 minutes at 37°C in the dark.
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Wash the cells with PBS to remove excess probe.
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Measure the fluorescence intensity of dichlorofluorescein (DCF) using a fluorescence microscope or plate reader (excitation ~485 nm, emission ~530 nm).
Signaling Pathways in this compound PDT
PDT-Induced Cell Death Pathways
This compound-mediated PDT initiates a cascade of cellular events, primarily through the generation of reactive oxygen species (ROS), leading to cell death via apoptosis and necrosis.
Simplified diagram of cell death pathways activated by this compound PDT.
Vascular Shutdown Mechanism
In addition to direct tumor cell killing, this compound PDT can also induce vascular shutdown in the tumor microenvironment, further contributing to its anti-cancer effects.[3]
The RhoA/ROCK pathway plays a key role in PDT-induced vascular shutdown.
References
- 1. Anti-Fading Media for Live Cell GFP Imaging | PLOS One [journals.plos.org]
- 2. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Vascular Shutdown by Photodynamic Therapy Using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility and Stability of Talaporfin Sodium in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and handling of Talaporfin sodium aqueous solutions.
I. Frequently Asked Questions (FAQs)
1. What is the solubility of this compound in common laboratory solvents?
This compound is soluble in water and sparingly soluble in phosphate-buffered saline (PBS) at pH 7.2.[1] Quantitative solubility data in water and dimethyl sulfoxide (DMSO) are provided in the table below.[2][3] It is important to note that achieving the maximum solubility in water may require ultrasonic treatment.[2][3]
2. How should this compound be stored to ensure its stability?
This compound is a dark blue-green powder that is both hygroscopic and light-sensitive. To maintain its integrity, it should be stored under dry and dark conditions. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in sealed, light-protected containers.
3. Is this compound sensitive to light?
Yes, this compound is a photosensitizer and is sensitive to light. Exposure to light can lead to its degradation. Therefore, it is crucial to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers with aluminum foil. All experimental procedures involving this compound should be performed with minimal light exposure.
4. What is the recommended procedure for preparing a this compound aqueous solution?
For in vivo studies, a common protocol involves dissolving this compound in 0.9% saline to a concentration of 5 mg/mL. For general laboratory use, to prepare an aqueous stock solution, slowly add the desired volume of water to the vial of lyophilized powder. To aid dissolution, gentle agitation is recommended. For concentrations up to 20 mg/mL in water, ultrasonic treatment may be necessary to achieve complete dissolution. It is advisable to allow the vial and reconstitution buffer to equilibrate to room temperature before mixing. After preparation, it is recommended to filter the solution through a 0.22 µm filter to ensure sterility and remove any undissolved particles.
5. How does temperature affect the stability and activity of this compound in solution?
Temperature can influence the binding of this compound to proteins, which in turn can affect its photocytotoxicity. One study showed that an increase in temperature from 17°C to 37°C decreased its binding to high-density and low-density lipoproteins and significantly increased its photocytotoxic effect. While specific data on the temperature-dependent degradation rate in aqueous solution is limited, it is generally advisable to store solutions at cool temperatures (4°C for short-term, -20°C or -80°C for long-term) to minimize degradation.
II. Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound | Incomplete dispersion of the lyophilized powder. | Ensure the powder is at the bottom of the vial by briefly centrifuging or tapping it before adding the solvent. |
| Insufficient agitation or mixing time. | Allow the solution to reconstitute for 15-30 minutes at room temperature with gentle agitation. Avoid vigorous shaking to prevent foaming and protein denaturation if applicable. | |
| Reaching the solubility limit. | For concentrations up to 20 mg/mL in water, use an ultrasonic bath to aid dissolution. If higher concentrations are needed, consider alternative solvent systems or formulation strategies. | |
| Precipitation in the Solution | The solution is supersaturated. | Prepare a less concentrated solution. If a high concentration is necessary, consider using solubility-enhancing excipients. |
| Change in pH of the solution. | Porphyrin aggregation can be pH-dependent. Ensure the pH of your aqueous solution is controlled and appropriate for your experiment. | |
| Aggregation of this compound molecules. | Porphyrin-based molecules can aggregate in aqueous solutions, which can be influenced by ionic strength. Consider the ionic strength of your buffer and minimize it if aggregation is observed. The mixing protocol can also influence aggregation. | |
| Discoloration or Change in Appearance of the Solution | Degradation of this compound. | This can be caused by exposure to light, inappropriate temperature, or chemical instability in the chosen solvent. Always prepare fresh solutions and store them protected from light at the recommended temperature. |
| Contamination of the solution. | Ensure aseptic techniques are used during preparation and handling. Visually inspect solutions for any signs of microbial growth. | |
| Low Experimental Efficacy | Degradation of this compound leading to reduced activity. | Prepare fresh solutions for each experiment and handle them with minimal light exposure. Store stock solutions appropriately. |
| Inaccurate concentration of the prepared solution. | Verify the concentration of your stock solution using UV-Vis spectrophotometry. This compound has a characteristic absorption maximum around 654 nm in phosphate buffer (pH 7.4). | |
| Suboptimal pH of the experimental medium. | The cellular uptake and activity of photosensitizers can be pH-dependent. Ensure the pH of your experimental setup is within the optimal range for your specific application. |
III. Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent | Solubility | Notes |
| Water | 20 mg/mL (25.01 mM) | Ultrasonic treatment is recommended. |
| DMSO | 2 mg/mL (2.50 mM) | Ultrasonic treatment is recommended. |
| PBS (pH 7.2) | Sparingly soluble | - |
IV. Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mg/mL in Water)
-
Materials:
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This compound (lyophilized powder)
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Sterile, purified water
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Sterile, amber microcentrifuge tubes or vials
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Ultrasonic water bath
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0.22 µm sterile syringe filter
-
-
Procedure:
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Allow the vial of lyophilized this compound and the sterile water to equilibrate to room temperature.
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Briefly centrifuge the vial to ensure all the powder is at the bottom.
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Carefully add the calculated volume of sterile water to the vial to achieve a final concentration of 10 mg/mL.
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Gently vortex the vial for 1-2 minutes to aid initial dissolution.
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Place the vial in an ultrasonic water bath and sonicate for 10-15 minutes, or until the solution is clear and free of visible particles.
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Visually inspect the solution for complete dissolution. The solution should be a clear, dark green to black color.
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For sterile applications, filter the solution through a 0.22 µm sterile syringe filter into a sterile, light-protected container.
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Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C for long-term storage, protected from light.
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V. Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Clinical Practice of Photodynamic Therapy Using this compound for Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular Shutdown by Photodynamic Therapy Using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Talaporfin Sodium-Induced Vascular Shutdown in Normal Tissues
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the use of Talaporfin sodium in photodynamic therapy (PDT). It provides troubleshooting advice and frequently asked questions (FAQs) to help mitigate the vascular shutdown effect in normal tissues during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the vascular shutdown effect of this compound PDT?
A1: The vascular shutdown induced by this compound-based PDT is a key component of its therapeutic effect, leading to tumor necrosis through ischemia.[1][2] The underlying mechanism involves the generation of reactive oxygen species (ROS) upon photoactivation of this compound.[3] This initiates a signaling cascade in vascular endothelial cells, primarily through the RhoA/ROCK pathway.[1][2] Activation of this pathway leads to the phosphorylation of myosin light chain (MLC), triggering the formation of F-actin stress fibers and subsequent endothelial cell contraction and microtubule depolymerization. These events result in damage to the microvasculature, a significant decrease in blood flow, and severe tissue hypoxia.
Q2: My experiments are showing significant damage to the normal vasculature surrounding the target tumor. What are the potential causes?
A2: Damage to normal vasculature during this compound PDT can stem from several factors:
-
Suboptimal Light Dose: Higher light doses can lead to increased ROS production, causing indiscriminate damage to both tumor and normal tissue vasculature.
-
Inappropriate Drug-Light Interval (DLI): The time between this compound administration and light application is critical. A DLI that is too short may result in high concentrations of the photosensitizer within the vasculature of both normal and tumor tissues, leading to generalized vascular damage upon illumination. Conversely, a DLI that is too long might allow the photosensitizer to clear from the tumor, reducing efficacy.
-
High Photosensitizer Dose: An excessive dose of this compound can lead to higher uptake in normal tissues, increasing the risk of off-target vascular damage.
-
Inherent Sensitivity of Normal Tissues: Some normal tissues may have a denser or more sensitive vasculature, making them more susceptible to PDT-induced damage.
Q3: What are the primary strategies to mitigate this off-target vascular shutdown in my experiments?
A3: There are two main strategies to protect normal vasculature during this compound PDT:
-
Pharmacological Intervention: The use of specific inhibitors can block the signaling pathways that lead to vascular shutdown. The most promising approach is the inhibition of the Rho-associated protein kinase (ROCK), a key mediator of the vascular shutdown cascade.
-
Optimization of PDT Parameters: Fine-tuning the parameters of the PDT protocol, such as the light dose and the drug-light interval (DLI), can help to create a larger therapeutic window, maximizing tumor destruction while minimizing damage to surrounding healthy tissue.
Troubleshooting Guide
Issue 1: Excessive Normal Tissue Damage Despite Using a Low Light Dose
Possible Cause: The drug-light interval (DLI) may not be optimal for differentiating between tumor and normal tissue uptake of this compound.
Troubleshooting Steps:
-
Review Pharmacokinetics: this compound is a second-generation photosensitizer with relatively rapid clearance from the body, which helps to reduce systemic toxicity. Laser irradiation is typically performed 4-6 hours after injection in clinical settings for lung and esophageal cancer.
-
Optimize the DLI: The goal is to time the light application when the concentration of this compound is maximal in the tumor interstitium and minimal in the vasculature of surrounding normal tissues.
-
Shorter DLIs (e.g., less than one hour) tend to confine the photosensitizer within the vasculature, leading to a more pronounced vascular-targeting effect in both tumor and normal tissues.
-
Longer DLIs allow for the photosensitizer to diffuse from the vasculature into the tumor's interstitial and cellular compartments, potentially reducing the concentration in the normal vasculature at the time of illumination.
-
-
Experimental Protocol for DLI Optimization:
-
Administer a fixed dose of this compound to different cohorts of your animal model.
-
Apply the same light dose at varying time points post-injection (e.g., 1, 3, 6, 12, and 24 hours).
-
Assess vascular shutdown in both the tumor and the surrounding normal tissue at each DLI using a quantitative method like Laser Speckle Contrast Imaging (LSCI).
-
Analyze the data to identify the DLI that provides the best ratio of tumor vascular shutdown to normal tissue vascular preservation.
-
Issue 2: How to Implement Pharmacological Protection of Normal Vasculature
Recommended Approach: Use of a ROCK inhibitor, such as Y-27632. Pre-treatment with Y-27632 has been shown to completely prevent PDT-induced stress fiber formation and MLC phosphorylation in endothelial cells in vitro.
Experimental Protocols:
In Vitro Protocol: Inhibition of Endothelial Cell Contraction
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in appropriate media.
-
Pre-treatment with Y-27632: Prior to PDT, incubate the HUVECs with the ROCK inhibitor Y-27632. A common concentration used in research is 10 μM for 8 hours.
-
This compound-PDT:
-
Add this compound to the cell culture medium at the desired concentration.
-
After a suitable incubation period, irradiate the cells with a 664 nm laser at a specific power density and duration.
-
-
Assessment:
-
Immunofluorescence Staining: Stain for F-actin to observe the formation of stress fibers and for phosphorylated MLC.
-
Western Blot: Quantify the levels of phosphorylated MLC.
-
In Vivo Protocol: Administration of Y-27632 in a Mouse Model
-
Animal Model: Utilize a suitable animal model, such as mice with subcutaneously implanted tumors.
-
Y-27632 Administration: While a specific in vivo protocol for Y-27632 in the context of PDT for normal tissue protection is not yet established in the provided literature, a general approach for systemic administration can be adapted. A common intraperitoneal dose of pentobarbital for anesthesia in mice is 50 mg/kg. The administration of therapeutic agents can be performed via intraperitoneal or intravenous (tail vein) injection. The exact dosage and timing of Y-27632 administration relative to PDT would need to be optimized for your specific experimental setup.
-
This compound-PDT:
-
Administer this compound, typically via intravenous injection.
-
After the optimized DLI, irradiate the tumor and a margin of surrounding normal tissue with a 664 nm laser.
-
-
Assessment of Vascular Shutdown:
-
Use Laser Speckle Contrast Imaging (LSCI) to monitor blood flow in real-time before, during, and after PDT in both the tumor and the adjacent normal tissue.
-
Issue 3: How to Quantitatively Measure Vascular Damage in Normal Tissue
Recommended Method: Laser Speckle Contrast Imaging (LSCI)
LSCI is a non-invasive optical imaging technique that provides real-time, high-resolution visualization and quantification of blood flow dynamics.
Experimental Protocol for LSCI:
-
System Setup:
-
Illumination: Use a coherent laser source. The therapeutic laser used for PDT can often serve this purpose.
-
Imaging: A CCD or CMOS camera to capture the speckle patterns.
-
Software: Software to calculate the speckle contrast, which is inversely proportional to blood flow.
-
-
Image Acquisition:
-
Acquire baseline LSCI images of the tumor and surrounding normal tissue before any treatment.
-
Perform continuous or intermittent LSCI during and after PDT to monitor dynamic changes in blood flow.
-
-
Data Analysis:
-
Define regions of interest (ROIs) for the tumor, adjacent normal tissue, and a distant, untreated normal tissue area as a control.
-
Calculate the average speckle contrast value within each ROI at different time points.
-
Convert speckle contrast values to relative blood flow units.
-
Compare the changes in blood flow over time between the different ROIs to quantify the extent of vascular shutdown and the protective effect of any mitigating strategy.
-
Quantitative Data Summary
| Mitigation Strategy | Parameter | Control (PDT alone) | With Mitigation | Outcome | Reference |
| ROCK Inhibition (Y-27632) | Myosin Light Chain (MLC) Phosphorylation (in vitro) | Significant increase | Completely prevented | Prevention of endothelial cell contraction | |
| F-actin Stress Fiber Formation (in vitro) | Significant formation | Completely prevented | Prevention of endothelial cell contraction | ||
| Light Dose Reduction | Skin Phototoxicity (Esophageal Cancer Patients) | 18.2% (with Porfimer sodium) | 4.5% (with this compound) | Reduced normal tissue damage | |
| Esophageal Stricture (Esophageal Cancer Patients) | 36.4% (with Porfimer sodium) | 4.5% (with this compound) | Reduced normal tissue damage |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound-PDT induced vascular shutdown and its inhibition by Y-27632.
Caption: Experimental workflow for mitigating and assessing vascular shutdown in normal tissues.
References
Technical Support Center: Optimizing Talaporfin Sodium for In Vitro Photodynamic Therapy
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with Talaporfin sodium in photodynamic therapy (PDT) for cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound in PDT?
This compound is a second-generation photosensitizer that preferentially accumulates in cancer cells.[1][2] Upon activation by light of a specific wavelength (typically around 664 nm), it transfers energy to molecular oxygen, generating highly cytotoxic reactive oxygen species (ROS), primarily singlet oxygen.[1] This process leads to cellular damage, including the disruption of membranes and mitochondrial damage, ultimately inducing cell death through apoptosis and necrosis.[1] Additionally, this compound-PDT can damage tumor vasculature, leading to vascular shutdown, which further deprives the tumor of essential nutrients and oxygen.[1]
Q2: How is this compound taken up by cancer cells?
The uptake of this compound into carcinoma and sarcoma cells is an active process mediated by both clathrin-dependent and caveolae-dependent endocytosis. This process is energy-dependent and requires a high amount of intracellular ATP. Following endocytosis, this compound is transported from early endosomes to lysosomes, where it is eventually degraded. The activation of K-Ras signaling has also been shown to be involved as a regulatory mechanism in its uptake.
Q3: What signaling pathways are activated by this compound-PDT?
The primary pathway involves the generation of ROS, which inflicts oxidative stress and triggers programmed cell death (apoptosis). Key events include the induction of DNA double-strand breaks and the activation of apoptotic machinery. Additionally, the cGAS-STING pathway can be activated by Talaporfin-PDT, which enhances the anti-tumor effect by regulating ROS homeostasis. In the context of vascular effects, the RhoA/ROCK pathway is activated, leading to the shutdown of tumor blood vessels.
Caption: Signaling pathway of this compound-mediated PDT leading to cell death.
Troubleshooting Guide
Q4: I am not observing significant cytotoxicity after PDT. What are the possible reasons?
-
Sub-optimal this compound Concentration: The concentration must be optimized for your specific cell line. Concentrations below 10 μM may be non-cytotoxic for some lines, while others may require 20 μM or higher.
-
Inadequate Incubation Time: Ensure sufficient time for the cells to uptake the photosensitizer. Incubation times can range from 3 to 24 hours depending on the cell line and protocol.
-
Incorrect Light Wavelength or Dose: this compound is maximally activated at a wavelength of approximately 664 nm. Verify your light source's wavelength and ensure the light dose (fluence, J/cm²) is adequate. Doses often range from 10 to 100 J/cm².
-
Low Oxygen Levels: The generation of ROS is oxygen-dependent. Ensure normal oxygenation during light irradiation.
-
Cell Line Resistance: Some cell lines may exhibit inherent or acquired resistance. Consider increasing the drug concentration or light dose incrementally.
Q5: I am observing high cytotoxicity in my control group (this compound incubation, no light). What should I do?
This indicates "dark toxicity." While this compound generally has low toxicity without light, high concentrations can be problematic for sensitive cell lines.
-
Reduce Concentration: Your current concentration is likely too high. Perform a dose-response curve without light to determine the maximum non-toxic concentration.
-
Reduce Incubation Time: Shorten the incubation period to limit excessive intracellular accumulation.
-
Check Reagent Quality: Ensure the this compound has been stored correctly and has not degraded.
Q6: My results are inconsistent between experiments. How can I improve reproducibility?
-
Standardize Cell Density: Always seed the same number of cells for each experiment, as confluency can affect drug uptake and PDT efficacy.
-
Control Incubation and Wash Steps: Use a consistent incubation time. Ensure wash steps with PBS are thorough to remove all extracellular this compound before irradiation, preventing ROS generation in the media.
-
Uniform Light Delivery: Ensure every well of your plate receives an identical dose of light. Check for any shadowing or unevenness in your irradiation setup.
-
Consistent Timing: Perform the viability assay at a fixed time point post-irradiation (e.g., 24 or 48 hours) as the cytotoxic effects are time-dependent.
Experimental Protocols & Data
Optimizing this compound Concentration
The optimal concentration of this compound is highly dependent on the specific cancer cell line. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your cells.
Table 1: Example IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (PDT) | Notes |
| HGC27 | Undifferentiated Gastric Cancer | 13.4 ± 1.0 μM | Assessed 24 hours post-PDT. |
| MKN74 | Differentiated Gastric Cancer | 17.4 ± 2.3 μM | Assessed 24 hours post-PDT. |
| HCT116 | Colorectal Carcinoma | ~16.6 μM (Parental) | STING knockout cells showed increased resistance (IC50 ~19.2 μM). |
| TE-11R | Esophageal Squamous Cell Carcinoma | Not specified (used 30 µg/mL) | Potent cytotoxicity and apoptosis observed at this concentration. |
Protocol 1: Determining IC50 via Cell Viability (MTT) Assay
This protocol outlines the steps to determine the optimal cytotoxic concentration of this compound with light activation.
-
Cell Seeding: Seed your cancer cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Drug Incubation: Prepare a serial dilution of this compound in a complete culture medium. Remove the old medium from the cells and add the this compound solutions. A suggested starting range is 0 µM to 50 µM. Incubate for a set period (e.g., 3-24 hours) under standard cell culture conditions.
-
Control Groups:
-
No Treatment: Cells with fresh medium only.
-
Light Only: Cells incubated with drug-free medium, then irradiated.
-
Drug Only (Dark Toxicity): Cells incubated with each concentration of this compound but not irradiated.
-
-
Wash and Irradiate: After incubation, gently wash the cells twice with PBS to remove extracellular drug. Add fresh, drug-free medium or PBS to each well. Irradiate the designated plates with a 664 nm light source at a specific dose (e.g., 10 J/cm²). Keep the "Drug Only" plates covered from light.
-
Post-Irradiation Incubation: Return all plates to the incubator for a defined period (e.g., 24 or 48 hours) to allow for cell death to occur.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours until formazan crystals form.
-
Solubilize the crystals using a solubilization buffer (e.g., DMSO or a specialized reagent).
-
Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.
Caption: Workflow for determining the IC50 of this compound using a cell viability assay.
References
Validation & Comparative
A Comparative Guide to Photosensitizers in Photodynamic Therapy: Talaporfin Sodium vs. Porfimer Sodium
For Researchers, Scientists, and Drug Development Professionals
Photodynamic therapy (PDT) has emerged as a promising modality in the targeted treatment of various cancers. This non-invasive approach utilizes a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that selectively destroy malignant cells. The choice of photosensitizer is critical to the success of PDT, with two prominent agents, Talaporfin sodium and Porfimer sodium, often at the forefront of clinical application. This guide provides an objective comparison of their efficacy, supported by experimental data, to inform research and development in this dynamic field.
At a Glance: Key Efficacy and Safety Parameters
A retrospective analysis of salvage photodynamic therapy for local failure after chemoradiotherapy or radiotherapy for esophageal cancer provides a direct comparison of the clinical performance of this compound and Porfimer sodium.
| Parameter | This compound (L-PDT) | Porfimer sodium (P-PDT) | p-value |
| Local Complete Response (L-CR) Rate | 69.0% (95% CI 52.9-82.4)[1] | 58.1% (95% CI 46.1-69.5)[1] | Not statistically significant[2] |
| Skin Phototoxicity | 4.5%[2] | 18.2%[2] | < 0.049 |
| Esophageal Stricture | 4.5% | 36.4% | < 0.001 |
| Esophageal Fistula | Less frequent than P-PDT | More frequent than L-PDT | - |
| Treatment-Related Death | 0 | 1 | - |
Deep Dive: Mechanism of Action and Physicochemical Properties
Both this compound and Porfimer sodium function by accumulating in tumor tissues and, upon activation by light of a specific wavelength, generating ROS, primarily singlet oxygen, which induces cellular damage and death. However, their distinct chemical structures and photophysical properties lead to differences in their clinical profiles.
This compound , a second-generation photosensitizer, is a pure, single compound (mono-L-aspartyl chlorin e6). It is activated by light at a longer wavelength (664 nm), which allows for deeper tissue penetration compared to Porfimer sodium. This characteristic may enable the treatment of thicker or more deep-seated tumors. Furthermore, this compound has a more rapid clearance from the body, significantly reducing the period of skin photosensitivity.
Porfimer sodium , the first-generation photosensitizer, is a complex mixture of porphyrin oligomers. It is activated by light at 630 nm. Its prolonged retention in the body necessitates a longer period of avoiding sunlight to prevent severe skin phototoxicity.
Experimental Protocols: A Side-by-Side Comparison
The administration and light application protocols for this compound and Porfimer sodium differ, reflecting their distinct pharmacokinetic properties.
| Parameter | This compound | Porfimer sodium |
| Drug Dosage | 40 mg/m² (intravenous) | 2 mg/kg (intravenous) |
| Drug-to-Light Interval | 4 - 6 hours | 40 - 50 hours |
| Light Wavelength | 664 nm | 630 nm |
| Light Energy Density | 50 - 150 J/cm² | 200 - 300 J/cm of diffuser length |
| Light Source | Diode laser | Argon pumped dye laser or excimer dye laser |
Visualizing the Process: Experimental Workflow and Signaling Pathways
To better understand the practical application and underlying mechanisms, the following diagrams illustrate the PDT workflow and the proposed signaling cascades for each photosensitizer.
Caption: General experimental workflow for PDT.
Caption: Proposed signaling pathway for this compound.
Caption: Proposed signaling pathway for Porfimer sodium.
Concluding Remarks
The selection between this compound and Porfimer sodium for photodynamic therapy depends on the specific clinical context, including tumor type, location, and depth. This compound, a second-generation photosensitizer, demonstrates a favorable safety profile with significantly lower rates of skin phototoxicity and esophageal stricture, coupled with the potential for deeper tissue treatment. While a retrospective study showed a trend towards a better local complete response rate with this compound, the difference was not statistically significant. Porfimer sodium remains a clinically important first-generation photosensitizer with a substantial history of use.
Future research should focus on prospective, randomized controlled trials to further elucidate the comparative efficacy of these two agents across a broader range of malignancies. Additionally, deeper investigations into their distinct downstream signaling pathways will be crucial for optimizing treatment protocols and developing novel combination therapies. This guide serves as a foundational resource for professionals in the field, providing a clear, data-driven comparison to aid in the advancement of photodynamic therapy.
References
Validating Talaporfin Sodium's Anti-Tumor Efficacy in a Novel Orthotopic Glioblastoma Model: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of Talaporfin sodium-mediated photodynamic therapy (PDT) in a novel and clinically relevant animal model, offering valuable insights for researchers, scientists, and drug development professionals. We present supporting experimental data, detailed protocols, and visualizations of the key signaling pathways involved in its anti-tumor effects.
Comparative Efficacy of this compound PDT
This compound, a second-generation photosensitizer, has demonstrated significant anti-tumor effects. When compared with the first-generation photosensitizer Porfimer sodium, this compound exhibits a superior safety profile, most notably significantly lower skin photosensitivity[1][2]. Furthermore, its activation at a longer wavelength of light (664 nm versus 630 nm for Porfimer sodium) allows for deeper tissue penetration, a critical advantage for treating solid tumors[1][2][3].
To provide a quantitative comparison of its efficacy, we focus on a highly relevant and challenging cancer type: glioblastoma. The data presented below is from studies utilizing an orthotopic glioma model, which more accurately mimics the clinical scenario than traditional subcutaneous models.
| Treatment Group | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Local Recurrence Rate | Reference |
| This compound PDT + Maximal Resection | 10.8 - 19.6 months | 24.6 - 31.5 months | 51.3% | |
| Maximal Resection Alone (Control) | 6.9 - 9.3 months | 17.6 - 21.0 months | 83.9% |
Table 1: Comparative efficacy of this compound PDT in patients with glioblastoma.
In a retrospective study on recurrent glioblastoma, the addition of this compound PDT to maximal resection resulted in a median Progression-Free Survival (PFS) of 5.7 months, compared to 2.2 months for maximal resection alone. The median Overall Survival (OS) was also significantly longer in the PDT group (16.0 months vs. 12.8 months).
Experimental Protocols
Establishment of an Orthotopic Glioblastoma Mouse Model
This protocol describes the establishment of a patient-derived orthotopic xenograft (PDOX) model for glioblastoma, a state-of-the-art approach that better recapitulates the heterogeneity and microenvironment of human tumors.
Materials:
-
Patient-derived glioblastoma tissue
-
Immunodeficient mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old)
-
Stereotaxic apparatus
-
Cell culture medium (e.g., DMEM/F12)
-
Matrigel or similar extracellular matrix
-
Anesthetics
-
Surgical tools
Procedure:
-
Tumor Tissue Preparation: Freshly obtained patient glioblastoma tissue is mechanically dissociated into small fragments or enzymatically digested to obtain a single-cell suspension.
-
Cell Culture (Optional): For some applications, the dissociated cells can be cultured to establish a primary cell line.
-
Animal Preparation: Anesthetize the mouse and securely fix its head in a stereotaxic frame.
-
Surgical Procedure: Create a small burr hole in the skull at the desired coordinates for intracranial injection.
-
Intracranial Injection: Slowly inject a suspension of the tumor cells (typically 1x10^5 to 5x10^5 cells in 2-5 µL of a mixture of medium and Matrigel) into the brain parenchyma at a specific depth.
-
Wound Closure: Seal the burr hole with bone wax and suture the scalp incision.
-
Post-operative Care: Monitor the animals for recovery and signs of tumor growth (e.g., neurological symptoms, weight loss). Tumor growth can be monitored using imaging techniques such as bioluminescence imaging (if cells are luciferase-tagged) or MRI.
This compound Photodynamic Therapy Protocol
Materials:
-
This compound (lyophilized powder)
-
Sterile saline for injection
-
Diode laser with a wavelength of 664 nm
-
Fiber optic light delivery system
Procedure:
-
Drug Administration: Reconstitute this compound in sterile saline. Administer the solution intravenously to the tumor-bearing mice at a dose of 40 mg/m².
-
Drug-Light Interval: Allow a specific time interval (typically 4-6 hours) for the this compound to preferentially accumulate in the tumor tissue.
-
Anesthesia: Anesthetize the mice before the laser irradiation.
-
Laser Irradiation: Deliver the 664 nm laser light to the tumor site using a fiber optic probe. The light dose is typically 100 J/cm². For orthotopic brain tumors, interstitial light delivery may be required, where the fiber optic is inserted directly into the tumor.
-
Post-treatment Monitoring: After the procedure, monitor the animals for any adverse effects and for tumor response. Tumor volume can be assessed at regular intervals using imaging.
Signaling Pathways and Mechanisms of Action
This compound-mediated PDT induces tumor cell death through multiple mechanisms, including apoptosis, necrosis, and the induction of an anti-tumor immune response.
Apoptosis Induction
PDT with this compound triggers the mitochondrial pathway of apoptosis. The generation of reactive oxygen species (ROS) leads to the release of cytochrome c from the mitochondria into the cytoplasm. This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.
Immunogenic Cell Death (ICD)
This compound PDT can also induce immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-tumor immune response. This process is characterized by the surface exposure of "eat-me" signals like calreticulin (CRT) and the release of "danger" signals such as high mobility group box 1 (HMGB1). These damage-associated molecular patterns (DAMPs) promote the maturation of dendritic cells and the subsequent activation of tumor-specific T cells.
References
- 1. Clinical Practice of Photodynamic Therapy Using this compound for Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Usefulness of Photodynamic Diagnosis and Therapy using this compound for an Advanced-aged Patient with Inoperable Gastric Cancer (a secondary publication) - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of different methods to measure Talaporfin sodium concentration
A Comparative Guide to Analytical Methods for Talaporfin Sodium Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quantitative determination of this compound in biological matrices. The selection of an appropriate analytical method is critical for pharmacokinetic studies, therapeutic drug monitoring, and preclinical development. Here, we compare the two most prominent chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Additionally, we discuss fluorescence-based methods as a common approach for relative quantification.
Quantitative Performance Comparison
| Parameter | High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Commentary |
| Linearity Range | Typically in the µg/mL to high ng/mL range. | Typically in the low ng/mL to pg/mL range.[3][4][5] | LC-MS/MS offers a significantly wider dynamic range and is more suitable for detecting trace concentrations. |
| Lower Limit of Quantification (LLOQ) | ~1-10 ng/mL | ~5 pg/mL - 5 ng/mL | The superior sensitivity of LC-MS/MS is a key advantage for studies with low drug dosage or for tracking terminal elimination phases. |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±15% (±20% at LLOQ) | Both methods can achieve high accuracy when properly validated according to regulatory guidelines. |
| Precision (%RSD) | ≤15% (≤20% at LLOQ) | ≤15% (≤20% at LLOQ) | Both methods demonstrate excellent reproducibility and are reliable for regulated bioanalysis. |
| Selectivity/Specificity | Moderate; relies on chromatographic retention time and detector wavelength. Susceptible to interference from co-eluting matrix components or metabolites. | High; relies on chromatographic retention time, precursor ion mass, and product ion mass. Unsurpassed specificity. | LC-MS/MS is considered the gold standard for selectivity, minimizing the risk of interference from other compounds in the matrix. |
| Matrix Effect | Generally low, but can be affected by compounds that co-elute and absorb at the same wavelength. | Can be significant (ion suppression or enhancement). Requires careful method development and often the use of a stable isotope-labeled internal standard to mitigate. | The management of matrix effects is a critical step in the development of a robust LC-MS/MS method. |
Mandatory Visualizations
Experimental Workflow and Signaling Pathway
The following diagrams illustrate a typical bioanalytical workflow for drug quantification and the signaling pathway of this compound in photodynamic therapy.
Caption: General workflow for quantifying drugs in biological samples.
Caption: Signaling pathway of this compound in photodynamic therapy.
Experimental Protocols
The following sections detail representative experimental protocols for the quantification of a small molecule drug in human plasma. While not specific to this compound, they provide a comprehensive methodology that can be adapted.
HPLC with Fluorescence Detection (HPLC-FLD)
This method is suitable for fluorescent compounds like this compound and offers good sensitivity, though it is less specific than LC-MS/MS.
a. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of an internal standard working solution (e.g., a structurally similar compound).
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 20 µL of the supernatant into the HPLC system.
b. Chromatographic Conditions
-
HPLC System: Agilent 1200 Series or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.5) at a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Fluorescence Detector:
-
Excitation Wavelength: ~405 nm (Soret band of Talaporfin) or ~664 nm (Q-band).
-
Emission Wavelength: ~670 nm.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the gold standard for bioanalysis, providing the highest sensitivity and specificity.
a. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of a stable isotope-labeled internal standard (e.g., Talaporfin-d4) working solution.
-
Add 50 µL of a buffer solution (e.g., 0.1 M ammonium acetate) and vortex briefly.
-
Add 600 µL of an extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 5 minutes, then centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
b. LC-MS/MS Conditions
-
LC System: UPLC system such as Waters ACQUITY or Shimadzu Nexera.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A linear gradient from 10% B to 90% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500 or Waters Xevo TQ-S).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and its internal standard would need to be optimized by direct infusion.
Supplementary Method: Fluorescence Spectroscopy
For cellular uptake studies or relative quantification in tissue homogenates, direct fluorescence measurement is a common and straightforward technique.
a. Protocol for Tissue Homogenate
-
Excise tissue samples and weigh them.
-
Homogenize the tissue in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to extract this compound.
-
Centrifuge the homogenate to pellet cellular debris.
-
Transfer the supernatant to a 96-well plate.
-
Measure the fluorescence intensity using a microplate reader.
-
Use an excitation wavelength of approximately 405 nm and measure the emission peak at around 670 nm.
-
Normalize the fluorescence intensity to the tissue weight to allow for comparison between samples.
This method is highly effective for determining relative differences in drug concentration but is not suitable for absolute quantification without extensive validation and calibration against a more robust technique like HPLC or LC-MS/MS.
References
- 1. jneonatalsurg.com [jneonatalsurg.com]
- 2. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 3. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Gene Expression Changes Following Talaporfin Sodium Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals: An In-depth Look at the Molecular Response to a Second-Generation Photosensitizer
Talaporfin sodium, a second-generation photosensitizer, has emerged as a promising agent in photodynamic therapy (PDT) for various cancers. Its efficacy is rooted in the generation of reactive oxygen species (ROS) upon activation by a specific wavelength of light, leading to localized tumor destruction. Understanding the downstream molecular events, particularly the alterations in gene expression, is crucial for optimizing treatment protocols, identifying potential combination therapies, and developing novel photosensitizers. This guide provides a comparative analysis of the gene expression changes induced by this compound PDT, supported by experimental data and detailed methodologies.
Performance Comparison: this compound PDT vs. Alternatives
While direct comparative transcriptomic studies between this compound PDT and other cancer therapies are limited, clinical and preclinical data provide insights into its relative performance and distinct molecular impact.
A retrospective study comparing this compound PDT with Porfimer sodium PDT in patients with local failure after chemoradiotherapy for esophageal cancer revealed a noteworthy difference in safety profiles. Patients treated with this compound PDT experienced significantly lower incidences of skin phototoxicity (4.5% vs. 18.2%) and esophageal stricture (4.5% vs. 36.4%). While the local complete response rate was higher with this compound PDT (69.0% vs. 58.1%), this difference was not statistically significant.[1] This suggests that while achieving comparable efficacy, this compound offers a superior safety profile, a critical consideration in clinical practice.
In the context of glioblastoma, a retrospective analysis showed that patients who received this compound PDT in conjunction with surgical resection had significantly longer progression-free survival (10.8 months vs. 9.3 months) and overall survival (24.6 months vs. 17.6 months) compared to those who underwent surgery alone.[2]
Key Gene Expression Changes Induced by this compound PDT
Several studies have elucidated specific gene expression changes following this compound PDT across different cancer types. These alterations point towards distinct mechanisms of action, including the induction of immunogenic cell death, modulation of drug resistance, and initiation of stress responses.
| Gene | Cancer Type | Change in Expression | Functional Implication | Reference |
| Heme Oxygenase-1 (HO-1) | Malignant Meningioma | Upregulation | Protective stress response, potentially attenuating therapeutic effect. | [3] |
| CXCR4 | Undifferentiated Gastric Cancer | Downregulation | Reduced cancer stem-like properties, enhanced sensitivity to chemotherapy. | [4] |
| CD44 | Undifferentiated Gastric Cancer | Downregulation | Reduced cancer stem-like properties. | [4] |
| ABCG2 | Undifferentiated Gastric Cancer | Downregulation | Reduced drug efflux, enhanced sensitivity to chemotherapy. | |
| Calreticulin (CRT) | Various | Upregulation (surface exposure) | Induction of immunogenic cell death (DAMP). | |
| HMGB1 | Various | Upregulation (release) | Induction of immunogenic cell death (DAMP). | |
| HSP90 | Various | Upregulation (surface exposure) | Induction of immunogenic cell death (DAMP). | |
| IFN-γ | Colon Cancer | Upregulation | Activation of anti-tumor immunity. | |
| Perforin 1 | Colon Cancer | Upregulation | Enhanced cytotoxic T-lymphocyte activity. | |
| Granzyme B | Colon Cancer | Upregulation | Enhanced cytotoxic T-lymphocyte activity. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments related to this compound PDT and subsequent gene expression analysis.
In Vitro this compound PDT
-
Cell Culture: Human cancer cell lines (e.g., HGC27 gastric cancer, T98G glioblastoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Photosensitizer Incubation: Cells are seeded in multi-well plates and allowed to adhere overnight. The culture medium is then replaced with a medium containing this compound at various concentrations (e.g., 0-50 µg/mL). The incubation period typically ranges from 4 to 24 hours.
-
Laser Irradiation: Following incubation, the cells are washed with phosphate-buffered saline (PBS) and fresh medium is added. The cells are then irradiated with a diode laser at a wavelength of 664 nm. The light dose is delivered at a specific power density (e.g., 33 mW/cm²) for a duration calculated to achieve the desired total energy density (e.g., 10 J/cm²).
-
Post-PDT Analysis: After irradiation, cells are incubated for a specified period (e.g., 3-24 hours) before being harvested for downstream analyses such as cell viability assays, RNA extraction, or protein analysis.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: Total RNA is extracted from treated and control cells using a commercial RNA isolation kit according to the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using spectrophotometry.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
qRT-PCR Reaction: The qRT-PCR is performed using a real-time PCR system. The reaction mixture typically contains cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, β-actin), and a suitable qPCR master mix containing DNA polymerase and a fluorescent dye (e.g., SYBR Green) or a probe.
-
Thermal Cycling: A typical thermal cycling protocol includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method, where the expression of the target gene is normalized to the expression of the reference gene.
Signaling Pathways and Experimental Workflows
The gene expression changes induced by this compound PDT are orchestrated by complex signaling networks. Visualizing these pathways and experimental workflows can aid in understanding the underlying mechanisms of action.
References
- 1. Clinical Practice of Photodynamic Therapy Using this compound for Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Benefits of Photodynamic Therapy Using this compound in Patients With Isocitrate Dehydrogenase -Wildtype Diagnosed Glioblastoma: A Retrospective Study of 100 Cases [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Non-Cytotoxic Photodynamic Therapy with this compound Reduces the Expression of CXCR4 and Enhances Chemotherapeutic Efficacy in Undifferentiated Gastric Cancer Cell Line HGC27 - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of Talaporfin Sodium with Immunotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of Talaporfin sodium-mediated photodynamic therapy (PDT) with immunotherapy, primarily focusing on immune checkpoint inhibitors (ICIs). The information presented is based on preclinical data and aims to assist researchers in designing and evaluating novel combination cancer therapies.
Introduction to this compound and its Immunomodulatory Role
This compound, a second-generation photosensitizer, has been shown to not only induce direct tumor cell death upon light activation but also to stimulate a robust anti-tumor immune response.[1][2] This dual mechanism of action makes it a promising candidate for combination with various immunotherapies. The primary mechanism by which this compound-PDT (TS-PDT) stimulates the immune system is through the induction of immunogenic cell death (ICD).[2][3] ICD is characterized by the release of damage-associated molecular patterns (DAMPs), which act as "danger signals" to the immune system, leading to the activation of dendritic cells (DCs) and subsequent priming of tumor-specific T cells.[3]
Synergistic Effects with Immune Checkpoint Inhibitors (anti-PD-1/PD-L1)
Preclinical studies have consistently demonstrated that combining TS-PDT with antibodies targeting the programmed cell death protein 1 (PD-1) or its ligand (PD-L1) results in significantly enhanced anti-tumor efficacy compared to either monotherapy alone. This synergy is attributed to the complementary mechanisms of action: TS-PDT initiates an anti-tumor immune response, while anti-PD-1/PD-L1 therapy reinvigorates and sustains this response by overcoming tumor-induced immune suppression.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the combination of TS-PDT and anti-PD-1/PD-L1 therapy.
Table 1: In Vivo Tumor Growth Inhibition
| Treatment Group | Tumor Model | Tumor Growth Inhibition (%) | Survival Benefit | Reference |
| Control | Murine Colon Carcinoma (MC38) | - | - | |
| TS-PDT alone | Murine Colon Carcinoma (MC38) | Significant inhibition of irradiated tumor | Moderate | |
| anti-PD-1 alone | Murine Colon Carcinoma (MC38) | Moderate inhibition | Moderate | |
| TS-PDT + anti-PD-1 | Murine Colon Carcinoma (MC38) | Significant inhibition of both irradiated and non-irradiated (abscopal) tumors | Significant | |
| Control | Murine Esophageal Squamous Cell Carcinoma (KYSE30) | - | - | |
| TS-PDT alone | Murine Esophageal Squamous Cell Carcinoma (KYSE30) | Significant inhibition | Moderate | |
| anti-PD-1 alone | Murine Esophageal Squamous Cell Carcinoma (KYSE30) | Minimal inhibition | Minimal | |
| TS-PDT + anti-PD-1 | Murine Esophageal Squamous Cell Carcinoma (KYSE30) | Synergistic and significant inhibition | Significant |
Table 2: Immunological Changes in the Tumor Microenvironment
| Treatment Group | Parameter | Fold Change/Percentage | Tumor Model | Reference |
| TS-PDT + anti-PD-1 | CD8+ T cell infiltration | Significantly increased | MC38 | |
| TS-PDT alone | CD8+ T cell infiltration | Moderately increased | MC38 | |
| TS-PDT + anti-PD-1 | CD4+ T cell infiltration | Significantly increased | MC38 | |
| TS-PDT + anti-PD-1 | IFN-γ expression | Tended to increase | MC38 (non-irradiated tumor) | |
| TS-PDT + anti-PD-1 | Perforin 1 expression | Tended to increase | MC38 (non-irradiated tumor) | |
| TS-PDT + anti-PD-1 | Granzyme B expression | Tended to increase | MC38 (non-irradiated tumor) | |
| TS-PDT alone | Calreticulin (CRT) exposure | Increased | HCT116, MC38 | |
| TS-PDT alone | HMGB1 release | Increased | HCT116, MC38 | |
| TS-PDT alone | ATP secretion | Increased | HCT116, MC38 |
Comparison with Other Photosensitizers
While direct head-to-head preclinical studies comparing this compound with other photosensitizers in the context of immunotherapy are limited, some inferences can be drawn from their individual characteristics.
Table 3: Comparison of this compound with Porfimer Sodium (Photofrin®)
| Feature | This compound | Porfimer Sodium | Reference |
| Generation | Second | First | |
| Composition | Single pure compound | Mixture of porphyrins | |
| Excitation Wavelength | ~664 nm | ~630 nm | |
| Tissue Penetration | Deeper | Shallower | |
| Skin Photosensitivity | Lower and of shorter duration | Higher and prolonged | |
| Clinical Efficacy (Esophageal Cancer) | Higher local complete response rate | Lower local complete response rate | |
| Immunogenic Potential | Induces ICD | Induces ICD |
A study comparing a third-generation photosensitizer, a glucose-conjugated chlorin, with this compound suggested the former had a stronger antitumor effect and induced more potent immunogenic cell death in a preclinical model.
Synergistic Effects with Other Immunotherapies
Data on the combination of TS-PDT with other immunotherapies, such as CAR-T cell therapy or CTLA-4 inhibitors, is currently limited in the published literature. However, the immunogenic cell death induced by TS-PDT, leading to the release of tumor antigens and DAMPs, provides a strong rationale for exploring these combinations. The enhanced antigen presentation and T-cell infiltration following TS-PDT could potentially improve the efficacy of CAR-T cell therapy in solid tumors and synergize with the mechanism of CTLA-4 blockade.
Experimental Protocols
In Vivo Bilateral Tumor Model for Assessing Abscopal Effect
-
Animal Model: BALB/c or C57BL/6 mice.
-
Tumor Cell Lines: MC38 (murine colon adenocarcinoma), CT26 (murine colon carcinoma), 4T1 (murine breast cancer).
-
Tumor Inoculation: Subcutaneous injection of tumor cells into both flanks of the mice. The tumor on one flank is designated as the primary (irradiated) tumor, and the other as the distant (non-irradiated) tumor.
-
This compound Administration: Intravenous injection of this compound (e.g., 5 mg/kg).
-
Photodynamic Therapy: After a specific time interval (e.g., 4 hours) to allow for tumor accumulation of the photosensitizer, the primary tumor is irradiated with a laser at a specific wavelength (e.g., 664 nm) and dose (e.g., 100 J/cm²).
-
Immunotherapy Administration: Anti-PD-1 or anti-PD-L1 antibodies (e.g., 10 mg/kg) are administered intraperitoneally on specific days relative to the PDT treatment.
-
Readouts: Tumor volume is measured regularly for both primary and distant tumors. Survival is monitored. At the end of the experiment, tumors and spleens are harvested for immunological analysis.
Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs)
-
Sample Preparation: Tumors are mechanically and enzymatically digested to obtain a single-cell suspension.
-
Staining: Cells are stained with a cocktail of fluorescently labeled antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3) and intracellular markers (e.g., IFN-γ, Granzyme B) after fixation and permeabilization.
-
Analysis: Stained cells are analyzed using a flow cytometer to quantify the different immune cell populations within the tumor microenvironment.
ELISA/qRT-PCR for Cytokine Quantification
-
Sample Collection: Tumor tissue or serum is collected from treated and control animals.
-
ELISA: Cytokine concentrations (e.g., IFN-γ, TNF-α) in serum or tumor lysates are quantified using commercially available ELISA kits.
-
qRT-PCR: The expression levels of genes encoding for cytokines and cytotoxic molecules (e.g., Ifng, Prf1, Gzmb) in tumor tissue are quantified by quantitative real-time polymerase chain reaction.
Signaling Pathways and Experimental Workflows
Caption: Synergistic mechanism of TS-PDT and anti-PD-1/PD-L1 therapy.
Caption: Workflow for assessing TS-PDT and immunotherapy synergy in vivo.
Conclusion
The combination of this compound-mediated photodynamic therapy with immune checkpoint inhibitors, particularly anti-PD-1/PD-L1 antibodies, represents a promising strategy for cancer treatment. The ability of TS-PDT to induce an immunogenic anti-tumor response that can be potentiated by ICIs has been demonstrated in preclinical models, leading to enhanced tumor control, including systemic (abscopal) effects. Further research is warranted to explore the full potential of this combination therapy, including its application with other immunotherapeutic modalities and its translation into clinical practice. This guide provides a foundational understanding for researchers to build upon in the development of next-generation cancer therapies.
References
- 1. Beneficial effects on T cells by photodynamic therapy with talaporfin enhance cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-tumor immunity enhancement by photodynamic therapy with this compound and anti-programmed death 1 antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-tumor immunity enhancement by photodynamic therapy with this compound and anti-programmed death 1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
Talaporfin Sodium-Based Photodynamic Therapy: A Promising Modality for Overcoming Chemoresistance in Cancers
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical and clinical data highlights the potential of Talaporfin sodium-based photodynamic therapy (PDT) as an effective treatment strategy for chemoresistant cancers. This guide provides a comparative overview of this compound PDT against conventional chemotherapy and other therapeutic alternatives, supported by experimental evidence, for researchers, scientists, and drug development professionals.
This compound, a second-generation photosensitizer, has demonstrated significant efficacy in eradicating tumor cells that have developed resistance to standard chemotherapeutic agents. The mechanism of action, involving the generation of reactive oxygen species (ROS) upon light activation, circumvents classical drug resistance pathways, offering a viable alternative for difficult-to-treat cancers.
Comparative Efficacy of this compound PDT
Experimental data consistently shows that this compound PDT can effectively induce cell death in chemoresistant cancer cell lines and enhance the efficacy of conventional chemotherapy.
A key study investigated the effect of non-cytotoxic this compound PDT on the undifferentiated and chemoresistant gastric cancer cell line HGC27, comparing it with the more chemosensitive MKN74 cell line. The study found that this compound PDT significantly sensitized HGC27 cells to the chemotherapeutic agent SN-38, a topoisomerase I inhibitor.[1]
| Treatment Group | Cell Line | IC50 of SN-38 (μM) | Fold Sensitization |
| SN-38 alone | HGC27 (Chemoresistant) | 87.5 ± 3.6 | - |
| SN-38 + this compound PDT (5 µM) | HGC27 (Chemoresistant) | 47.8 ± 28.8 | 1.8x |
| SN-38 + this compound PDT (10 µM) | HGC27 (Chemoresistant) | 12.3 ± 8.6 | 7.1x |
| SN-38 alone | MKN74 (Chemosensitive) | 10.4 ± 5.2 | - |
| SN-38 + this compound PDT (5 µM) | MKN74 (Chemosensitive) | 9.4 ± 0.5 | 1.1x |
| SN-38 + this compound PDT (10 µM) | MKN74 (Chemosensitive) | 9.4 ± 4.3 | 1.1x |
In another study on bile duct carcinoma, the combination of this compound PDT with conventional chemotherapeutic agents such as 5-fluorouracil, gemcitabine, oxaliplatin, and cisplatin resulted in significantly lower tumor cell viability compared to either treatment alone. The combination of PDT with gemcitabine and oxaliplatin was found to be the most effective in inducing necrosis and apoptosis in an in vivo model.[2]
| Treatment Group (in vivo) | Necrotic Area (%) | Apoptosis-Positive Cells (%) |
| Control | < 10 | < 5 |
| Chemotherapy alone (Gemcitabine + Oxaliplatin) | ~20 | ~10 |
| This compound PDT alone | ~30 | ~15 |
| This compound PDT + Chemotherapy | > 60 | > 30 |
Furthermore, this compound PDT has shown promise as a salvage therapy for patients with esophageal cancer who have experienced local failure after chemoradiotherapy, with studies reporting high local complete response rates.[3]
Mechanistic Insights into Overcoming Chemoresistance
The efficacy of this compound PDT in chemoresistant cancers stems from its unique multi-faceted mechanism of action.
1. Induction of Multiple Cell Death Pathways: this compound PDT is known to induce various forms of cell death, including apoptosis, necrosis, and autophagy.[4][5] This multi-pronged attack can overcome resistance mechanisms that may inhibit a single cell death pathway. The mitochondrial apoptotic pathway is a key mechanism, involving the release of cytochrome c and the activation of caspases.
2. Targeting Chemoresistance-Associated Markers: Research has shown that non-cytotoxic this compound PDT can downregulate the expression of C-X-C chemokine receptor type 4 (CXCR4). CXCR4 is associated with cancer stem-like properties and is often overexpressed in chemoresistant tumors. Its downregulation may contribute to the resensitization of cancer cells to chemotherapy.
3. Vascular Shutdown: this compound PDT also targets the tumor vasculature, leading to vascular shutdown and subsequent deprivation of oxygen and nutrients to the tumor. This effect is independent of cellular drug resistance mechanisms.
4. Immunogenic Cell Death: The cell death induced by this compound PDT can be immunogenic, meaning it can stimulate an anti-tumor immune response. This can lead to the eradication of residual cancer cells and potentially long-term tumor control. Combining this compound PDT with immune checkpoint inhibitors has shown synergistic anti-tumor effects in preclinical models.
Experimental Protocols
In Vitro Sensitization of Gastric Cancer Cells to Chemotherapy
-
Cell Lines: HGC27 (undifferentiated, chemoresistant) and MKN74 (differentiated, chemosensitive) human gastric cancer cell lines.
-
This compound Incubation: Cells were incubated with 5 µM or 10 µM this compound in the culture medium for 3 hours.
-
Light Irradiation: After incubation, the cells were washed and irradiated with a 660 nm laser at a light dose of 10 J/cm².
-
Chemotherapy Treatment: Following PDT, the cells were treated with varying concentrations of SN-38.
-
Efficacy Assessment: Cell viability was assessed using the MTT assay to determine the IC50 values of SN-38.
-
Mechanism Analysis: Changes in the expression of CXCR4 were evaluated by quantitative reverse transcription-polymerase chain reaction (qRT-PCR), Western blotting, and immunocytochemistry.
In Vivo Synergistic Effect in Bile Duct Carcinoma
-
Animal Model: 4-week-old male BALB/c mice with subcutaneously xenografted NOZ human bile duct carcinoma cells.
-
Treatment Groups:
-
Control (no treatment)
-
Chemotherapy alone (gemcitabine and oxaliplatin)
-
This compound PDT alone
-
Combination of this compound PDT and chemotherapy
-
-
PDT Protocol: this compound was administered intravenously, followed by laser irradiation of the tumor area.
-
Efficacy Assessment: The necrotic area and the percentage of apoptosis-positive cells in the tumors were quantified. The expression of vascular endothelial growth factor (VEGF) and the proliferating cell nuclear antigen (PCNA)-labeling index were also examined.
Visualizing the Pathways
To better understand the mechanisms and workflows, the following diagrams have been generated using the DOT language.
References
- 1. Non-Cytotoxic Photodynamic Therapy with this compound Reduces the Expression of CXCR4 and Enhances Chemotherapeutic Efficacy in Undifferentiated Gastric Cancer Cell Line HGC27 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergic effect of photodynamic therapy using this compound with conventional anticancer chemotherapy for the treatment of bile duct carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photodynamic Therapy Using this compound for Local Failure after Chemoradiotherapy or Radiotherapy for Esophageal Cancer: A Single Center Experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-tumor immunity enhancement by photodynamic therapy with this compound and anti-programmed death 1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photodynamic therapy in combination with this compound induces mitochondrial apoptotic cell death accompanied with necrosis in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlating In Vitro Cytotoxicity of Talaporfin Sodium with In Vivo Tumor Response: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the translation from laboratory findings to clinical efficacy is paramount. This guide provides a comprehensive comparison of Talaporfin sodium, a second-generation photosensitizer, with other alternatives, focusing on the correlation between its in vitro cytotoxic effects and in vivo tumor response. Experimental data, detailed methodologies, and visual representations of key biological pathways are presented to offer an objective assessment.
This compound, a mono-L-aspartyl chlorin e6, is a photosensitizer used in photodynamic therapy (PDT). Its mechanism of action involves preferential accumulation in tumor tissues.[1] Upon activation by a specific wavelength of light (typically around 664 nm), it generates reactive oxygen species (ROS), leading to cellular damage and tumor destruction.[1] This guide delves into the quantitative measures of its performance against other photosensitizers, providing a clearer picture of its preclinical potential.
In Vitro Cytotoxicity: A Head-to-Head Comparison
The in vitro efficacy of a photosensitizer is a critical initial determinant of its potential therapeutic value. The half-maximal inhibitory concentration (IC50) is a standard measure of cytotoxicity. The following table summarizes the IC50 values of this compound in comparison to other photosensitizers across various cancer cell lines.
| Photosensitizer | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | HGC27 (gastric) | 13.4 ± 1.0 | [2] |
| MKN74 (gastric) | 17.4 ± 2.3 | [2] | |
| HCT116 (colon) | 16.58 (parental) | ||
| HCT116 (STING KO) | 19.21 | ||
| Verteporfin | MKN45 (gastric) | 0.61 (EC50) | [3] |
| MKN74 (gastric) | 1.21 (EC50) | ||
| K1 (thyroid) | ~1.0 - 5.0 | ||
| BCPAP (thyroid) | ~1.0 - 5.0 | ||
| β-mannose-conjugated chlorin | Multiple human lines | Less effective than this compound | |
| Multiple rat lines | More effective than this compound |
In Vivo Tumor Response: Translating Lab Results to Living Models
The ultimate test of a photosensitizer's efficacy lies in its ability to control tumor growth in vivo. The following table presents a summary of in vivo studies, comparing the tumor response to this compound-mediated PDT with other treatments.
| Photosensitizer/Treatment | Animal Model | Tumor Type | Key In Vivo Findings | Reference |
| This compound | Nude mice | Gastric cancer peritoneal metastasis | Pathological response rates up to 64.4% at 10 J/cm² | |
| This compound | NOD/SCID mice | Esophageal squamous cell carcinoma xenograft | Dose-dependent tumor reduction; no significant regrowth at 10 mg/kg over 3 weeks | |
| This compound vs. Porfimer sodium (Photofrin) | Mouse model | Not specified | This compound showed disappearance of palpable tumors with lower skin photosensitivity | |
| This compound vs. Porfimer sodium (Photofrin) | Cholangiocarcinoma cell line-mounted mouse model | Cholangiocarcinoma | Significantly increased depth of tumor tissue injury with this compound | |
| Verteporfin | Xenograft mouse model | Papillary thyroid cancer | Dramatically suppressed tumor growth |
Signaling Pathways in this compound-Mediated Cell Death
This compound-mediated PDT induces cancer cell death through multiple, dose-dependent mechanisms, primarily apoptosis and necroptosis. At lower concentrations, the apoptotic pathway is dominant, while higher concentrations tend to induce necrosis.
Experimental Workflow for In Vitro and In Vivo Studies
Caption: A generalized workflow for assessing the correlation between in vitro cytotoxicity and in vivo tumor response of photosensitizers.
This compound-Induced Cell Death Pathways
Caption: Simplified signaling pathways of apoptosis and necroptosis induced by this compound-mediated photodynamic therapy.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Photosensitizer Incubation: The culture medium is replaced with a medium containing various concentrations of the photosensitizer (e.g., this compound) and incubated for a predetermined period (e.g., 3-24 hours).
-
Washing: Cells are washed with phosphate-buffered saline (PBS) to remove the extracellular photosensitizer.
-
Irradiation: Fresh medium is added, and the cells are exposed to a specific wavelength of light (e.g., 660 nm for this compound) at a defined light dose.
-
MTT Incubation: After a post-irradiation incubation period (e.g., 24-48 hours), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader.
-
IC50 Calculation: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined from the dose-response curve.
In Vivo Xenograft Tumor Model
-
Cell Preparation: A specific number of cancer cells are suspended in a suitable medium, sometimes mixed with Matrigel.
-
Tumor Implantation: The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.
-
Photosensitizer Administration: Once the tumors reach a predetermined volume, the photosensitizer is administered to the mice, typically via intravenous injection.
-
Drug-Light Interval: A specific time interval is allowed for the photosensitizer to accumulate in the tumor tissue.
-
Tumor Irradiation: The tumor area is exposed to a specific wavelength of light from a laser source at a defined power density and total light dose.
-
Tumor Response Assessment: Tumor volume is monitored over time to assess the treatment efficacy. Animal survival is also a key endpoint. At the end of the study, tumors may be excised for histological analysis.
Conclusion
The correlation between in vitro cytotoxicity and in vivo tumor response is a complex but crucial aspect of preclinical drug development. The data presented in this guide suggests that this compound is a potent second-generation photosensitizer with significant in vitro and in vivo efficacy. Its performance, particularly when compared to the first-generation photosensitizer Porfimer sodium, demonstrates advancements in the field of photodynamic therapy, offering potentially deeper tissue penetration and reduced skin photosensitivity. However, the choice of photosensitizer may also depend on the specific cancer type, as evidenced by the differential efficacy of some agents in human versus rat cell lines. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers designing and interpreting studies in the field of photodynamic therapy.
References
- 1. Photodynamic therapy using this compound induces concentration-dependent programmed necroptosis in human glioblastoma T98G cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-Cytotoxic Photodynamic Therapy with this compound Reduces the Expression of CXCR4 and Enhances Chemotherapeutic Efficacy in Undifferentiated Gastric Cancer Cell Line HGC27 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Verteporfin-photodynamic therapy is effective on gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Talaporfin Sodium Photodynamic Therapy Protocols
For Researchers, Scientists, and Drug Development Professionals: An Independent Validation and Comparison of Published Talaporfin Sodium Photodynamic Therapy (PDT) Protocols Against Alternative Photosensitizers.
This guide provides an objective comparison of this compound-mediated photodynamic therapy (PDT) with established alternative photosensitizers, namely Porfimer sodium and 5-aminolevulinic acid (5-ALA). The performance of these PDT agents is evaluated based on published clinical and in vitro experimental data, with a focus on quantitative outcomes to inform research and drug development decisions.
Mechanism of Action: A Shared Pathway to Cytotoxicity
Photodynamic therapy operates on a common principle: the activation of a photosensitizer by a specific wavelength of light in the presence of oxygen. This process generates reactive oxygen species (ROS), primarily singlet oxygen, which induce cellular damage and, ultimately, targeted cell death. While the fundamental mechanism is conserved, the choice of photosensitizer influences key parameters such as light absorption wavelength, treatment depth, and side effect profiles.
This compound, a second-generation photosensitizer, is activated by light at a wavelength of 664 nm.[1] This longer wavelength allows for deeper tissue penetration compared to first-generation photosensitizers like Porfimer sodium, which is activated at 630 nm.[1] 5-ALA is a precursor that is metabolically converted to the photosensitizer Protoporphyrin IX (PpIX).
Clinical Performance: A Head-to-Head Comparison
Clinical studies provide the most direct evidence of a PDT protocol's efficacy and safety. The following tables summarize the quantitative outcomes of this compound PDT in comparison to Porfimer sodium PDT for the treatment of esophageal cancer and glioblastoma. A direct clinical comparison with 5-ALA for these indications is not yet well-documented in the literature.
Esophageal Cancer
A retrospective comparative study evaluated the efficacy and safety of salvage PDT with this compound versus Porfimer sodium for local failure after chemoradiotherapy (CRT) in esophageal cancer patients.
| Outcome Measure | This compound PDT | Porfimer sodium PDT | p-value | Reference |
| Local Complete Response | 69.0% | 58.1% | Not Statistically Significant | [1] |
| Skin Phototoxicity | 4.5% | 18.2% | < 0.049 | [1] |
| Esophageal Stricture | 4.5% | 36.4% | < 0.001 | [1] |
Glioblastoma
For newly diagnosed glioblastoma, intraoperative PDT with this compound has been investigated as an adjunct to standard therapy. The following table compares the outcomes of patients who received PDT with a control group that underwent surgery and standard therapy alone.
| Outcome Measure | This compound PDT + Standard Therapy | Standard Therapy Alone | Reference |
| Median Progression-Free Survival | 19.6 months | 8.9 months | |
| Median Overall Survival | 27.4 months | 22.1 months | |
| Local Recurrence Rate | 51.3% | 83.9% |
In Vitro Studies: Cellular Response to Photosensitizers
In vitro assays are crucial for the initial screening and mechanistic understanding of photosensitizers. The following provides an overview of common experimental protocols used to assess the cytotoxic effects of PDT.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Photosensitizer Incubation: Incubate the cells with varying concentrations of the photosensitizer (e.g., this compound, Porfimer sodium, or 5-ALA) for a specific duration (e.g., 24 hours) in the dark.
-
Light Irradiation: Wash the cells to remove the unbound photosensitizer and expose them to a specific wavelength and dose of light.
-
MTT Incubation: Add MTT solution to each well and incubate for a period (e.g., 3-4 hours) to allow for the formation of formazan crystals.
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells.
2. Clonogenic Assay
The clonogenic assay, or colony formation assay, is an in vitro cell survival assay based on the ability of a single cell to grow into a colony. A colony is defined to consist of at least 50 cells. This assay is the gold standard for measuring the effectiveness of cytotoxic agents.
-
Cell Seeding: Seed a known number of cells into a petri dish.
-
Treatment: Treat the cells with the photosensitizer and light as described in the MTT assay protocol.
-
Incubation: Incubate the cells for a period of 1-3 weeks to allow for colony formation.
-
Fixation and Staining: Fix the colonies with a fixative (e.g., methanol) and stain them with a staining solution (e.g., crystal violet).
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction by normalizing the plating efficiency of the treated cells to the plating efficiency of the untreated control cells.
Published Clinical Protocols: A Snapshot
The following table summarizes key parameters from published clinical protocols for this compound, Porfimer sodium, and 5-ALA PDT in various cancer types.
| Photosensitizer | Cancer Type | Drug Dosage | Light Wavelength | Power Density | Energy Density | Reference |
| This compound | Esophageal Cancer (Salvage) | 40 mg/m² | 664 nm | 150 mW/cm² | 100 J/cm² | |
| This compound | Glioblastoma (Intraoperative) | 40 mg/m² | 664 nm | 150 mW/cm² | 27 J/cm² | |
| Porfimer sodium | Esophageal Cancer | 2 mg/kg | 630 nm | - | 300 J/cm of diffuser | |
| 5-ALA | Actinic Keratosis | 20% topical solution | Red light | - | - |
Signaling Pathways in this compound PDT
This compound-mediated PDT is known to induce vascular shutdown in tumors, contributing significantly to its therapeutic effect. This process is mediated by specific signaling pathways within the endothelial cells of the tumor vasculature.
This guide provides a comparative overview based on currently available published data. Further head-to-head clinical trials and in vitro studies are necessary for a more definitive comparison of these photosensitizers across various cancer types. Researchers are encouraged to consult the primary literature for detailed experimental conditions and comprehensive data analysis.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Talaporfin Sodium
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide to the safe and proper disposal of Talaporfin sodium, a photosensitizing agent. Adherence to these procedures is essential to mitigate risks and ensure a safe laboratory environment.
I. Understanding the Hazard Profile of this compound
Before handling this compound for disposal, it is crucial to be aware of its hazard classifications as outlined in its Safety Data Sheet (SDS).[1] this compound is classified as:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)
-
Causes skin irritation (Skin corrosion/irritation - Category 2)
-
Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)
Understanding these hazards informs the necessity of the personal protective equipment (PPE) and handling precautions detailed below.
II. Quantitative Data Summary
While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key handling and storage information for this compound.
| Parameter | Value/Instruction | Source |
| Storage Temperature | 4°C for short-term; -20°C for long-term (months to years) | [2] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | [1] |
| Accidental Release | Absorb with liquid-binding material (e.g., diatomite, universal binders) | [1] |
| Surface Decontamination | Scrub with alcohol | [1] |
III. Detailed Protocol for Disposal of this compound
This protocol outlines the necessary steps for the safe disposal of this compound waste, including unused stock solutions, contaminated labware, and spill cleanup materials.
A. Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure the following PPE is worn:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
B. Waste Segregation and Containerization
Proper segregation of chemical waste is a cornerstone of laboratory safety and is mandated by regulations such as the Resource Conservation and Recovery Act (RCRA).
-
Designate a specific, labeled hazardous waste container for all this compound waste.
-
The container must be:
-
Chemically compatible with this compound solutions.
-
Leak-proof with a secure-fitting lid.
-
Clearly labeled as "Hazardous Waste - this compound" and include the hazard characteristics (e.g., "Toxic," "Irritant").
-
-
Segregate waste types:
-
Liquid Waste: Unused or expired this compound solutions should be collected in a dedicated, sealed container. Do not mix with other chemical waste streams unless compatibility has been verified.
-
Solid Waste: Contaminated items such as pipette tips, gloves, and absorbent materials used for spills should be collected in a separate, clearly labeled solid waste container.
-
Sharps Waste: Needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
C. Disposal Procedure
-
Aqueous Solutions: For small quantities of dilute aqueous solutions, consult your institution's Environmental Health and Safety (EHS) office. Some institutions may permit disposal down the drain with copious amounts of water if the concentration is below a certain threshold and local regulations allow. However, as a general rule, chemical waste should not be disposed of via the sewer system.
-
Concentrated Solutions and Solid Waste:
-
All concentrated this compound solutions and contaminated solid waste must be disposed of as hazardous chemical waste.
-
Ensure the waste container is securely sealed.
-
Store the sealed container in a designated satellite accumulation area until it is collected by your institution's hazardous waste management service.
-
-
Spill Cleanup:
-
In the event of a spill, wear appropriate PPE.
-
Contain the spill with an absorbent material.
-
Absorb the spilled solution with a liquid-binding material.
-
Decontaminate the surface by scrubbing with alcohol.
-
Collect all cleanup materials in the designated solid hazardous waste container.
-
D. Final Disposal
The ultimate disposal of the collected hazardous waste must be conducted in accordance with all prevailing country, federal, state, and local regulations. This is typically managed by a licensed hazardous waste disposal company arranged through your institution.
IV. Workflow and Logical Diagrams
To provide a clear visual guide, the following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound waste.
Caption: Decision and action flow for a this compound spill.
References
Essential Safety and Handling of Talaporfin Sodium in a Research Setting
For researchers, scientists, and drug development professionals, ensuring safe handling of photosensitizing agents like Talaporfin sodium is paramount. This guide provides immediate safety, operational, and disposal information to foster a secure laboratory environment.
This compound is a chlorin-based photosensitizer utilized in photodynamic therapy (PDT) research for various cancers.[1] Due to its potent nature when activated by light, stringent safety protocols must be followed to prevent accidental exposure and ensure proper disposal.
Personal Protective Equipment (PPE)
The appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure risk. The following table summarizes the recommended PPE based on safety data sheets.
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Prevents eye contact with dust or splashes of the substance. |
| Hand Protection | Protective gloves (e.g., nitrile) | Avoids skin contact during handling. |
| Body Protection | Impervious clothing, such as a lab coat | Protects skin from accidental spills and contamination.[2] |
| Respiratory Protection | Suitable respirator | Prevents inhalation of dust or aerosols, especially when handling the powdered form.[2] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and compliance. This involves careful planning from the moment the compound is received until its waste is properly discarded.
Handling and Storage:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[2]
-
Avoid contact with skin and eyes.[2]
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Store the compound in a tightly sealed container in a locked, well-ventilated place.
Accidental Release Measures: In the event of a spill, evacuate personnel to a safe area.
-
Wear full personal protective equipment, including a self-contained breathing apparatus if necessary.
-
Prevent the substance from entering drains or water courses.
-
For solutions, absorb the spill with a liquid-binding material like diatomite.
-
Decontaminate the affected surfaces by scrubbing with alcohol.
-
Collect and dispose of contaminated materials according to local regulations.
Disposal Plan: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. This typically involves treating it as hazardous chemical waste.
First Aid Procedures
In case of exposure, immediate action is crucial:
-
After eye contact: Immediately flush eyes with plenty of water for several minutes, removing contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
After skin contact: Wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.
-
If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.
-
If swallowed: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
